molecular formula C21H36O8S2 B15582044 Panosialin D

Panosialin D

Numéro de catalogue: B15582044
Poids moléculaire: 480.6 g/mol
Clé InChI: ZQHLVJRULCESNI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[3-(11-Methyltetradecyl)-5-sulfooxyphenyl] hydrogen sulfate has been reported in Streptomyces with data available.
inhibits alpha-mannosidase, alpha-glucosidase and beta-glucosidase;  isolated from Streptomyces sp. OH-5186;  structure given in first source

Propriétés

Formule moléculaire

C21H36O8S2

Poids moléculaire

480.6 g/mol

Nom IUPAC

[3-(11-methyltetradecyl)-5-sulfooxyphenyl] hydrogen sulfate

InChI

InChI=1S/C21H36O8S2/c1-3-12-18(2)13-10-8-6-4-5-7-9-11-14-19-15-20(28-30(22,23)24)17-21(16-19)29-31(25,26)27/h15-18H,3-14H2,1-2H3,(H,22,23,24)(H,25,26,27)

Clé InChI

ZQHLVJRULCESNI-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

The Discovery of Panosialin D: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Isolation, Characterization, and Biological Activity of a Novel Glycosidase Inhibitor from Streptomyces sp.

This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of Panosialin D, a novel glycosidase inhibitor derived from Streptomyces sp. OH-5186. This document is intended for researchers, scientists, and drug development professionals interested in natural product discovery and the development of new therapeutic agents.

Introduction

This compound is a resorcinolic lipid, a class of natural products known for their diverse biological activities. It was first reported in 1995 as a new analog of the panosialin family of compounds.[1] Isolated from the culture broth of Streptomyces sp. OH-5186, this compound has demonstrated significant inhibitory effects against several key glycosidase enzymes, suggesting its potential for further investigation in various therapeutic areas.[1][2]

Physicochemical Properties and Structure

The structure of this compound was elucidated as 5-(13-methylpentadecyl)-1,3-benzenediol bis(sodium sulfate).[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C22H36Na2O8S2[2]
Molecular Weight 538.63 g/mol [2]
CAS Number 162857-89-8[2]
Chemical Structure 5-(13-methylpentadecyl)-1,3-benzenediol bis(sodium sulfate)[1]

Biological Activity

This compound exhibits potent inhibitory activity against a range of glycosidase enzymes.[1] Glycosidases are critical enzymes involved in numerous biological processes, and their inhibition is a key strategy in the treatment of various diseases, including diabetes, viral infections, and cancer.

Enzyme Inhibition

This compound has been shown to be a strong inhibitor of α-mannosidase, α-glucosidase, and β-glucosidase.[1] While the original publication did not provide specific IC50 values, the qualitative description of its activity suggests significant potency. For context, other panosialins have demonstrated IC50 values in the micromolar range against different target enzymes.[3]

Table 1: Inhibitory Activity of this compound against Glycosidases

EnzymeSubstrate (for assay)IC50 Value (µM)
α-Mannosidase p-Nitrophenyl-α-D-mannopyranosideData not available in abstract[1]
α-Glucosidase p-Nitrophenyl-α-D-glucopyranosideData not available in abstract[1]
β-Glucosidase p-Nitrophenyl-β-D-glucopyranosideData not available in abstract[1]
Mitogenic Activity

A mixture of panosialins, including analogs of this compound, has been reported to exhibit weak mitogenic activity on its own.[1] Interestingly, this mixture was also found to suppress the activity induced by other mitogens.[1] This dual activity suggests a complex interaction with cellular signaling pathways that warrants further investigation.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the discovery and characterization of this compound. These protocols are based on established methods for natural product isolation and enzymatic assays.

Fermentation and Isolation of this compound

The following is a generalized protocol for the fermentation of Streptomyces sp. and the isolation of resorcinolic lipids like this compound.

  • Fermentation: Streptomyces sp. OH-5186 is cultured in a suitable liquid medium (e.g., Tryptic Soy Broth) under aerobic conditions.[4] The fermentation is typically carried out in baffled flasks on a shaker at 28°C for 7-10 days to allow for the production of secondary metabolites.[4][5]

  • Extraction: The culture broth is separated from the mycelia by centrifugation. The supernatant is then extracted with an organic solvent such as ethyl acetate.[5] The organic layers are combined and concentrated under reduced pressure to yield a crude extract.[5]

  • Purification: The crude extract is subjected to a series of chromatographic separations to isolate this compound. This may involve:

    • Solvent Partitioning: To separate compounds based on their polarity.[5]

    • Column Chromatography: Using stationary phases like silica gel or Sephadex to fractionate the extract.[5]

    • High-Performance Liquid Chromatography (HPLC): For final purification of the compound.[5]

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification a Inoculation of Streptomyces sp. OH-5186 b Liquid Culture (7-10 days, 28°C) a->b c Centrifugation to separate broth and mycelia b->c d Solvent Extraction of Supernatant (e.g., Ethyl Acetate) c->d e Concentration of Organic Phase d->e f Crude Extract e->f g Solvent Partitioning f->g h Column Chromatography (Silica Gel/Sephadex) g->h i High-Performance Liquid Chromatography (HPLC) h->i j Pure this compound i->j

Fig. 1: Generalized workflow for the isolation and purification of this compound.
Glycosidase Inhibition Assays

The inhibitory activity of this compound against α-mannosidase, α-glucosidase, and β-glucosidase can be determined using a spectrophotometric method with p-nitrophenyl (pNP) glycosides as substrates.

  • Reaction Mixture: Prepare a reaction mixture containing the respective enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae), a buffer solution (e.g., phosphate buffer, pH 6.8), and varying concentrations of this compound.[6]

  • Pre-incubation: The enzyme and inhibitor are pre-incubated at 37°C for a short period (e.g., 5 minutes).[6]

  • Initiation of Reaction: The reaction is initiated by the addition of the pNP-substrate (e.g., p-nitrophenyl-α-D-glucopyranoside).[6]

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).[6]

  • Termination and Measurement: The reaction is stopped by the addition of a basic solution (e.g., sodium carbonate). The amount of released p-nitrophenol is quantified by measuring the absorbance at 405 nm.[6]

  • Calculation of IC50: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

G cluster_workflow Glycosidase Inhibition Assay Workflow prep Prepare Reaction Mixture: - Glycosidase Enzyme - Buffer Solution - this compound (various concentrations) pre_incubate Pre-incubate at 37°C (5 min) prep->pre_incubate initiate Add p-Nitrophenyl Substrate pre_incubate->initiate incubate Incubate at 37°C (30 min) initiate->incubate terminate Stop Reaction with Na2CO3 incubate->terminate measure Measure Absorbance at 405 nm terminate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Fig. 2: Workflow for determining glycosidase inhibition by this compound.
Mitogenic Activity Assay (Lymphocyte Proliferation Assay)

The effect of this compound on lymphocyte proliferation can be assessed using a standard mitogen-induced proliferation assay.

  • Isolation of Lymphocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.[7]

  • Cell Culture: The isolated lymphocytes are cultured in a suitable medium in a 96-well plate.[7]

  • Treatment: The cells are treated with varying concentrations of this compound, both in the presence and absence of a mitogen (e.g., phytohemagglutinin).[7]

  • Incubation: The cultures are incubated for a period of 3-5 days to allow for cell proliferation.[8]

  • Assessment of Proliferation: Cell proliferation is measured by the incorporation of a labeled nucleoside, such as [3H]-thymidine, into the DNA of dividing cells.[7][8] The amount of incorporated radioactivity is measured using a scintillation counter.

Proposed Biosynthetic Pathway

This compound, being a resorcinolic lipid, is likely synthesized via a type III polyketide synthase (PKS) pathway.[9][10] These enzymes utilize fatty acyl-CoA starter units and extend them with malonyl-CoA extender units to produce a polyketide chain, which then undergoes cyclization and aromatization to form the resorcinolic ring.

G cluster_pathway Proposed Biosynthesis of this compound Core starter Fatty Acyl-CoA (from fatty acid biosynthesis) pks Type III Polyketide Synthase (PKS) starter->pks extender Malonyl-CoA (from primary metabolism) extender->pks polyketide Linear Polyketide Intermediate pks->polyketide cyclization Intramolecular Cyclization & Aromatization polyketide->cyclization resorcinol Resorcinolic Lipid Core cyclization->resorcinol sulfonation Sulfonation resorcinol->sulfonation panosialin_d This compound sulfonation->panosialin_d

Fig. 3: Proposed biosynthetic pathway for this compound.

Signaling Pathways

The current body of literature does not provide specific details on the signaling pathways modulated by this compound. The observed weak mitogenic activity and suppression of mitogen-induced proliferation by a mixture of panosialins suggest potential interactions with signaling cascades involved in lymphocyte activation and cell cycle progression.[1] Further research is required to elucidate the precise molecular targets and mechanisms of action of this compound in these processes.

Conclusion and Future Directions

This compound represents a promising natural product with potent glycosidase inhibitory activity. Its discovery highlights the continued importance of Streptomyces as a source of novel bioactive compounds. Future research should focus on:

  • Determining the specific IC50 values of this compound against its target glycosidases.

  • Elucidating the detailed biosynthetic pathway in Streptomyces sp. OH-5186.

  • Investigating the specific signaling pathways modulated by this compound to understand its immunomodulatory effects.

  • Conducting further studies to evaluate its therapeutic potential in relevant disease models.

This technical guide provides a foundational understanding of this compound for the scientific community, with the aim of stimulating further research and development of this intriguing natural product.

References

An In-depth Technical Guide to Panosialin Natural Products: Potent Inhibitors of Bacterial Fatty Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Panosialin family of natural products, with a focus on their role as inhibitors of the bacterial fatty acid synthesis (FAS-II) pathway. The document details their mechanism of action, summarizes key quantitative data, provides an experimental protocol for assessing their inhibitory activity, and visualizes the targeted signaling pathway. The content is intended to support research and development efforts in the discovery of novel antibacterial agents.

Introduction to Panosialins

Panosialins are a class of acylbenzenediol sulfate metabolites isolated from Streptomyces sp. AN1761.[1][2] These natural products have garnered significant interest in the scientific community due to their potent and specific inhibitory activity against enoyl-acyl carrier protein (ACP) reductase (ENR), a critical enzyme in the bacterial FAS-II pathway.[1][3] The FAS-II pathway is essential for the biosynthesis of fatty acids, which are vital components of bacterial cell membranes.[3][4] Notably, this pathway is distinct from the type I fatty acid synthesis (FAS-I) system found in mammals, making ENR an attractive and selective target for the development of new antibacterial drugs.[3][4] The known members of this family include Panosialin A, B, wA, and wB.[1][2]

It is important to note that the term "Panosialin D" or "wD" was not found in the reviewed literature, suggesting it may be a typographical error or refer to a yet-to-be-described analog. This guide will focus on the characterized members of the Panosialin family.

Mechanism of Action: Targeting the Bacterial FAS-II Pathway

Panosialins exert their antibacterial effects by specifically inhibiting the enoyl-ACP reductase (ENR) enzyme.[1][3] ENR catalyzes the final, rate-limiting step in the fatty acid elongation cycle: the NADH/NADPH-dependent reduction of a trans-2-enoyl-ACP substrate to a saturated acyl-ACP.[5] By blocking this crucial step, Panosialins disrupt the entire FAS-II pathway, leading to a depletion of essential fatty acids required for bacterial membrane biogenesis and, ultimately, inhibiting bacterial growth.[3]

The specificity of Panosialins for the bacterial FAS-II pathway over the mammalian FAS-I system provides a significant therapeutic window, a desirable characteristic for any potential antibiotic.

The following diagram illustrates the bacterial fatty acid synthesis (FAS-II) pathway and highlights the step inhibited by Panosialins.

FAS_II_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA FabH FabH Acetyl-CoA->FabH Malonyl-CoA Malonyl-CoA FabD FabD Malonyl-CoA->FabD Malonyl-ACP Malonyl-ACP Malonyl-ACP->FabH Acetoacetyl-ACP Acetoacetyl-ACP FabH->Acetoacetyl-ACP FabD->Malonyl-ACP beta-ketoacyl-ACP beta-ketoacyl-ACP Acetoacetyl-ACP->beta-ketoacyl-ACP FabB/F FabG FabG beta-ketoacyl-ACP->FabG beta-hydroxyacyl-ACP beta-hydroxyacyl-ACP FabZ FabZ beta-hydroxyacyl-ACP->FabZ trans-2-enoyl-ACP trans-2-enoyl-ACP FabI_K Enoyl-ACP Reductase (FabI, FabK) trans-2-enoyl-ACP->FabI_K Acyl-ACP (n+2) Acyl-ACP (n+2) Acyl-ACP (n+2)->beta-ketoacyl-ACP Further Rounds Fatty Acids Fatty Acids Acyl-ACP (n+2)->Fatty Acids FabG->beta-hydroxyacyl-ACP FabZ->trans-2-enoyl-ACP FabI_K->Acyl-ACP (n+2) Panosialins Panosialins Panosialins->FabI_K Cell Membrane Cell Membrane Fatty Acids->Cell Membrane

Caption: Bacterial Fatty Acid Synthesis (FAS-II) Pathway and Panosialin Inhibition.

Quantitative Data on Panosialin Activity

The inhibitory potency of Panosialins has been quantified against various bacterial ENR enzymes, and their antibacterial activity has been assessed against several clinically relevant pathogens.

CompoundTarget EnzymeSource OrganismIC₅₀ (µM)
Panosialins A, B, wA, wBFabIStaphylococcus aureus3 - 5
Panosialins A, B, wA, wBFabKStreptococcus pneumoniae3 - 5
Panosialins A, B, wA, wBInhAMycobacterium tuberculosis9 - 12

Data sourced from a study by Kim et al.[1][2]

CompoundStaphylococcus aureus (µg/mL)Streptococcus pneumoniae (µg/mL)Mycobacterium tuberculosis (µg/mL)
Panosialin wB64Data Not AvailableData Not Available
Panosialin-IA128Data Not AvailableData Not Available

Note: The antibacterial activity of Panosialins is reported to be more potent against S. aureus and S. pneumoniae compared to M. tuberculosis.[6] The data for Panosialin wB and Panosialin-IA are from a comparative study.[6]

Experimental Protocols

This section provides a detailed methodology for a key experiment used to characterize Panosialins: the in vitro ENR inhibition assay.

This protocol is adapted from established methods for determining the inhibitory potential of compounds against bacterial ENR.[3]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Panosialins against purified bacterial ENR.

Materials:

  • Purified bacterial ENR (e.g., S. aureus FabI, S. pneumoniae FabK, or M. tuberculosis InhA)

  • Panosialin compounds (A, B, wA, wB) dissolved in a suitable solvent (e.g., DMSO)

  • NADPH or NADH

  • trans-2-octenoyl-N-acetylcysteamine (t-o-NAC) or other suitable enoyl-ACP substrate analog

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the ENR enzyme in the assay buffer.

    • Prepare serial dilutions of the Panosialin compounds in the assay buffer.

    • Prepare stock solutions of NADPH/NADH and the t-o-NAC substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the specified order:

      • Assay buffer

      • Panosialin solution at various concentrations (or solvent control)

      • ENR enzyme solution

    • Incubate the plate at room temperature for a specified period (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the NADPH/NADH solution followed by the t-o-NAC substrate solution to each well.

  • Data Acquisition:

    • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH/NADH.

    • Record the absorbance at regular intervals for a set duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH/NADH oxidation) for each Panosialin concentration.

    • Plot the percentage of inhibition (relative to the solvent control) against the logarithm of the Panosialin concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

ENR_Inhibition_Assay Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Assay Setup Assay Setup Prepare Reagents->Assay Setup Pre-incubation Pre-incubation Assay Setup->Pre-incubation Initiate Reaction Initiate Reaction Pre-incubation->Initiate Reaction Monitor Absorbance (340 nm) Monitor Absorbance (340 nm) Initiate Reaction->Monitor Absorbance (340 nm) Data Analysis Data Analysis Monitor Absorbance (340 nm)->Data Analysis Determine IC50 Determine IC50 Data Analysis->Determine IC50

References

Unveiling Panosialin D: A Technical Guide on its Microbial Origin and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panosialin D, a bioactive metabolite, has been identified as a product of microbial fermentation. This technical guide provides a comprehensive overview of its biological source, known biological activities, and the experimental methodologies used for its characterization. The document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development who are interested in the therapeutic potential of this compound.

Biological Source of this compound

This compound is a natural product synthesized by the actinomycete bacterium, Streptomyces sp. OH-5186 [1]. Actinomycetes, particularly the genus Streptomyces, are renowned for their ability to produce a diverse array of secondary metabolites with a wide range of biological activities, including many clinically important antibiotics and enzyme inhibitors[2]. The isolation of this compound from Streptomyces sp. OH-5186 highlights the continued importance of microbial screening programs in the discovery of novel bioactive compounds.

Physicochemical Properties and Structure

The structure of this compound has been elucidated as 5-(13-methylpentadecyl)-1,3-benzenediol bis(sodium sulfate) [1]. Its structural analog, Panosialin wD, identified from the same microbial source, is 5-(13-methylpentadecyl)-1,3-benzenediol 1-(sodium sulfate)[1].

Known Biological Activities

This compound has been demonstrated to be a potent inhibitor of several glycosidase enzymes. Furthermore, a mixture containing related panosialin compounds has shown immunomodulatory potential through its effects on mitogenic activity.

Enzyme Inhibition

This compound exhibits strong inhibitory activity against a panel of glycosidases. The specific quantitative data for its inhibitory potency (IC50 values) are summarized in the table below.

Enzyme Target Reported Activity of this compound Reference
α-MannosidaseStrong Inhibitory Activity[1]
α-GlucosidaseStrong Inhibitory Activity[1]
β-GlucosidaseStrong Inhibitory Activity[1]

Note: Specific IC50 values for this compound are not publicly available in the reviewed literature. The term "strong inhibitory activity" is used as reported in the primary source.

Immunomodulatory Effects

While the direct mitogenic activity of this compound has not been individually assessed, a mixture of related compounds, Panosialins wA-wD, has been reported to exhibit weak mitogenic activity on its own. Interestingly, this mixture was also found to suppress the activity induced by other mitogens, suggesting a potential immunomodulatory role[1]. This dual activity—weak agonism and stronger antagonism of mitogen-induced proliferation—warrants further investigation to understand the specific contribution of each panosialin analog, including this compound, to these effects.

Experimental Methodologies

This section details the generalized experimental protocols for the fermentation of the producing organism, and the assays used to characterize the biological activities of this compound. These protocols are based on standard methodologies in the field, as the specific details from the primary literature are not fully available.

Fermentation and Isolation of this compound

The production of this compound is achieved through the cultivation of Streptomyces sp. OH-5186 in a suitable fermentation medium. A general workflow for the fermentation and isolation process is outlined below.

G cluster_fermentation Fermentation cluster_isolation Isolation & Purification Inoculation Inoculation of Streptomyces sp. OH-5186 Seed_Culture Seed Culture Development Inoculation->Seed_Culture Growth Phase 1 Production_Culture Large-Scale Production Culture Seed_Culture->Production_Culture Inoculation Harvest Harvest of Culture Broth Production_Culture->Harvest Incubation (Time, Temp, pH) Centrifugation Centrifugation Harvest->Centrifugation Separation of Biomass and Supernatant Solvent_Extraction Solvent Extraction Centrifugation->Solvent_Extraction Extraction of Supernatant Chromatography Chromatographic Techniques (e.g., HPLC) Solvent_Extraction->Chromatography Purification Pure_Panosialin_D Pure this compound Chromatography->Pure_Panosialin_D Fraction Collection & Analysis

Fermentation and Isolation Workflow for this compound.

Protocol:

  • Inoculation and Seed Culture: A pure culture of Streptomyces sp. OH-5186 is inoculated into a seed medium and incubated to generate a sufficient biomass for inoculating the production culture.

  • Production Fermentation: The seed culture is transferred to a larger volume of production medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to maximize the production of this compound.

  • Harvest and Extraction: After an appropriate incubation period, the culture broth is harvested. The mycelial biomass is separated from the supernatant by centrifugation. The supernatant, containing the secreted this compound, is then subjected to solvent extraction to recover the crude extract.

  • Purification: The crude extract is purified using a series of chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.

Glycosidase Inhibition Assays

The inhibitory activity of this compound against α-mannosidase, α-glucosidase, and β-glucosidase is determined using colorimetric assays. A generalized protocol is provided below.

Protocol:

  • Enzyme and Substrate Preparation: Solutions of the respective glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae) and its corresponding p-nitrophenyl-linked substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) are prepared in an appropriate buffer.

  • Assay Reaction: The assay is performed in a 96-well plate. A solution of this compound at various concentrations is pre-incubated with the enzyme solution.

  • Initiation and Incubation: The reaction is initiated by the addition of the substrate. The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.

  • Termination and Measurement: The reaction is terminated by the addition of a stop solution (e.g., sodium carbonate). The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The percentage of enzyme inhibition is calculated relative to a control without the inhibitor. The IC50 value, the concentration of this compound required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mitogenic Activity Assay

The mitogenic and anti-mitogenic effects of panosialins are typically evaluated using a lymphocyte proliferation assay.

Protocol:

  • Splenocyte Isolation: Spleens are aseptically removed from mice, and a single-cell suspension of splenocytes is prepared. Red blood cells are lysed, and the remaining splenocytes are washed and resuspended in a suitable culture medium.

  • Cell Culture and Treatment: The splenocytes are seeded in 96-well plates. For the mitogenic assay, cells are treated with varying concentrations of the test compound (e.g., a mixture of Panosialins wA-wD). For the anti-mitogenic assay, cells are co-treated with a known mitogen (e.g., lipopolysaccharide or concanavalin A) and the test compound.

  • Proliferation Measurement: After a defined incubation period (e.g., 48-72 hours), cell proliferation is assessed. This is commonly done by adding a proliferation indicator such as [³H]-thymidine or using a colorimetric assay like the MTT or WST-1 assay.

  • Data Analysis: The amount of incorporated [³H]-thymidine or the colorimetric signal is measured. The results are expressed as a stimulation index (ratio of proliferation in treated cells to untreated cells) or as a percentage of inhibition of mitogen-induced proliferation.

Potential Signaling Pathway Involvement

The precise signaling pathways modulated by this compound are yet to be elucidated. However, its inhibitory effect on glycosidases and the observed immunomodulatory activity of related compounds suggest potential interactions with cellular signaling cascades, particularly in immune cells. Glycosylation is a critical post-translational modification that affects the function of many cell surface receptors and signaling molecules involved in immune responses. By inhibiting glycosidases, this compound could potentially alter the glycan structures on these proteins, thereby modulating downstream signaling events.

The observed weak mitogenic and anti-mitogenic effects of panosialins could be linked to the modulation of signaling pathways that control lymphocyte activation and proliferation. A hypothetical pathway illustrating this is presented below.

G cluster_cell Immune Cell cluster_membrane Cell Membrane Receptor Glycoprotein Receptor (e.g., TCR, BCR) Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Signal Transduction Proliferation Cell Proliferation Signaling_Cascade->Proliferation Cytokine_Production Cytokine Production Signaling_Cascade->Cytokine_Production Panosialin_D This compound Glycosidases Glycosidases Panosialin_D->Glycosidases Inhibition Glycan_Modification Altered Glycan Structure Glycosidases->Glycan_Modification Modifies Glycan_Modification->Receptor Affects Receptor Function

Hypothetical Signaling Pathway Modulation by this compound.

This diagram proposes that by inhibiting glycosidases, this compound may lead to altered glycan structures on the surface of immune cell receptors. This alteration could, in turn, affect ligand binding and subsequent signal transduction, ultimately influencing cellular responses such as proliferation and cytokine production. It is important to note that this is a speculative model that requires experimental validation.

Future Directions

This compound represents a promising lead compound for further investigation. Future research should focus on:

  • Quantitative Biological Evaluation: Determining the specific IC50 values of pure this compound against a broader panel of glycosidases and other relevant enzymes.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its enzyme inhibitory and potential immunomodulatory effects. This includes identifying the specific signaling pathways involved.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in relevant animal models of diseases where glycosidase inhibition or immunomodulation is beneficial.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features required for its biological activity and to potentially develop more potent and selective compounds.

Conclusion

This compound, a natural product from Streptomyces sp. OH-5186, is a potent inhibitor of several glycosidases. While its full biological profile is still under investigation, the initial findings, coupled with the observed immunomodulatory effects of related panosialins, suggest that it may have therapeutic potential. This technical guide provides a summary of the current knowledge on this compound and serves as a starting point for further research and development efforts aimed at harnessing its bioactivity.

References

Panosialin Family of Compounds: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Panosialin family of compounds, naturally occurring acylbenzenediol sulfates isolated from Streptomyces sp. AN1761, represents a promising class of antibacterial agents. These compounds selectively target the bacterial type II fatty acid synthesis (FAS-II) pathway, a crucial metabolic route absent in mammals, making it an attractive target for novel antibiotic development. Panosialins exhibit potent inhibitory activity against enoyl-acyl carrier protein (ACP) reductase (ENR), a key enzyme in this pathway. This technical guide provides a comprehensive overview of the Panosialin family, including their mechanism of action, quantitative biological data, and detailed experimental protocols for their isolation, purification, and evaluation.

Introduction

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery and development of new antibacterial agents with novel mechanisms of action. The bacterial fatty acid synthesis (FAS-II) pathway is a validated and promising target for such endeavors. Unlike the type I FAS system in mammals, the bacterial FAS-II pathway consists of a series of discrete enzymes, each representing a potential target for selective inhibition. One such critical enzyme is the enoyl-acyl carrier protein (ACP) reductase (ENR), which catalyzes the final, rate-limiting step in the fatty acid elongation cycle.

The Panosialin family of compounds, comprising Panosialin A, B, wA, and wB, are natural products isolated from the fermentation broth of Streptomyces sp. AN1761.[1] These compounds have been identified as potent inhibitors of bacterial ENR, demonstrating significant antibacterial activity, particularly against Gram-positive pathogens. This document serves as a technical resource for researchers, providing a detailed summary of the current knowledge on the Panosialin family to facilitate further investigation and drug development efforts.

Mechanism of Action: Inhibition of the Bacterial FAS-II Pathway

Panosialins exert their antibacterial effect by specifically inhibiting the enoyl-ACP reductase (ENR) enzyme within the bacterial FAS-II pathway.[1] This pathway is responsible for the synthesis of fatty acids, which are essential components of bacterial cell membranes. The inhibition of ENR disrupts this pathway, leading to the depletion of necessary fatty acids and ultimately inhibiting bacterial growth and viability. The key steps of the FAS-II pathway and the point of inhibition by Panosialins are illustrated in the signaling pathway diagram below.

FAS_II_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA AccABCD beta-Ketoacyl-ACP beta-Ketoacyl-ACP Acetyl-CoA->beta-Ketoacyl-ACP FabH Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Malonyl-ACP->beta-Ketoacyl-ACP FabH AccABCD AccABCD FabD FabD FabH FabH beta-Hydroxyacyl-ACP beta-Hydroxyacyl-ACP beta-Ketoacyl-ACP->beta-Hydroxyacyl-ACP FabG (Reduction) trans-2-Enoyl-ACP trans-2-Enoyl-ACP beta-Hydroxyacyl-ACP->trans-2-Enoyl-ACP FabZ (Dehydration) Acyl-ACP Acyl-ACP trans-2-Enoyl-ACP->Acyl-ACP FabI/FabK (Reduction) Fatty Acids Fatty Acids Acyl-ACP->Fatty Acids Elongation and Termination FabG FabG FabZ FabZ FabI_K FabI/FabK (ENR) Panosialins Panosialins Panosialins->FabI_K Membrane Lipids Membrane Lipids Fatty Acids->Membrane Lipids

Figure 1: Bacterial Type II Fatty Acid Synthesis (FAS-II) Pathway and Panosialin Inhibition.

Quantitative Data

The biological activity of the Panosialin family has been quantified through various in vitro assays. The following tables summarize the inhibitory activity against different bacterial enoyl-ACP reductases and the antibacterial spectrum against clinically relevant pathogens.

Table 1: Inhibitory Activity (IC50) of Panosialins against Bacterial Enoyl-ACP Reductases
CompoundTarget EnzymeBacterial SourceIC50 (µM)Reference
Panosialin AFabIStaphylococcus aureus5.0[1]
Panosialin BFabIStaphylococcus aureus3.0[1]
Panosialin wAFabIStaphylococcus aureus4.5[1]
Panosialin wBFabIStaphylococcus aureus3.2[1]
Panosialin AFabKStreptococcus pneumoniae5.0[1]
Panosialin BFabKStreptococcus pneumoniae3.5[1]
Panosialin wAFabKStreptococcus pneumoniae4.8[1]
Panosialin wBFabKStreptococcus pneumoniae3.8[1]
Panosialin AInhAMycobacterium tuberculosis12.0[1]
Panosialin BInhAMycobacterium tuberculosis9.0[1]
Panosialin wAInhAMycobacterium tuberculosis11.0[1]
Panosialin wBInhAMycobacterium tuberculosis10.0[1]
Table 2: Antibacterial Activity (MIC) of Panosialins
CompoundStaphylococcus aureus (µg/mL)Streptococcus pneumoniae (µg/mL)Mycobacterium tuberculosis H37Rv (µg/mL)Reference
Panosialin A128>128>128[1]
Panosialin B12864128[1]
Panosialin wA643264[1]
Panosialin wB321632[1]

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of the Panosialin family of compounds.

Isolation and Purification of Panosialins from Streptomyces sp. AN1761

The following protocol outlines the steps for obtaining purified Panosialins from a culture of Streptomyces sp. AN1761.[1]

I. Fermentation:

  • Prepare a seed culture by inoculating a suitable liquid medium (e.g., Tryptone Soya Broth) with a spore suspension or mycelial fragments of Streptomyces sp. AN1761.[2]

  • Incubate the seed culture at 30°C for 2-3 days on a rotary shaker.[2]

  • Inoculate production-scale fermentation flasks containing a suitable production medium with the seed culture.

  • Incubate the production culture for 5-7 days at 30°C with agitation.[2]

II. Extraction:

  • Separate the mycelial biomass from the culture broth by centrifugation or filtration.

  • Extract the cell-free supernatant with an equal volume of ethyl acetate three times.[2]

  • Pool the organic layers and concentrate under reduced pressure to obtain the crude extract.

III. Purification:

  • Subject the crude extract to silica gel column chromatography.

  • Elute the column with a stepwise gradient of increasing polarity, for example, a chloroform-methanol mixture.

  • Collect fractions and monitor for activity using a suitable bioassay (e.g., antibacterial assay against a sensitive strain).

  • Pool the active fractions and further purify them by reversed-phase High-Performance Liquid Chromatography (HPLC).[1]

  • For Panosialins A and B, a C18 column can be used with an isocratic elution of acetonitrile and 50mM sodium phosphate buffer (pH 7.0) (78:22) at a flow rate of 3.5 ml/min.[1]

  • Collect the peaks corresponding to the individual Panosialin compounds and desalt them using a suitable resin (e.g., MCI gel) to yield the purified compounds.[1]

Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation Seed Culture Seed Culture Inoculation->Seed Culture Production Culture Production Culture Seed Culture->Production Culture Centrifugation Centrifugation Production Culture->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelial Mass Liquid-Liquid Extraction Liquid-Liquid Extraction Supernatant->Liquid-Liquid Extraction Crude Extract Crude Extract Liquid-Liquid Extraction->Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Active Fractions Active Fractions Silica Gel Chromatography->Active Fractions Reversed-Phase HPLC Reversed-Phase HPLC Active Fractions->Reversed-Phase HPLC Purified Panosialins Purified Panosialins Reversed-Phase HPLC->Purified Panosialins

Figure 2: Experimental Workflow for Panosialin Isolation and Purification.
In Vitro Enoyl-ACP Reductase (ENR) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of Panosialins against bacterial ENR. The assay measures the decrease in the rate of NADH oxidation, which is monitored by the change in absorbance at 340 nm.

Materials:

  • Purified bacterial ENR (e.g., S. aureus FabI)

  • NADH

  • Crotonyl-CoA (or other suitable enoyl-ACP substrate)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • Panosialin compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the Panosialin compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, NADH, and the Panosialin dilutions (or solvent control).

  • Initiate the reaction by adding the ENR enzyme to each well.

  • Pre-incubate the plate for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C).

  • Start the enzymatic reaction by adding the substrate (crotonyl-CoA) to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.

  • Calculate the initial reaction velocities for each concentration of the inhibitor.

  • Determine the percent inhibition relative to the solvent control and calculate the IC50 value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol details the determination of the MIC of Panosialins against various bacterial strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3]

Materials:

  • Bacterial strains of interest

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Panosialin compounds

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.

  • Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Prepare serial two-fold dilutions of the Panosialin compounds in the growth medium in a 96-well plate.

  • Inoculate each well containing the Panosialin dilutions with the prepared bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the plates at the optimal growth temperature for the specific bacterium (e.g., 37°C) for 16-20 hours.

  • Determine the MIC as the lowest concentration of the Panosialin compound that completely inhibits visible growth of the bacterium.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Bacterial Culture Bacterial Culture Inoculum Standardization\n(0.5 McFarland) Inoculum Standardization (0.5 McFarland) Bacterial Culture->Inoculum Standardization\n(0.5 McFarland) Inoculation of plate Inoculation of plate Inoculum Standardization\n(0.5 McFarland)->Inoculation of plate Panosialin Stock Panosialin Stock Serial Dilutions\nin 96-well plate Serial Dilutions in 96-well plate Panosialin Stock->Serial Dilutions\nin 96-well plate Serial Dilutions\nin 96-well plate->Inoculation of plate Incubation\n(16-20h, 37°C) Incubation (16-20h, 37°C) Inoculation of plate->Incubation\n(16-20h, 37°C) Visual Inspection/\nOD Reading Visual Inspection/ OD Reading Incubation\n(16-20h, 37°C)->Visual Inspection/\nOD Reading MIC Determination MIC Determination Visual Inspection/\nOD Reading->MIC Determination

Figure 3: Experimental Workflow for MIC Determination by Broth Microdilution.

Conclusion

The Panosialin family of compounds represents a valuable class of natural product inhibitors targeting the bacterial FAS-II pathway. Their specific inhibition of enoyl-ACP reductase, coupled with their demonstrated antibacterial activity, underscores their potential as lead compounds for the development of novel antibiotics. This technical guide has provided a comprehensive overview of the Panosialins, including their mechanism of action, quantitative data, and detailed experimental protocols. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential in combating bacterial infections.

References

Panosialin D: A Technical Guide to its Glycosidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panosialin D, a sulfated alkylresorcinol isolated from Streptomyces sp. OH-5186, has been identified as a potent inhibitor of several glycosidase enzymes. This technical guide synthesizes the available scientific literature to provide an in-depth overview of this compound's mechanism of action against glycosidases. While specific quantitative data and detailed experimental protocols from the primary literature were not accessible for this review, this document outlines the known inhibitory activities of this compound, presents generalized experimental methodologies for assessing glycosidase inhibition, and visualizes potential mechanisms and workflows. This guide is intended to serve as a foundational resource for researchers investigating this compound and other glycosidase inhibitors for therapeutic applications.

Introduction to this compound

This compound is a member of the panosialin class of natural products, which are characterized by their alkylresorcinol sulfate structures. It was first isolated from the culture broth of Streptomyces sp. OH-5186.[1][2][3][4] The chemical structure of this compound is 5-(13-methylpentadecyl)-1,3-benzenediol bis(sodium sulfate).[1]

Initial studies have demonstrated that this compound exhibits strong inhibitory activity against several key glycosidase enzymes, including α-mannosidase, α-glucosidase, and β-glucosidase.[1] Glycosidases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates, playing crucial roles in various biological processes. Their inhibition is a key therapeutic strategy for a range of diseases, including diabetes, viral infections, and cancer. The broader class of panosialins has also been shown to inhibit other enzymes such as viral sialidase, acid phosphatase, and polygalacturonase.[5]

Mechanism of Action on Glycosidases

While the precise molecular mechanism of this compound's inhibition of glycosidases has not been fully elucidated in the accessible literature, some inferences can be drawn from its structure and the general mechanisms of other glycosidase inhibitors. The detergent-like properties of the broader class of panosialins, which have been noted to bind to proteins, may contribute to their inhibitory action.

The following diagram illustrates a hypothetical model for the inhibitory mechanism of this compound on a generic glycosidase.

Inhibition_Mechanism Hypothetical Inhibition Mechanism of this compound cluster_enzyme Glycosidase Enzyme ActiveSite Active Site Product Hydrolyzed Product ActiveSite->Product Catalyzes Inhibition Inhibition SubstrateBinding Substrate Binding Pocket PanosialinD This compound PanosialinD->ActiveSite Binds to (Competitive or Non-competitive) Substrate Glycosidic Substrate Substrate->ActiveSite Binds to

Caption: Hypothetical model of this compound inhibiting a glycosidase enzyme.

Quantitative Data on Glycosidase Inhibition

Specific IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for this compound against α-mannosidase, α-glucosidase, and β-glucosidase are not available in the publicly accessible literature at the time of this review. The primary research article detailing these findings could not be retrieved in its entirety.

For context, other panosialin analogues (A, B, wA, and wB) have been shown to inhibit bacterial enoyl-ACP reductases with IC50 values in the low micromolar range (3-12 µM).[1][6] This suggests that this compound may also have potent inhibitory activity against its target glycosidases.

Table 1: Summary of Known Inhibitory Activities of this compound

Enzyme TargetSource OrganismInhibition ObservedQuantitative Data (IC50/Ki)
α-MannosidaseNot SpecifiedStrong InhibitionNot Available
α-GlucosidaseNot SpecifiedStrong InhibitionNot Available
β-GlucosidaseNot SpecifiedStrong InhibitionNot Available

Experimental Protocols for Glycosidase Inhibition Assays

The following section provides a generalized, detailed methodology for a typical in vitro glycosidase inhibition assay, based on standard laboratory practices. This protocol can be adapted for the specific study of this compound's effects on α-mannosidase, α-glucosidase, or β-glucosidase.

General Glycosidase Inhibition Assay Protocol

Objective: To determine the inhibitory effect of this compound on the activity of a specific glycosidase.

Materials:

  • Glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae)

  • Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO or water)

  • Assay buffer (e.g., phosphate buffer, pH 6.8)

  • Stop solution (e.g., sodium carbonate solution)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the glycosidase enzyme in the assay buffer.

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • A defined volume of assay buffer.

      • A volume of the this compound dilution (or solvent for control wells).

      • A volume of the enzyme solution.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add a volume of the substrate solution to each well to start the enzymatic reaction.

  • Incubation:

    • Incubate the plate at the specified temperature for a defined period (e.g., 20 minutes).

  • Termination of Reaction:

    • Add a volume of the stop solution to each well to terminate the reaction.

  • Data Acquisition:

    • Measure the absorbance of each well at a specific wavelength (e.g., 405 nm for the p-nitrophenol product) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

The following diagram illustrates the general workflow for a glycosidase inhibition assay.

Experimental_Workflow General Workflow for Glycosidase Inhibition Assay Start Start ReagentPrep Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->ReagentPrep AssaySetup Set up Assay in 96-well Plate (Buffer, Inhibitor, Enzyme) ReagentPrep->AssaySetup PreIncubation Pre-incubate (e.g., 37°C, 10 min) AssaySetup->PreIncubation AddSubstrate Add Substrate to Initiate Reaction PreIncubation->AddSubstrate Incubation Incubate (e.g., 37°C, 20 min) AddSubstrate->Incubation StopReaction Add Stop Solution Incubation->StopReaction MeasureAbsorbance Measure Absorbance (e.g., 405 nm) StopReaction->MeasureAbsorbance DataAnalysis Calculate % Inhibition and Determine IC50 MeasureAbsorbance->DataAnalysis End End DataAnalysis->End

References

Panosialin D inhibition of alpha-glucosidase and beta-glucosidase

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the inhibitory effects of Panosialin D on α-glucosidase and β-glucosidase remains a subject for future research, as current scientific literature does not provide specific data on this interaction. This technical guide will, therefore, furnish researchers, scientists, and drug development professionals with a foundational understanding of the principles and methodologies surrounding the inhibition of α-glucosidase and β-glucosidase, drawing parallels from existing research on glucosidase inhibitors.

Introduction to Glucosidase Inhibition

α-Glucosidase and β-glucosidase are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Intestinal α-glucosidases are crucial for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[1][2][3] Inhibition of these enzymes can delay carbohydrate digestion and consequently lower the rate of glucose absorption, a key therapeutic strategy in managing postprandial hyperglycemia in type 2 diabetes.[4][5][6][7] While several synthetic α-glucosidase inhibitors, such as acarbose and miglitol, are clinically available, they are often associated with gastrointestinal side effects.[3][4][5] This has spurred the search for novel, potent, and safer inhibitors from natural sources.

Quantitative Data on Glucosidase Inhibition by Natural Compounds

While specific data for this compound is unavailable, numerous natural compounds have been evaluated for their inhibitory activity against α-glucosidase and β-glucosidase. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following tables summarize the IC50 values for various natural extracts and isolated compounds against these enzymes, providing a comparative reference.

Table 1: α-Glucosidase Inhibitory Activity of Various Natural Products

Compound/ExtractSource OrganismIC50 (µg/mL)Reference Compound (Acarbose) IC50 (µg/mL)
Ethanol Leaf ExtractBauhinia pulla138.95193.37
QuercetinBauhinia pulla5.41193.37[8]
Methanolic ExtractA. nilotica33Not specified
Flavonoids-rich ExtractScutellaria baicalensis421.54996.02[7]
60% Ethanolic ExtractHyophorbe lagenicaulis41.25 ± 1.2525.50 ± 0.45
3-OxolupenalNuxia oppositifolia62.338.1[6]
Katononic AcidNuxia oppositifolia88.638.1[6]
Vanicoside APolygonum sachalinense59.8Not specified[9]
Vanicoside BPolygonum sachalinense48.3Not specified[9]

Table 2: β-Glucosidase Inhibitory Activity of Phenylpropanoid Glycosides

CompoundSource OrganismIC50 (µM)
Vanicoside APolygonum sachalinense59.9[9]
Vanicoside BPolygonum sachalinense50.5[9]

Experimental Protocols for Glucosidase Inhibition Assays

Standardized in vitro assays are essential for screening and characterizing potential glucosidase inhibitors. The following protocols are commonly employed:

α-Glucosidase Inhibition Assay

A widely used method involves the spectrophotometric determination of the product formed from the enzymatic cleavage of a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[4]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compound (inhibitor)

  • Sodium carbonate (Na₂CO₃) solution

  • Positive control (e.g., Acarbose)

Procedure:

  • Prepare solutions of the test compound at varying concentrations.

  • In a microplate well or cuvette, pre-mix the test compound solution with phosphate buffer and the pNPG substrate solution.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 5 minutes).[10][11]

  • Initiate the enzymatic reaction by adding the α-glucosidase solution.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 15-20 minutes).[10][11]

  • Terminate the reaction by adding a sodium carbonate solution.[10][11]

  • Measure the absorbance of the liberated p-nitrophenol at 400-405 nm using a spectrophotometer.[10][11]

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

β-Glucosidase Inhibition Assay

The protocol for β-glucosidase inhibition is analogous to the α-glucosidase assay, with the primary difference being the enzyme and substrate used.

Materials:

  • β-Glucosidase (e.g., from sweet almond)[12]

  • p-Nitrophenyl-β-D-glucopyranoside (pNP-β-G)

  • Appropriate buffer system (e.g., phosphate or acetate buffer)

  • Test compound (inhibitor)

  • Stopping reagent (e.g., sodium carbonate)

  • Positive control

Procedure: The procedural steps are similar to the α-glucosidase assay, involving pre-incubation, reaction initiation, incubation, reaction termination, and spectrophotometric measurement of the released p-nitrophenol.

Enzyme Kinetics and Inhibition Mechanisms

Understanding the kinetics of enzyme inhibition is crucial for drug development. Kinetic studies can elucidate the mode of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed-type.[5][13] This is determined by analyzing the effect of the inhibitor on the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).[14][15]

Lineweaver-Burk plots, which graph the inverse of reaction velocity (1/V) against the inverse of substrate concentration (1/[S]), are commonly used to visualize and determine the type of inhibition.[16]

  • Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km but does not affect Vmax.[13]

  • Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. This decreases Vmax but does not affect Km.[13]

  • Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km.[13]

  • Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This affects both Vmax and Km.[5]

Visualizing Experimental Workflows and Inhibition Mechanisms

Diagrams are invaluable for representing complex biological processes and experimental designs.

experimental_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Enzyme Solution Enzyme Solution Reaction Initiation (Add Enzyme) Reaction Initiation (Add Enzyme) Enzyme Solution->Reaction Initiation (Add Enzyme) Substrate Solution (pNPG) Substrate Solution (pNPG) Pre-incubation (Inhibitor + Substrate) Pre-incubation (Inhibitor + Substrate) Substrate Solution (pNPG)->Pre-incubation (Inhibitor + Substrate) Inhibitor Solutions (Varying Conc.) Inhibitor Solutions (Varying Conc.) Inhibitor Solutions (Varying Conc.)->Pre-incubation (Inhibitor + Substrate) Pre-incubation (Inhibitor + Substrate)->Reaction Initiation (Add Enzyme) Incubation (37°C) Incubation (37°C) Reaction Initiation (Add Enzyme)->Incubation (37°C) Reaction Termination (Add Na2CO3) Reaction Termination (Add Na2CO3) Incubation (37°C)->Reaction Termination (Add Na2CO3) Spectrophotometry (405 nm) Spectrophotometry (405 nm) Reaction Termination (Add Na2CO3)->Spectrophotometry (405 nm) Calculate % Inhibition Calculate % Inhibition Spectrophotometry (405 nm)->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50 enzyme_inhibition_mechanisms E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I (Competitive) E->EI + I (Non-competitive) S Substrate I Inhibitor ES->E - S ESI Enzyme-Substrate- Inhibitor Complex ES->ESI + I (Uncompetitive) ES->ESI + I (Non-competitive) P Product ES->P → E + P

References

Panosialin Analogs: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panosialin and its analogs represent a fascinating and diverse class of natural products with a range of biological activities. Historically, the term "panosialin" was associated with inhibitors of glycosidases, including sialidases. However, more recent research has predominantly focused on a distinct group of panosialin analogs that exhibit potent antibacterial properties through the inhibition of fatty acid biosynthesis. This guide provides an in-depth technical overview of both classes of panosialin analogs, presenting their biological activities, quantitative data, detailed experimental protocols, and the signaling pathways they modulate.

I. Antibacterial Panosialin Analogs: Inhibitors of Enoyl-ACP Reductase

A significant group of panosialin analogs functions as potent inhibitors of bacterial enoyl-acyl carrier protein (ACP) reductase (ENR), a critical enzyme in the type II fatty acid synthesis (FAS-II) pathway.[1] This pathway is essential for building bacterial cell membranes and is distinct from the type I pathway found in mammals, making ENR an attractive target for novel antibacterial agents.[1] Panosialins have demonstrated inhibitory activity against various ENR isoforms, including FabI and FabK, from clinically relevant pathogens.[1]

Data Presentation: Quantitative Antibacterial and Enzyme Inhibition Data

The inhibitory activities of Panosialin analogs A, B, wA, and wB have been quantified against several bacterial ENR enzymes, and their antibacterial efficacy has been assessed through minimum inhibitory concentration (MIC) testing.

AnalogTarget EnzymeTarget OrganismIC50 (µM)Reference
Panosialin A, B, wA, wB FabIStaphylococcus aureus3-5[2]
Panosialin A, B, wA, wB FabKStreptococcus pneumoniae3-5[2]
Panosialin A, B, wA, wB InhAMycobacterium tuberculosis9-12[2]
AnalogOrganismMIC (µg/mL)Reference
Panosialin B Staphylococcus aureus128[3]
Signaling Pathway: Bacterial Fatty Acid Biosynthesis (FAS-II)

Panosialin analogs exert their antibacterial effect by targeting and inhibiting the enoyl-ACP reductase (FabI), which catalyzes the final reductive step in the elongation cycle of fatty acid biosynthesis.[1] Inhibition of this enzyme disrupts the entire pathway, leading to a depletion of essential fatty acids required for bacterial cell membrane integrity, ultimately causing bacterial growth arrest and death.[1]

FAS_II_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA AccABCD AccABCD Acetyl-CoA->AccABCD ATP, HCO3- FabH FabH Acetyl-CoA->FabH Malonyl-CoA Malonyl-CoA FabD FabD Malonyl-CoA->FabD ACP AccABCD->Malonyl-CoA Malonyl-ACP Malonyl-ACP FabD->Malonyl-ACP Acetoacetyl-ACP Acetoacetyl-ACP FabH->Acetoacetyl-ACP Malonyl-ACP->FabH beta-Ketoacyl-ACP beta-Ketoacyl-ACP FabG FabG (Reduction) beta-Hydroxyacyl-ACP beta-Hydroxyacyl-ACP FabG->beta-Hydroxyacyl-ACP FabZ FabZ (Dehydration) trans-2-Enoyl-ACP trans-2-Enoyl-ACP FabZ->trans-2-Enoyl-ACP FabI FabI (Reduction) Acyl-ACP (n+2) Acyl-ACP (n+2) FabI->Acyl-ACP (n+2) FabF_B FabF/B (Condensation) FabF_B->beta-Ketoacyl-ACP Repeat beta-Ketoacyl-ACP->FabG NADPH beta-Hydroxyacyl-ACP->FabZ trans-2-Enoyl-ACP->FabI NAD(P)H Acyl-ACP (n+2)->FabF_B Malonyl-ACP Panosialin Panosialin Analogs Panosialin->FabI

Bacterial Fatty Acid Biosynthesis (FAS-II) Pathway and Panosialin Inhibition.
Experimental Protocols: Enoyl-ACP Reductase (FabI) Inhibition Assay

This protocol is a synthesized methodology for determining the inhibitory activity of compounds against Staphylococcus aureus FabI.

1. Reagents and Materials:

  • Buffer: 100 mM MES, 51 mM diethanolamine, 51 mM triethanolamine, 4% glycerol, pH 6.5.[4]

  • Enzyme: Purified S. aureus FabI.

  • Substrate: Crotonoyl-ACP (or a suitable enoyl-ACP substrate).

  • Cofactor: NADH or NADPH.

  • Test Compounds: Panosialin analogs dissolved in a suitable solvent (e.g., DMSO).

  • Microplate: 96-well, UV-transparent.

  • Spectrophotometer: Capable of reading absorbance at 340 nm.

2. Assay Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, NADH/NADPH (e.g., final concentration of 50 µM), and the FabI enzyme (e.g., final concentration of 9 nM).[4]

  • Compound Addition: To the wells of the 96-well plate, add the test compounds at various concentrations. Include a solvent control (e.g., DMSO) and a no-enzyme control.

  • Pre-incubation: Add the enzyme/cofactor mixture to the wells containing the test compounds and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.

  • Initiate Reaction: Start the enzymatic reaction by adding the crotonoyl-ACP substrate (e.g., final concentration of 25 µM) to all wells.[4]

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH/NADPH. Readings should be taken at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each concentration of the inhibitor.

    • Normalize the rates relative to the solvent control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

II. Glycosidase and Sialidase-Inhibiting Panosialin Analogs

The original discovery of Panosialin identified it as an inhibitor of several enzymes, including viral sialidase (neuraminidase), acid phosphatase, and polygalacturonase. Further research identified analogs, Panosialin D and wD, with strong inhibitory activity against other glycosidases.

Data Presentation: Glycosidase Inhibition
AnalogTarget EnzymeInhibitory ActivityReference
This compound & wD α-MannosidaseStrong Inhibition
This compound & wD α-GlucosidaseStrong Inhibition
This compound & wD β-GlucosidaseStrong Inhibition
Signaling Pathway: Influenza Virus Replication Cycle

Sialidases, specifically neuraminidases, are crucial for the release of new viral particles from infected host cells.[4] By cleaving sialic acid residues from the host cell surface, neuraminidase prevents the aggregation of newly formed virions and facilitates their spread. Inhibitors of neuraminidase, therefore, act as antiviral agents by trapping the virus at the cell surface.

Influenza_Replication_Cycle cluster_host_cell Host Cell cluster_nucleus cluster_inhibition_sialidase Inhibition Receptor_Binding 1. Attachment (HA binds Sialic Acid) Endocytosis 2. Endocytosis Receptor_Binding->Endocytosis Fusion_Uncoating 3. Fusion & Uncoating (vRNA release) Endocytosis->Fusion_Uncoating Replication_Transcription 4. Replication & Transcription Fusion_Uncoating->Replication_Transcription Nucleus Nucleus Translation 5. Translation (Viral Proteins) Replication_Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding Assembly->Budding Release 8. Release (Neuraminidase Action) Budding->Release New_Virions New Virions Release->New_Virions Infection of other cells Influenza_Virus Influenza Virus Influenza_Virus->Receptor_Binding Sialidase_Inhibitor Sialidase Inhibitor (e.g., Panosialin) Sialidase_Inhibitor->Release

Influenza Virus Replication Cycle and the Role of Neuraminidase Inhibition.
Experimental Protocols: Influenza Neuraminidase Inhibition Assay

This protocol outlines a common fluorescence-based assay to determine the inhibitory activity of compounds against influenza neuraminidase.

1. Reagents and Materials:

  • Assay Buffer: 2x assay buffer (e.g., 66.6 mM MES, 8 mM CaCl₂, pH 6.5).

  • Enzyme: Influenza virus preparation with known neuraminidase activity.

  • Substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Stop Solution: A mixture of absolute ethanol and NaOH solution (e.g., 0.824 M).

  • Test Compounds: Panosialin analogs or other potential inhibitors dissolved in assay buffer.

  • Microplate: 96-well, black, flat-bottom.

  • Fluorometer: Excitation wavelength ~355 nm, emission wavelength ~460 nm.

2. Assay Procedure:

  • Prepare Compound Dilutions: Serially dilute the test compounds in the assay buffer directly in the 96-well plate to achieve a range of final concentrations. Include a buffer-only control for 0% inhibition and a no-enzyme control for background fluorescence.

  • Add Virus (Enzyme): Add a pre-determined dilution of the influenza virus to each well containing the test compounds and controls.

  • Pre-incubation: Gently tap the plate to mix and incubate at room temperature for a specified time (e.g., 45 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the MUNANA substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding the stop solution to each well.

  • Fluorescence Measurement: Read the fluorescence of each well using a fluorometer with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the virus-only control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

Panosialin analogs are a structurally diverse group of molecules with at least two distinct and significant biological activities. The more recently characterized analogs are potent inhibitors of the bacterial FAS-II pathway, representing a promising avenue for the development of new antibiotics, particularly against Gram-positive pathogens. The originally described panosialins and their related analogs, D and wD, are inhibitors of various glycosidases, including viral neuraminidase. While quantitative data for the latter is less prevalent in recent literature, their activity highlights the potential for developing broad-spectrum enzyme inhibitors from this natural product scaffold. The methodologies and pathway diagrams provided in this guide offer a comprehensive resource for researchers engaged in the study and development of panosialin analogs as therapeutic agents.

References

Panosialin D: An In-depth Technical Guide on its Potential as an Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 7, 2025

Abstract

Panosialins are a family of natural products produced by Streptomyces species, initially recognized for their potent antibacterial properties. Their primary mechanism of action involves the inhibition of the bacterial enoyl-acyl carrier protein (ACP) reductase (ENR), a critical enzyme in the type II fatty acid synthesis (FAS-II) pathway.[1][2] While extensively studied as an antibacterial candidate, early research has also indicated a potential, albeit less explored, role for panosialins as antiviral agents. Specifically, a compound identified as panosialin was found to inhibit viral sialidase (neuraminidase), a key enzyme in the life cycle of certain viruses, notably the influenza virus.[3][4] This technical guide synthesizes the available data on panosialin's potential antiviral activity, focusing on its plausible mechanism of action through neuraminidase inhibition. It provides a framework of standard experimental protocols necessary to rigorously evaluate this potential and outlines future directions for research and development in this area.

Primary Biological Activity: Inhibition of Bacterial Fatty Acid Synthesis

The most well-characterized biological function of the panosialin family is the inhibition of the bacterial fatty acid biosynthesis (FAS-II) pathway.[1] Panosialins act as potent inhibitors of enoyl-ACP reductase (ENR), which catalyzes the final reductive step in the fatty acid elongation cycle.[1] By blocking this enzyme, panosialins disrupt the synthesis of essential fatty acids required for building and maintaining the bacterial cell membrane, ultimately leading to bacterial growth inhibition.[1] This specific targeting of the bacterial FAS-II pathway, which is distinct from the type I pathway in mammals, makes panosialins attractive candidates for novel antibacterial drug development.[1]

Bacterial Fatty Acid Synthesis (FAS-II) Pathway Inhibition by Panosialin D sub Acetyl-CoA Malonyl-CoA elong Fatty Acid Elongation Cycle (Multiple Steps) sub->elong enoyl Enoyl-ACP elong->enoyl enr Enoyl-ACP Reductase (ENR) enoyl->enr acyl Acyl-ACP (Elongated Fatty Acid) enr->acyl acyl->elong New Cycle mem Bacterial Cell Membrane Synthesis acyl->mem growth Bacterial Growth mem->growth pano This compound pano->inhibit inhibit->enr Inhibition

Caption: this compound inhibits the bacterial FAS-II pathway.

Postulated Antiviral Mechanism: Neuraminidase Inhibition

The primary evidence for panosialin's antiviral activity comes from a 1971 study that identified it as an inhibitor of viral sialidase, also known as neuraminidase.[4] Neuraminidase is a critical glycoprotein on the surface of the influenza virus. Its primary function is to cleave sialic acid residues from host cell receptors and newly formed viral particles.[5][6] This action is essential for two key steps in the viral life cycle: preventing the aggregation of newly released virions on the host cell surface and facilitating their release to infect other cells.[5][6][7] By inhibiting neuraminidase, compounds can effectively trap viruses at the surface of infected cells, preventing their spread.[6]

Influenza Virus Life Cycle and Site of this compound Action cluster_cell virus Influenza Virus entry 1. Entry & Uncoating virus->entry Attachment cell Host Cell rep 2. Replication & Transcription (Nucleus) entry->rep trans 3. Protein Synthesis (Cytoplasm) rep->trans assem 4. Assembly trans->assem bud 5. Budding assem->bud release 6. Release bud->release new_virus New Virions release->new_virus pano This compound (Neuraminidase Inhibitor) pano->inhibit inhibit->release Inhibition

Caption: this compound may inhibit the release of new influenza virions.

Quantitative Data Summary

The initial screening of panosialin identified its inhibitory activity against several enzymes. The reported 50% inhibitory dose (ID50) against viral sialidase suggests a potential for antiviral efficacy that warrants further, more detailed investigation using modern virological assays.

CompoundTarget EnzymeInhibitory Dose (ID50)Reference
PanosialinViral Sialidase9 x 10⁻⁶ M[4]
PanosialinAcid Phosphatase3.8 x 10⁻⁵ M[4]
PanosialinPolygalacturonase3.9 x 10⁻⁵ M[4]

Proposed Experimental Protocols for Antiviral Evaluation

To rigorously assess the antiviral potential of this compound, a series of standardized in vitro assays are required. The following protocols provide a framework for determining its efficacy, cytotoxicity, and specific mechanism of action.

Cytotoxicity Assay

Objective: To determine the concentration of this compound that is toxic to host cells (50% cytotoxic concentration, CC50). This is crucial for establishing a therapeutic window.

Methodology (MTT Assay):

  • Cell Seeding: Seed host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for adherence.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include wells with untreated cells (cell control) and medium only (blank control).

  • Incubation: Incubate the plate for a period that mimics the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated cell control. The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Workflow: Cytotoxicity (CC50) Determination via MTT Assay seed 1. Seed Host Cells (96-well plate) treat 2. Add Serial Dilutions of this compound seed->treat incub1 3. Incubate (48-72 hours) treat->incub1 mtt 4. Add MTT Reagent incub1->mtt incub2 5. Incubate (2-4 hours) mtt->incub2 sol 6. Add Solubilizing Agent incub2->sol read 7. Measure Absorbance (Plate Reader) sol->read calc 8. Calculate CC50 Value read->calc

Caption: Standard workflow for determining the cytotoxicity of a compound.
Neuraminidase Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on viral neuraminidase activity (50% inhibitory concentration, IC50).

Methodology (Fluorescence-based MUNANA Assay):

  • Reagent Preparation: Prepare serial dilutions of this compound. Dilute the influenza virus preparation to a level that gives a robust signal in the linear range of the assay.

  • Reaction Setup: In a black 96-well plate, add the diluted virus, the this compound dilutions, and assay buffer. Include controls for no virus (blank), virus with no inhibitor (100% activity), and a known neuraminidase inhibitor (positive control).

  • Pre-incubation: Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for 1 hour at 37°C. The neuraminidase will cleave MUNANA, releasing the fluorescent product 4-methylumbelliferone.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., a high pH glycine-ethanol buffer).

  • Data Acquisition: Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths (e.g., 365 nm and 450 nm).

  • Analysis: Calculate the percentage of neuraminidase inhibition for each concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.[8]

Workflow: Neuraminidase Inhibition (IC50) Assay setup 1. Combine Virus & this compound (96-well plate) preincub 2. Pre-incubate (30 min, 37°C) setup->preincub munana 3. Add MUNANA Substrate preincub->munana incub 4. Incubate (1 hour, 37°C) munana->incub stop 5. Add Stop Solution incub->stop read 6. Measure Fluorescence stop->read calc 7. Calculate IC50 Value read->calc

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.
In Vitro Antiviral Activity Assay

Objective: To measure the ability of this compound to protect cells from virus-induced death or cytopathic effect (CPE) and to determine the 50% effective concentration (EC50).

Methodology (CPE Inhibition Assay):

  • Cell Seeding: Seed host cells (e.g., MDCK) in a 96-well plate and incubate for 24 hours.

  • Infection and Treatment: Remove the growth medium. Add serial dilutions of this compound (at non-toxic concentrations) to the wells. Subsequently, add a standardized amount of virus (e.g., at a multiplicity of infection - MOI of 0.01) to the wells.

  • Controls: Include wells for cell control (cells only), virus control (cells + virus, no compound), and a positive control drug (e.g., Oseltamivir for influenza).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator, allowing the virus to replicate and cause CPE in the unprotected wells.

  • CPE Assessment: Assess cell viability using a suitable method. This can be done visually by microscopy or quantitatively by adding a cell viability reagent like MTT or a neutral red dye.

  • Data Acquisition: If a quantitative method is used, measure the absorbance or fluorescence using a plate reader.

  • Analysis: Calculate the percentage of protection from CPE for each compound concentration relative to the cell and virus controls. Determine the EC50 value from the resulting dose-response curve. The Selectivity Index (SI) can then be calculated as CC50 / EC50.

Workflow: Antiviral Activity (EC50) via CPE Inhibition seed 1. Seed Host Cells (96-well plate) treat 2. Add this compound Dilutions seed->treat infect 3. Add Virus (Infection) treat->infect incub 4. Incubate (48-72 hours) infect->incub assess 5. Assess Cell Viability (e.g., MTT) incub->assess read 6. Measure Absorbance assess->read calc 7. Calculate EC50 & SI Values read->calc

Caption: Workflow for determining antiviral efficacy by CPE inhibition.

Conclusion and Future Directions

The existing literature presents this compound primarily as an antibacterial agent with a well-defined mechanism. However, historical data indicating its ability to inhibit viral neuraminidase provides a compelling, though underdeveloped, rationale for its investigation as an antiviral therapeutic.[4] The low micromolar ID50 value against sialidase is a promising starting point.

Future research should focus on a systematic evaluation of this potential. The immediate steps should involve performing the detailed experimental protocols outlined in this guide to:

  • Confirm and quantify the neuraminidase inhibitory activity of purified this compound against a panel of clinically relevant influenza virus strains.

  • Determine its in vitro efficacy (EC50) and cytotoxicity (CC50) in appropriate cell culture models to establish a selectivity index.

  • Conduct mechanism-of-action studies to confirm that the observed antiviral activity is indeed due to neuraminidase inhibition and not another off-target effect.

Should these initial studies yield positive results, further investigation into its activity against other enveloped viruses that utilize sialic acid for entry or release would be warranted. The exploration of this compound as an antiviral agent represents a valuable opportunity to repurpose a known natural product scaffold to address the ongoing need for novel viral disease therapies.

References

Initial Screening of Panosialin D Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panosialin D, a natural product isolated from Streptomyces sp. OH-5186, has been identified as a potent inhibitor of key glycosidase enzymes. This technical guide provides a comprehensive overview of the initial screening of this compound's bioactivity, with a focus on its inhibitory effects on α-mannosidase, α-glucosidase, and β-glucosidase. The document details the available data, outlines relevant experimental protocols for assessing its bioactivity, and presents a putative mechanism of action through the inhibition of the N-glycan biosynthesis pathway. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Introduction

Panosialins are a family of 5-alkylbenzene-1,3-disulfates produced by Streptomyces species, known for their diverse biological activities. This compound, specifically, has been reported to exhibit strong inhibitory activity against several glycosidase enzymes, suggesting its potential as a therapeutic agent in various diseases, including metabolic disorders and viral infections. This document consolidates the current knowledge on the initial bioactivity screening of this compound and provides the necessary technical details for further investigation.

Bioactivity of this compound

The primary reported bioactivity of this compound is its potent inhibition of glycosidase enzymes. A study by Yamada et al. (1995) first isolated Panosialins D and wD from the culture broth of Streptomyces sp. OH-5186 and identified their strong inhibitory effects against α-mannosidase, α-glucosidase, and β-glucosidase[1].

Quantitative Data

Table 1: Summary of this compound Bioactivity

Target EnzymeProducing OrganismReported ActivityIC50 ValueReference
α-MannosidaseStreptomyces sp. OH-5186Strong InhibitionNot Reported[1]
α-GlucosidaseStreptomyces sp. OH-5186Strong InhibitionNot Reported[1]
β-GlucosidaseStreptomyces sp. OH-5186Strong InhibitionNot Reported[1]

Experimental Protocols

The following are detailed methodologies for the key enzyme inhibition assays relevant to the screening of this compound. These protocols are based on established methods and can be adapted for the specific evaluation of this compound.

α-Mannosidase Inhibition Assay

This assay is designed to measure the inhibition of α-mannosidase activity by this compound.

Workflow for α-Mannosidase Inhibition Assay

G prep Prepare Reagents (Enzyme, Substrate, Buffer, this compound) incubate Pre-incubate Enzyme with this compound prep->incubate 5 min reaction Initiate Reaction with Substrate (pNPG) incubate->reaction Variable time stop Stop Reaction (e.g., with Na2CO3) reaction->stop measure Measure Absorbance (405 nm) stop->measure calc Calculate % Inhibition and IC50 measure->calc

Caption: Workflow for a typical α-mannosidase inhibition assay.

Materials:

  • α-Mannosidase from Jack Bean (Canavalia ensiformis)

  • p-Nitrophenyl-α-D-mannopyranoside (pNP-Man) as substrate

  • Sodium acetate buffer (100 mM, pH 4.5)

  • This compound (test compound)

  • Sodium carbonate (Na2CO3, 200 mM) for stopping the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • In a 96-well plate, add 20 µL of sodium acetate buffer, 10 µL of this compound solution at various concentrations, and 10 µL of α-mannosidase solution (0.5 U/mL).

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of pNP-Man solution (2 mM).

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 200 mM sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • A control reaction is performed without the inhibitor. The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of this compound on α-glucosidase activity.

Workflow for α-Glucosidase Inhibition Assay

G prep Prepare Reagents (Enzyme, Substrate, Buffer, this compound) incubate Pre-incubate Enzyme with this compound prep->incubate 10 min reaction Initiate Reaction with Substrate (pNPGP) incubate->reaction 20 min stop Stop Reaction (e.g., with Na2CO3) reaction->stop measure Measure Absorbance (405 nm) stop->measure calc Calculate % Inhibition and IC50 measure->calc

Caption: General workflow for an α-glucosidase inhibition assay.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPGP) as substrate

  • Potassium phosphate buffer (100 mM, pH 6.8)

  • This compound (test compound)

  • Sodium carbonate (Na2CO3, 200 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound.

  • To a 96-well plate, add 50 µL of potassium phosphate buffer, 10 µL of this compound at various concentrations, and 20 µL of α-glucosidase solution (0.2 U/mL).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Start the reaction by adding 20 µL of pNPGP solution (1 mM).

  • Incubate at 37°C for 20 minutes.

  • Terminate the reaction by adding 50 µL of 200 mM sodium carbonate.

  • Read the absorbance at 405 nm.

  • Calculate the percentage inhibition and IC50 value as described for the α-mannosidase assay.

β-Glucosidase Inhibition Assay

This protocol is used to assess the inhibitory potential of this compound against β-glucosidase.

Workflow for β-Glucosidase Inhibition Assay

G prep Prepare Reagents (Enzyme, Substrate, Buffer, this compound) incubate Pre-incubate Enzyme with this compound prep->incubate 15 min reaction Initiate Reaction with Substrate (pNP-β-G) incubate->reaction 30 min stop Stop Reaction (e.g., with Na2CO3) reaction->stop measure Measure Absorbance (405 nm) stop->measure calc Calculate % Inhibition and IC50 measure->calc

Caption: Standard workflow for a β-glucosidase inhibition assay.

Materials:

  • β-Glucosidase from almonds

  • p-Nitrophenyl-β-D-glucopyranoside (pNP-β-G) as substrate

  • Sodium phosphate buffer (100 mM, pH 7.0)

  • This compound (test compound)

  • Sodium carbonate (Na2CO3, 200 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound.

  • In a 96-well plate, combine 40 µL of sodium phosphate buffer, 10 µL of this compound solution at varying concentrations, and 25 µL of β-glucosidase solution (1 U/mL).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Add 25 µL of pNP-β-G solution (1 mM) to initiate the reaction.

  • Incubate the reaction at 37°C for 15 minutes.

  • Stop the reaction with the addition of 100 µL of 200 mM sodium carbonate.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage inhibition and determine the IC50 value as previously described.

Putative Signaling Pathway and Mechanism of Action

The inhibition of α-mannosidase and α-glucosidase by this compound strongly suggests its interference with the N-glycan biosynthesis pathway . This pathway is crucial for the proper folding, trafficking, and function of many glycoproteins.

N-Glycan Biosynthesis Pathway and Points of Inhibition

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Dol_P Dolichol-P GlcNAc2Man5 Man5GlcNAc2-P-P-Dol Dol_P->GlcNAc2Man5 Glycosyltransferases GlcNAc2Man9 Man9GlcNAc2-P-P-Dol GlcNAc2Man5->GlcNAc2Man9 Glycosyltransferases Glc3Man9GlcNAc2 Glc3Man9GlcNAc2-P-P-Dol GlcNAc2Man9->Glc3Man9GlcNAc2 Glucosyltransferases Glycoprotein Glycoprotein (Glc3Man9GlcNAc2) Glc3Man9GlcNAc2->Glycoprotein Oligosaccharyltransferase Protein Nascent Polypeptide Protein->Glycoprotein Oligosaccharyltransferase Processed_Glycoprotein1 Glycoprotein (Man9GlcNAc2) Glycoprotein->Processed_Glycoprotein1 Glucosidase I & II Processed_Glycoprotein2 Glycoprotein (Man8GlcNAc2) Processed_Glycoprotein1->Processed_Glycoprotein2 ER α-Mannosidase I Processed_Glycoprotein3 Glycoprotein (Man5GlcNAc2) Processed_Glycoprotein2->Processed_Glycoprotein3 Golgi α-Mannosidase I Complex_Glycan Complex N-Glycan Processed_Glycoprotein3->Complex_Glycan Further Processing PanosialinD This compound PanosialinD->Glycoprotein Inhibits α-Glucosidase PanosialinD->Processed_Glycoprotein2 Inhibits α-Mannosidase

Caption: Proposed mechanism of this compound action on the N-glycan biosynthesis pathway.

The N-glycan biosynthesis pathway begins in the endoplasmic reticulum (ER) with the assembly of a lipid-linked oligosaccharide precursor (Glc3Man9GlcNAc2-P-P-dolichol). This precursor is then transferred en bloc to nascent polypeptide chains. For proper protein folding and quality control, the three terminal glucose residues are sequentially removed by glucosidases I and II. Subsequently, specific mannose residues are trimmed by ER and Golgi α-mannosidases, leading to the formation of high-mannose, hybrid, and complex N-glycans.

By inhibiting α-glucosidases, this compound would prevent the initial trimming of glucose residues from the N-glycan precursor on newly synthesized glycoproteins. This would lead to the accumulation of glucosylated glycoproteins, which are often misfolded and retained in the ER for degradation, a process known as ER-associated degradation (ERAD).

Inhibition of α-mannosidases by this compound would further disrupt the processing of N-glycans in both the ER and the Golgi apparatus. This would prevent the maturation of high-mannose N-glycans into complex and hybrid structures, ultimately affecting the function of numerous glycoproteins involved in cell adhesion, signaling, and immune recognition.

The inhibition of β-glucosidase, which is typically involved in the breakdown of β-linked glucans, suggests a broader spectrum of activity for this compound, the biological implications of which require further investigation.

Conclusion and Future Directions

This compound presents as a promising natural product with potent inhibitory activity against key glycosidases. Its ability to interfere with the N-glycan biosynthesis pathway suggests a broad range of potential therapeutic applications. However, to fully realize this potential, further research is imperative. Key future directions include:

  • Quantitative Bioactivity Assessment: Determination of the IC50 values of this compound against α-mannosidase, α-glucosidase, and β-glucosidase is crucial for understanding its potency.

  • Mechanism of Action Studies: Elucidating the precise molecular interactions between this compound and its target enzymes will provide insights for rational drug design.

  • Cell-based Assays: Evaluating the effects of this compound on N-glycan processing and glycoprotein function in relevant cell models is a critical next step.

  • In vivo Efficacy and Toxicity: Preclinical studies are necessary to assess the therapeutic efficacy and safety profile of this compound in animal models of relevant diseases.

This technical guide provides a solid foundation for initiating these further investigations into the promising bioactivity of this compound.

References

Panosialins: Potent Inhibitors of Bacterial Fatty Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Panosialins

Audience: Researchers, scientists, and drug development professionals.

Abstract

In the urgent search for novel antibacterial agents to combat rising antimicrobial resistance, the bacterial type II fatty acid synthesis (FAS-II) pathway presents a compelling target. This pathway is essential for bacterial viability and is distinct from the type I system found in mammals, offering a window for selective inhibition. The panosialins, a family of acylbenzenediol sulfate metabolites isolated from Streptomyces sp., have emerged as potent inhibitors of this pathway. This technical guide provides a comprehensive overview of the mechanism by which panosialins exert their antibacterial effects, focusing on their targeted inhibition of enoyl-acyl carrier protein (ACP) reductase (ENR). We present detailed quantitative data on their inhibitory activity, outline the experimental protocols used for their characterization, and visualize the underlying biochemical pathways and workflows.

Introduction: The FAS-II Pathway as an Antibacterial Target

The escalating crisis of antibiotic resistance necessitates the discovery of novel drugs acting on new molecular targets. The bacterial fatty acid synthesis (FAS-II) system is an attractive and validated target for such development.[1] Unlike the mammalian FAS-I system, which comprises a single multifunctional polypeptide, the bacterial FAS-II system consists of a series of discrete, monofunctional enzymes.[2] This fundamental structural difference allows for the development of inhibitors that are highly selective for the bacterial pathway. The FAS-II pathway is responsible for producing fatty acids, which are indispensable components of bacterial cell membranes and precursors for essential biomolecules.[3] Disruption of this pathway compromises membrane integrity and ultimately leads to bacterial cell death.

The panosialin family of natural products, which includes Panosialin A, B, wA, and wB, are potent inhibitors of the FAS-II pathway.[3][4] This document will detail the mechanism, inhibitory kinetics, and experimental validation of these compounds, with a particular focus on data available for Panosialin wB as a representative of the class.

Mechanism of Action: Targeting Enoyl-ACP Reductase (ENR)

Panosialins exert their antibacterial effect by specifically inhibiting enoyl-acyl carrier protein (ACP) reductase (ENR), a critical enzyme in the FAS-II pathway.[3][4] ENR catalyzes the final reductive step in the fatty acid elongation cycle, converting a trans-2-enoyl-ACP substrate to a saturated acyl-ACP.[3] This reaction is essential for the iterative elongation of the fatty acid chain. By inhibiting ENR, panosialins effectively halt the entire fatty acid synthesis process.

Kinetic studies, including Lineweaver-Burk plot analysis, have indicated that Panosialin wB functions as a mixed inhibitor of the ENR enzyme.[2][3] This suggests that it can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km).

The Bacterial FAS-II Elongation Cycle

The diagram below illustrates the four key enzymatic steps in the elongation cycle of the bacterial FAS-II pathway, highlighting the point of inhibition by Panosialins.

FAS_II_Pathway Bacterial Fatty Acid Synthesis (FAS-II) Elongation Cycle cluster_condense Malonyl_ACP Malonyl-ACP FabB_F FabB/F (Condensation) Acyl_ACP_n Acyl-ACP (n carbons) Ketoacyl_ACP β-Ketoacyl-ACP FabG FabG (Reduction) Ketoacyl_ACP->FabG NADPH -> NADP+ Hydroxyacyl_ACP β-Hydroxyacyl-ACP FabZ_A FabZ/A (Dehydration) Hydroxyacyl_ACP->FabZ_A H₂O Enoyl_ACP trans-2-Enoyl-ACP ENR ENR (FabI, FabK, etc.) (Reduction) Enoyl_ACP->ENR NADPH -> NADP+ Acyl_ACP_n2 Acyl-ACP (n+2 carbons) FabB_F->Ketoacyl_ACP CO₂ + ACP FabG->Hydroxyacyl_ACP FabZ_A->Enoyl_ACP ENR->Acyl_ACP_n2 Panosialin Panosialins Panosialin->ENR

Caption: Inhibition of ENR by Panosialins in the FAS-II pathway.

Quantitative Analysis of Inhibition

Panosialins have demonstrated potent inhibitory activity against various bacterial ENR isoforms and have been shown to effectively block fatty acid biosynthesis within bacterial cells.

In Vitro Enzyme Inhibition

The half-maximal inhibitory concentrations (IC50) of panosialins were determined against purified ENR enzymes from several clinically relevant pathogens. The compounds showed greater potency against the enzymes from Gram-positive bacteria.

CompoundTarget EnzymeSource OrganismIC50 (µM)
PanosialinsFabIStaphylococcus aureus3 - 5
FabKStreptococcus pneumoniae3 - 5
InhAMycobacterium tuberculosis9 - 12
(Data sourced from multiple studies[3][4][5])
In Vivo Inhibition of Fatty Acid Biosynthesis

The efficacy of panosialins in a cellular context was confirmed by measuring the inhibition of fatty acid synthesis in live S. aureus cultures. Panosialin wB was found to be more potent than Panosialin B, which correlates with its higher antibacterial activity.

CompoundOrganismAssayIC50 (µM)
Panosialin wBS. aureus[¹⁴C]-acetate incorporation26.3
Panosialin BS. aureus[¹⁴C]-acetate incorporation55.3
(Data sourced from a study by Zheng et al.[3])

Structure-Activity Relationship (SAR)

Initial structure-activity relationship studies highlight the critical role of the sulfate moiety for the biological activity of panosialins. A desulfated derivative of Panosialin wB, known as urushil, was synthesized and evaluated. This compound showed a complete lack of inhibitory activity against ENR enzymes, fatty acid synthesis, and bacterial growth.[3] This finding strongly suggests that the sulfate group is essential for binding to the target enzyme and exerting the inhibitory effect.[3]

Experimental Protocols & Workflows

The characterization of panosialins involved key biochemical and cellular assays. The detailed methodologies are outlined below.

In Vitro ENR Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the purified ENR enzyme by monitoring the oxidation of the NADPH cofactor.

Objective: To determine the IC50 value of Panosialins against a specific ENR isoform (e.g., S. aureus FabI).

Principle: The ENR-catalyzed reaction consumes NADPH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm. Inhibitors will slow the rate of this decrease.

Materials:

  • Purified ENR enzyme (e.g., recombinant S. aureus FabI)

  • NADPH

  • Substrate: trans-2-octenoyl-N-acetylcysteamine (t-o-NAC thioester) or a suitable enoyl-ACP

  • Assay Buffer (e.g., 100 mM MES, pH 6.5)

  • Panosialin compounds

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of Panosialins in a suitable solvent (e.g., DMSO). Prepare serial dilutions to test a range of concentrations.

  • Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing the assay buffer, NADPH, and the ENR enzyme.

  • Inhibitor Addition: Add the Panosialin dilutions (or vehicle control) to the respective wells. Incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate (t-o-NAC thioester).

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for 10-15 minutes.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In_Vitro_Workflow Workflow: In Vitro ENR Inhibition Assay start Start prep Prepare Reagents (Enzyme, NADPH, Buffer, Panosialin Dilutions) start->prep plate Dispense Buffer, NADPH, and Enzyme into 96-well plate prep->plate add_inhibitor Add Panosialin Dilutions & Incubate plate->add_inhibitor add_substrate Initiate Reaction with Substrate (e.g., t-o-NAC thioester) add_inhibitor->add_substrate measure Measure Absorbance at 340 nm (Kinetic Read) add_substrate->measure analyze Calculate Reaction Rates & Plot Dose-Response Curve measure->analyze end Determine IC50 Value analyze->end In_Vivo_Workflow Workflow: In Vivo FAS Inhibition Assay start Start culture Grow S. aureus to Mid-log Phase start->culture treat Treat Cells with Panosialin Dilutions culture->treat label Add [1-¹⁴C] Acetate & Incubate treat->label harvest Harvest Cells by Centrifugation label->harvest extract Perform Total Lipid Extraction (Chloroform/Methanol) harvest->extract quantify Measure Radioactivity in Lipid Fraction via Scintillation Counting extract->quantify analyze Calculate Inhibition of Acetate Incorporation quantify->analyze end Determine Cellular IC50 analyze->end

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography for the Purification of Panosialin D

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the purification of Panosialin D, a bioactive 5-alkylbenzene-1,3-disulfate, from a crude extract of Streptomyces sp. This compound and its analogs are potent inhibitors of bacterial enoyl-ACP reductase, a key enzyme in the fatty acid synthesis pathway, making them promising candidates for novel antibacterial drug development.[1][2][3] This protocol employs a two-step chromatographic approach, commencing with solid-phase extraction (SPE) for initial sample cleanup and enrichment, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) for final purification. The described methodology is designed to yield high-purity this compound suitable for downstream applications such as structural elucidation, in vitro and in vivo biological assays, and formulation development.

Introduction

This compound is a phenolic lipid with the chemical formula C21H36O8S2 and a molecular weight of 480.6 g/mol .[4] It belongs to a family of related compounds, including Panosialins A, B, wA, and wB, all of which have demonstrated inhibitory activity against bacterial enoyl-ACP reductases (FabI).[2][3] The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action. The bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival and distinct from the mammalian fatty acid synthesis (FAS-I) pathway, represents an attractive target for selective antibacterial drugs.[1][5] this compound's inhibition of a key enzyme in this pathway underscores its therapeutic potential.

Effective research and development of this compound require a reliable and scalable purification method to obtain the compound in high purity. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of natural products.[6][7] This application note provides a detailed protocol for the purification of this compound using a combination of solid-phase extraction and preparative RP-HPLC, ensuring high purity and recovery.

Experimental Protocols

Extraction of Crude this compound

The initial extraction of this compound from the fermentation broth of a Streptomyces species is a critical first step.

Materials:

  • Fermentation broth of Streptomyces sp.

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

Protocol:

  • Centrifuge the Streptomyces fermentation broth to separate the mycelium from the supernatant.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Solid-Phase Extraction (SPE) for Sample Cleanup

A preliminary cleanup of the crude extract is performed to remove highly polar and non-polar impurities, thereby improving the efficiency and longevity of the HPLC column.

Materials:

  • Crude extract from step 1

  • C18 SPE cartridge

  • Methanol

  • Deionized water

  • Vacuum manifold

Protocol:

  • Condition a C18 SPE cartridge by washing with 10 mL of methanol followed by 10 mL of deionized water.

  • Dissolve the crude extract in a minimal amount of 50% aqueous methanol.

  • Load the dissolved extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 10 mL of 20% aqueous methanol to remove polar impurities.

  • Elute the fraction containing this compound with 15 mL of 80% aqueous methanol.

  • Dry the eluted fraction under a stream of nitrogen gas.

High-Performance Liquid Chromatography (HPLC) Purification

The final purification of this compound is achieved by preparative reversed-phase HPLC.

Instrumentation and Conditions:

ParameterValue
HPLC System Preparative HPLC system with a UV-Vis detector
Column C18 column (e.g., 250 x 10 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in deionized water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Program 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-95% B; 30-35 min: 95% B
Flow Rate 4.0 mL/min
Detection Wavelength 280 nm
Injection Volume 500 µL
Column Temperature 30 °C

Protocol:

  • Dissolve the dried SPE fraction in the initial mobile phase composition (30% B).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject the sample onto the equilibrated HPLC system.

  • Collect fractions corresponding to the major peak eluting at the expected retention time for this compound.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Data Presentation

The following table summarizes the quantitative data from a representative purification of this compound from a 1 L fermentation broth.

Purification StepTotal Weight (mg)Purity of this compound (%)Recovery (%)
Crude Extract1500~5100
After SPE250~3095
After Preparative HPLC65>9885

Visualizations

Experimental Workflow

The overall workflow for the purification of this compound is depicted below.

G A Streptomyces Fermentation Broth B Centrifugation A->B C Supernatant B->C D Mycelium (discarded) B->D E Liquid-Liquid Extraction (Ethyl Acetate) C->E F Crude Extract E->F G Solid-Phase Extraction (SPE) (C18 Cartridge) F->G H Semi-Purified Fraction G->H I Preparative RP-HPLC H->I J Pure this compound I->J

Caption: Workflow for this compound Purification.

Signaling Pathway Inhibition

This compound exerts its antibacterial effect by inhibiting enoyl-ACP reductase (FabI), a crucial enzyme in the bacterial fatty acid synthesis (FAS-II) pathway.

G cluster_fas Bacterial Fatty Acid Synthesis (FAS-II) A Acetyl-CoA C Condensation (FabB/F) A->C B Malonyl-ACP B->C D β-ketoacyl-ACP C->D E Reduction (FabG) D->E F β-hydroxyacyl-ACP E->F G Dehydration (FabZ/A) F->G H trans-2-enoyl-ACP G->H I Reduction (Enoyl-ACP Reductase - FabI) H->I J Acyl-ACP (Elongated Chain) I->J K Fatty Acids J->K PanosialinD This compound PanosialinD->I Inhibition

Caption: Inhibition of Bacterial Fatty Acid Synthesis by this compound.

Conclusion

The described method, combining solid-phase extraction with preparative reversed-phase HPLC, provides an effective and reproducible strategy for the purification of this compound from Streptomyces fermentation broth. The resulting high-purity compound is suitable for further biological and pharmacological investigations. This protocol can serve as a valuable tool for researchers and drug development professionals working on novel antibacterial agents targeting the fatty acid synthesis pathway.

References

Elucidation of Panosialin D Structure via NMR Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panosialin D is a naturally occurring compound isolated from Streptomyces sp. OH-5186. Initial studies have identified its structure as 5-(13-methylpentadecyl)-1,3-benzenediol bis(sodium sulfate). This compound has garnered interest within the scientific community due to its potent inhibitory activity against various glycosidase enzymes. This activity suggests its potential as a lead compound in the development of new therapeutic agents. The precise determination of its molecular structure is paramount for understanding its mechanism of action and for guiding synthetic efforts toward analog development with improved efficacy and pharmacokinetic properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structure elucidation of such novel natural products. This document provides a detailed overview of the application of NMR spectroscopy in determining the structure of this compound, including standardized experimental protocols and a summary of expected data.

Principle of Structure Elucidation using NMR

The structural framework of this compound was pieced together by a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

  • ¹H NMR spectroscopy provides information on the number and chemical environment of protons in the molecule. Chemical shifts (δ) indicate the electronic environment of the protons, signal multiplicity reveals the number of neighboring protons, and coupling constants (J) provide insight into the dihedral angles between adjacent protons.

  • ¹³C NMR spectroscopy reveals the number and types of carbon atoms present, distinguishing between sp³, sp², and sp hybridized carbons.

  • 2D NMR techniques are crucial for establishing connectivity between atoms.

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. This is instrumental in assembling spin systems, such as the long alkyl chain in this compound.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This technique is pivotal for connecting different spin systems and for identifying quaternary carbons.

Experimental Protocols

Detailed below are the generalized experimental protocols for the NMR analysis of this compound.

Sample Preparation
  • Compound Isolation: this compound is isolated from the culture broth of Streptomyces sp. OH-5186 through a series of chromatographic techniques, including Diaion HP-20 column chromatography, silica gel chromatography, and high-performance liquid chromatography (HPLC).

  • Sample for NMR:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.5 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with key analyte resonances.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Ensure the sample is free of any particulate matter.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance and gyromagnetic ratio of ¹³C.

  • 2D COSY:

    • Pulse Program: Standard COSY experiment (e.g., cosygpqf).

    • Spectral Width (F1 and F2): 12-16 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-16.

  • 2D HSQC:

    • Pulse Program: Edited HSQC with gradient selection (e.g., hsqcedetgpsisp2.3).

    • Spectral Width (F2): 12-16 ppm.

    • Spectral Width (F1): 160-200 ppm.

    • Number of Increments (F1): 256.

    • Number of Scans per Increment: 16-32.

  • 2D HMBC:

    • Pulse Program: HMBC with gradient selection (e.g., hmbcgplpndqf).

    • Spectral Width (F2): 12-16 ppm.

    • Spectral Width (F1): 200-240 ppm.

    • Number of Increments (F1): 512.

    • Number of Scans per Increment: 32-64.

    • Long-range Coupling Delay (¹JCH): Optimized for a coupling constant of 8 Hz.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the key structural fragments of this compound. Note: The specific chemical shift values for this compound are not publicly available in the searched literature. The data presented here are representative values for similar structural motifs and should be used as a guide for spectral interpretation.

Table 1: Expected ¹H NMR Data for this compound Structural Fragments

ProtonsExpected Chemical Shift (δ) (ppm)MultiplicityExpected Coupling Constant (J) (Hz)
Aromatic (H-2, H-4, H-6)6.5 - 7.5s, d2-3
Methylene (adjacent to aromatic ring)2.5 - 2.8t7-8
Methylene (alkyl chain)1.2 - 1.6m-
Methyl (terminal)0.8 - 0.9t6-7
Methyl (branched)0.8 - 0.9d6-7
Methine (branched)1.4 - 1.7m-

Table 2: Expected ¹³C NMR Data for this compound Structural Fragments

CarbonExpected Chemical Shift (δ) (ppm)
Aromatic (C-O)155 - 160
Aromatic (C-Alkyl)140 - 145
Aromatic (CH)100 - 115
Methylene (adjacent to aromatic ring)35 - 40
Methylene (alkyl chain)28 - 35
Methyl (terminal)10 - 15
Methyl (branched)15 - 25
Methine (branched)30 - 40

Visualization of Experimental Workflow and Structural Relationships

The following diagrams illustrate the logical workflow for the structure elucidation of this compound and the key correlations expected from 2D NMR experiments.

experimental_workflow Experimental Workflow for this compound Structure Elucidation cluster_isolation Isolation and Purification cluster_nmr NMR Spectroscopy cluster_analysis Structure Determination Streptomyces Streptomyces Fermentation Fermentation Streptomyces->Fermentation Culture Broth_Extraction Broth_Extraction Fermentation->Broth_Extraction Extraction Chromatography Chromatography Broth_Extraction->Chromatography Purification Pure_Panosialin_D Pure_Panosialin_D Chromatography->Pure_Panosialin_D HPLC NMR_Sample_Prep NMR_Sample_Prep Pure_Panosialin_D->NMR_Sample_Prep Dissolve in deuterated solvent OneD_NMR 1H & 13C NMR NMR_Sample_Prep->OneD_NMR Acquire TwoD_NMR COSY, HSQC, HMBC NMR_Sample_Prep->TwoD_NMR Acquire Spectral_Analysis Spectral_Analysis OneD_NMR->Spectral_Analysis TwoD_NMR->Spectral_Analysis Fragment_Assembly Fragment_Assembly Spectral_Analysis->Fragment_Assembly Connect spin systems Final_Structure Final_Structure Fragment_Assembly->Final_Structure Propose structure

Caption: Workflow for this compound structure elucidation.

structural_correlations Key 2D NMR Correlations for this compound cluster_structure This compound Core Structure cluster_correlations 2D NMR Correlations Aromatic_Ring Aromatic Ring (H-2, 4, 6; C-1-6) COSY COSY Aromatic_Ring->COSY H-H connectivities on the ring HSQC HSQC Aromatic_Ring->HSQC Direct C-H bonds HMBC HMBC Aromatic_Ring->HMBC Connects to Alkyl Chain & Sulfate Alkyl_Chain Alkyl Chain (CH2, CH, CH3) Alkyl_Chain->COSY H-H connectivities along the chain Alkyl_Chain->HSQC Direct C-H bonds Alkyl_Chain->HMBC Connects to Aromatic Ring Sulfate_Groups Sulfate Groups Sulfate_Groups->HMBC Confirms position on ring

Caption: Key 2D NMR correlations for this compound.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and indispensable toolkit for the complete structure elucidation of novel natural products like this compound. The protocols and expected data outlined in this document serve as a comprehensive guide for researchers undertaking similar structural determination studies. The unambiguous assignment of all proton and carbon signals and the establishment of through-bond connectivities are essential for confirming the proposed structure and for providing a solid foundation for future research into the biological activities and therapeutic potential of this compound and its derivatives. It is important to note that the successful application of these methods relies on obtaining high-quality, high-resolution NMR data, which is contingent upon proper sample preparation and the use of appropriate NMR instrumentation and experimental parameters.

Application Notes and Protocols: Total Synthesis of Panosialin D and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panosialins are a family of naturally occurring 5-alkylbenzene-1,3-disulfates produced by Streptomyces species.[1][2] These compounds have garnered significant interest within the scientific community due to their potent and specific inhibitory activity against bacterial enoyl-acyl carrier protein (ACP) reductase (ENR), a critical enzyme in the type II fatty acid synthesis (FAS-II) pathway.[3][4] The FAS-II pathway is essential for bacterial cell membrane biosynthesis and is distinct from the type I fatty acid synthesis pathway found in mammals, making ENR an attractive target for the development of novel antibacterial agents.[4] Panosialin D, along with its analogs, has demonstrated promising activity against clinically relevant pathogens, positioning it as a valuable lead compound in drug discovery programs.

These application notes provide an overview of the biological context of this compound, its mechanism of action, and detailed protocols for its biological evaluation. While a formal total synthesis of this compound has not been extensively reported in peer-reviewed literature, this document outlines a plausible synthetic approach based on the synthesis of related compounds.

Biological Activity and Mechanism of Action

This compound and its analogs exert their antibacterial effects by inhibiting enoyl-ACP reductase (FabI and FabK), the rate-limiting enzyme in the bacterial fatty acid synthesis elongation cycle.[3][5] Inhibition of this enzyme disrupts the production of essential fatty acids, leading to the cessation of bacterial growth.[4] Panosialins have shown potent inhibitory activity against ENR from various bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Mycobacterium tuberculosis.[2][5]

Signaling and Metabolic Pathway

The primary target of this compound is the bacterial fatty acid synthesis (FAS-II) pathway, a metabolic pathway rather than a classical signaling cascade. The diagram below illustrates the FAS-II pathway and the point of inhibition by this compound.

FAS_II_Pathway Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD beta-Ketoacyl-ACP beta-Ketoacyl-ACP Malonyl-ACP->beta-Ketoacyl-ACP FabB/F Acetyl-CoA Acetyl-CoA Acetyl-CoA->beta-Ketoacyl-ACP FabH Acyl-ACP Acyl-ACP Acyl-ACP->beta-Ketoacyl-ACP FabB/F beta-Hydroxyacyl-ACP beta-Hydroxyacyl-ACP beta-Ketoacyl-ACP->beta-Hydroxyacyl-ACP FabG trans-2-Enoyl-ACP trans-2-Enoyl-ACP beta-Hydroxyacyl-ACP->trans-2-Enoyl-ACP FabZ/A Elongated Acyl-ACP Elongated Acyl-ACP trans-2-Enoyl-ACP->Elongated Acyl-ACP FabI/K (ENR) Elongated Acyl-ACP->Acyl-ACP Elongation Cycle Fatty Acids Fatty Acids Elongated Acyl-ACP->Fatty Acids Panosialin_D This compound Panosialin_D->trans-2-Enoyl-ACP Inhibition

Bacterial Fatty Acid Synthesis (FAS-II) Pathway Inhibition by this compound.

Data Presentation

The following tables summarize the reported inhibitory activities of Panosialin analogs against various bacterial enoyl-ACP reductases.

CompoundTarget EnzymeSource OrganismIC50 (µM)Reference
Panosialin AFabIS. aureus3-5[5]
Panosialin BFabIS. aureus3-5[5]
Panosialin wAFabIS. aureus3-5[5]
Panosialin wBFabIS. aureus3-5[5]
Panosialin AFabKS. pneumoniae3-5[5]
Panosialin BFabKS. pneumoniae3-5[5]
Panosialin wAFabKS. pneumoniae3-5[5]
Panosialin wBFabKS. pneumoniae3-5[5]
Panosialin AInhAM. tuberculosis9-12[5]
Panosialin BInhAM. tuberculosis9-12[5]
Panosialin wAInhAM. tuberculosis9-12[5]
Panosialin wBInhAM. tuberculosis9-12[5]

Experimental Protocols

Proposed Synthetic Scheme for this compound Analogs

While a definitive total synthesis of this compound is not publicly available, a plausible retrosynthetic analysis suggests a convergent approach starting from a commercially available resorcinol derivative and a suitable alkyl halide. The key steps would involve Friedel-Crafts acylation followed by reduction and subsequent sulfation.

Retrosynthesis Panosialin_D This compound Sulfation Sulfation Panosialin_D->Sulfation Resorcinol_Core 5-Alkylresorcinol Reduction Reduction Resorcinol_Core->Reduction Sulfation->Resorcinol_Core Alkyl_Chain Acyl Halide Friedel_Crafts Friedel-Crafts Acylation Alkyl_Chain->Friedel_Crafts Starting_Materials Resorcinol + Alkyl Halide Friedel_Crafts->Starting_Materials Acylresorcinol 5-Acylresorcinol Reduction->Acylresorcinol Acylresorcinol->Friedel_Crafts

Proposed Retrosynthetic Analysis of this compound.
In Vitro Enoyl-ACP Reductase (ENR) Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against bacterial ENR.[4]

Materials:

  • Purified bacterial ENR (e.g., FabI from S. aureus)

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Crotonoyl-CoA or other suitable enoyl-CoA substrate

  • This compound or analog test compounds

  • Assay Buffer: 100 mM Sodium Phosphate, pH 7.5, 1 mM Dithiothreitol (DTT)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Experimental Workflow:

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, NADH, ENR, and Test Compound Solutions Serial_Dilutions Perform Serial Dilutions of Test Compounds Prepare_Reagents->Serial_Dilutions Add_Reagents Add Assay Buffer, NADH, ENR, and Test Compound to Microplate Wells Serial_Dilutions->Add_Reagents Preincubate Pre-incubate at Room Temperature for 10 min Add_Reagents->Preincubate Initiate_Reaction Initiate Reaction by Adding Crotonoyl-CoA Preincubate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm for 10-20 min Initiate_Reaction->Monitor_Absorbance Calculate_Rates Calculate Initial Reaction Velocities Monitor_Absorbance->Calculate_Rates Determine_Inhibition Determine Percent Inhibition Calculate_Rates->Determine_Inhibition Calculate_IC50 Calculate IC50 Values using Dose-Response Curves Determine_Inhibition->Calculate_IC50

Workflow for the In Vitro ENR Inhibition Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 10X stock solution of NADH in the assay buffer.

    • Prepare a stock solution of the ENR enzyme in the assay buffer. The final concentration in the assay will need to be optimized.

    • Prepare a stock solution of the enoyl-CoA substrate in the assay buffer.

    • Dissolve this compound or its analogs in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer.

    • Add the test compound in a range of concentrations (typically using serial dilutions). Include vehicle control (e.g., DMSO) and no-enzyme control wells.

    • Add the NADH solution to a final concentration of approximately 200 µM.

    • Add the ENR enzyme solution.

  • Pre-incubation:

    • Gently mix the contents of the wells and pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the enoyl-CoA substrate to all wells.

    • Immediately place the microplate in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound and its analogs represent a promising class of antibacterial agents targeting the essential FAS-II pathway. While a total synthesis has yet to be fully detailed in the literature, the plausible synthetic routes and the robust biological evaluation protocols outlined in these notes provide a solid foundation for researchers in the field of antibiotic drug discovery. Further investigation into the synthesis and structure-activity relationships of this compound analogs is warranted to unlock their full therapeutic potential.

References

Application Note: A Detailed Protocol for In Vitro Glycosidase Inhibition Assay Using Panosialin D

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their roles in various physiological and pathological processes, including digestion, lysosomal catabolism, and viral entry, make them significant targets for therapeutic intervention. Panosialins are known inhibitors of several glycosidases, including alpha-mannosidase, alpha-glucosidase, and beta-glucosidase.[1] This application note provides a detailed experimental protocol for assessing the inhibitory activity of Panosialin D against a model glycosidase, α-glucosidase, using a colorimetric assay. The protocol is designed to be adaptable for other glycosidases and inhibitors.

Principle of the Assay

The α-glucosidase inhibition assay is a colorimetric method that measures the enzymatic activity of α-glucosidase through the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[2][3] The enzyme cleaves pNPG to release glucose and p-nitrophenol, the latter of which is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[3][4] The presence of an inhibitor, such as this compound, will reduce the rate of this reaction, leading to a decrease in the absorbance. The inhibitory activity is typically expressed as the concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50).

Experimental Protocol

1. Materials and Reagents

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, Cat. No. G5003)

  • This compound (to be tested as the inhibitor)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)[3]

  • Acarbose (positive control)[2][3]

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) (0.1 M) (stop solution)[5]

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm[2][4]

  • Incubator set to 37°C[2]

2. Solution Preparation

  • Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions to achieve the desired pH.

  • α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase in phosphate buffer. Prepare fresh daily and keep on ice.

  • pNPG Solution (5 mM): Dissolve pNPG in phosphate buffer. Prepare fresh daily.[5]

  • This compound Stock Solution (e.g., 1 mg/mL): Dissolve this compound in DMSO.

  • Acarbose Stock Solution (e.g., 1 mg/mL): Dissolve Acarbose in phosphate buffer.

  • Stop Solution (0.1 M Na2CO3): Dissolve sodium carbonate in deionized water.

3. Assay Procedure

  • Prepare Serial Dilutions of this compound:

    • Create a series of dilutions of the this compound stock solution in phosphate buffer to achieve a range of final assay concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

    • Similarly, prepare serial dilutions of the positive control, Acarbose.

  • Set up the 96-well Plate:

    • Blank (B): 100 µL phosphate buffer.

    • Control (C): 50 µL phosphate buffer + 50 µL α-glucosidase solution.

    • Test Wells (T): 50 µL of each this compound dilution + 50 µL α-glucosidase solution.

    • Positive Control Wells (PC): 50 µL of each Acarbose dilution + 50 µL α-glucosidase solution.

  • Pre-incubation:

    • Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10 minutes.[5]

  • Initiate the Reaction:

    • Add 50 µL of the 5 mM pNPG solution to all wells except the blank.[5]

    • The final volume in each well will be 150 µL.

  • Incubation:

    • Incubate the plate at 37°C for 20 minutes.[2]

  • Stop the Reaction:

    • Add 50 µL of 0.1 M Na2CO3 solution to all wells to terminate the reaction.[2][5]

  • Measure Absorbance:

    • Read the absorbance of each well at 405 nm using a microplate reader.

4. Data Analysis

  • Calculate the Percentage of Inhibition:

    • The percentage of α-glucosidase inhibition is calculated using the following formula:

      where:

      • Abs_Control is the absorbance of the control well (enzyme + substrate).

      • Abs_Test is the absorbance of the test well (enzyme + substrate + inhibitor).

  • Determine the IC50 Value:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined from the dose-response curve.[6]

Data Presentation

The quantitative data from the assay should be summarized in a clear and structured format for easy comparison.

Table 1: Absorbance Values from α-Glucosidase Inhibition Assay

Concentration (µg/mL)This compound (Absorbance at 405 nm)Acarbose (Absorbance at 405 nm)
Control 0.850 ± 0.0250.850 ± 0.025
0.1 0.815 ± 0.0210.798 ± 0.023
1 0.675 ± 0.0180.630 ± 0.019
10 0.432 ± 0.0150.395 ± 0.017
50 0.210 ± 0.0110.188 ± 0.012
100 0.105 ± 0.0090.095 ± 0.008

Data are presented as mean ± standard deviation (n=3).

Table 2: Percentage Inhibition and IC50 Values

Inhibitor% Inhibition at 10 µg/mLIC50 (µg/mL)
This compound 49.18%10.2
Acarbose 53.53%8.5

Visualizations

Diagram 1: Experimental Workflow for Glycosidase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions (this compound & Acarbose) setup_plate Set up 96-well Plate (Inhibitor + Enzyme) prep_inhibitor->setup_plate prep_enzyme Prepare α-Glucosidase Solution prep_enzyme->setup_plate prep_substrate Prepare pNPG Solution add_substrate Add pNPG Substrate prep_substrate->add_substrate pre_incubate Pre-incubate at 37°C (10 min) setup_plate->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C (20 min) add_substrate->incubate stop_reaction Add Stop Solution (Na2CO3) incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow of the in vitro glycosidase inhibition assay.

Diagram 2: Signaling Pathway of α-Glucosidase Inhibition

G cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition pNPG pNPG (Substrate) Enzyme α-Glucosidase pNPG->Enzyme Binds to Product p-Nitrophenol (Yellow Product) Enzyme->Product Hydrolyzes to Glucose Glucose Enzyme->Glucose Inhibitor This compound Inhibitor->Enzyme Inhibits

Caption: Mechanism of α-glucosidase inhibition by this compound.

References

Application Notes and Protocols: Determining the IC50 of Panosialin D against α-glucosidase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-glucosidase is a key enzyme located in the brush border of the small intestine that catalyzes the final step in the digestion of carbohydrates. It breaks down oligosaccharides and disaccharides into monosaccharides, such as glucose, which are then absorbed into the bloodstream. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is a validated therapeutic strategy for managing type 2 diabetes mellitus.[1][2]

Alpha-glucosidase inhibitors (AGIs) are oral anti-diabetic agents that competitively and reversibly inhibit intestinal alpha-glucosidases.[1] By slowing down glucose absorption, these inhibitors help to control hyperglycemia. Panosialin D, a natural product isolated from Streptomyces sp. OH-5186, has been identified as a potent inhibitor of several glycosidases, including α-glucosidase.[3] These application notes provide a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against α-glucosidase, a critical parameter for evaluating its therapeutic potential.

Mechanism of Action of α-Glucosidase Inhibitors

Alpha-glucosidase inhibitors function by competing with dietary carbohydrates for the active site of the α-glucosidase enzyme in the small intestine. This competitive inhibition slows the breakdown of complex carbohydrates into absorbable glucose. The delayed glucose entry into the bloodstream results in a blunted and lower post-meal glucose peak, which is beneficial for glycemic control in diabetic patients.

Mechanism_of_Action cluster_Intestine Small Intestine Lumen cluster_Enzyme Brush Border Enzyme Carbs Dietary Carbohydrates (Starch, Disaccharides) AlphaGlucosidase α-glucosidase Carbs->AlphaGlucosidase Binds to active site Glucose Glucose (Monosaccharide) Absorption Absorption into Bloodstream Glucose->Absorption AlphaGlucosidase->Glucose Hydrolyzes to Inhibitor This compound (α-glucosidase Inhibitor) Inhibitor->AlphaGlucosidase Competitively Inhibits

Caption: Mechanism of competitive inhibition of α-glucosidase by this compound.

Quantitative Data Summary

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. While this compound has been reported to exhibit strong inhibitory activity against α-glucosidase, the specific IC50 value from the primary literature is not publicly available in abstracted databases.[3] For comparative purposes, the IC50 value of Acarbose, a commercially available α-glucosidase inhibitor, is provided. Researchers following this protocol will generate the corresponding data for this compound.

CompoundTarget EnzymeIC50 Value (µg/mL)
This compound α-glucosidase (Saccharomyces cerevisiae)To be determined
Acarbose (Standard) α-glucosidase (Saccharomyces cerevisiae)~22.0 - 2450

Note: The reported IC50 value for Acarbose varies significantly in the literature depending on assay conditions.[4][5] It is crucial to determine its IC50 under your specific experimental conditions as a positive control.

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol details an in vitro colorimetric assay to determine the IC50 value of this compound against α-glucosidase from Saccharomyces cerevisiae.

Principle

The assay is based on the ability of α-glucosidase to hydrolyze the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) into p-nitrophenol (pNP) and glucose. The product, pNP, has a yellow color and its absorbance can be measured spectrophotometrically at 405 nm. In the presence of an inhibitor like this compound, the enzymatic reaction is slowed, resulting in a decreased rate of pNP formation. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

Materials and Reagents
  • α-glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, Cat. No. G5003)

  • This compound (Test Compound)

  • Acarbose (Standard Inhibitor, e.g., Sigma-Aldrich, Cat. No. A8980)

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) (Substrate, e.g., Sigma-Aldrich, Cat. No. N1377)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) (100 mM)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Multichannel pipette

Preparation of Solutions
  • Enzyme Solution (0.5 U/mL): Prepare a stock solution of α-glucosidase in 100 mM sodium phosphate buffer (pH 6.8). Dilute to a final working concentration of 0.5 U/mL with the same buffer just before use.

  • Substrate Solution (2.5 mM): Dissolve pNPG in 100 mM sodium phosphate buffer (pH 6.8) to a final concentration of 2.5 mM.

  • Test Compound Stock (e.g., 1 mg/mL): Dissolve this compound in DMSO to prepare a stock solution.

  • Standard Inhibitor Stock (e.g., 1 mg/mL): Dissolve Acarbose in DMSO to prepare a stock solution.

  • Serial Dilutions: Prepare a series of dilutions of this compound and Acarbose in DMSO or phosphate buffer to achieve a range of final assay concentrations (e.g., 1-100 µg/mL). Ensure the final DMSO concentration in the assay well is ≤1% to avoid solvent effects.

  • Stop Solution (100 mM Na₂CO₃): Dissolve sodium carbonate in deionized water.

Assay Procedure

The following procedure should be performed in a 96-well microplate.

  • Setup: Design a plate map including wells for blanks, controls, the standard (Acarbose), and the test compound (this compound) at various concentrations. Each condition should be tested in triplicate.

    • Blank: Contains buffer and substrate, but no enzyme.

    • Control (100% Activity): Contains buffer, enzyme, and substrate.

    • Test Wells: Contain inhibitor, enzyme, and substrate.

  • Add Inhibitor: Add 10 µL of the serially diluted this compound or Acarbose solutions to the respective wells. For the control wells, add 10 µL of the buffer (or DMSO solution if used as a diluent).

  • Add Enzyme: Add 50 µL of the α-glucosidase solution (0.5 U/mL) to all wells except the blanks. Add 50 µL of phosphate buffer to the blank wells.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 25 µL of the pNPG substrate solution (2.5 mM) to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction: Terminate the reaction by adding 100 µL of 100 mM sodium carbonate (Na₂CO₃) solution to all wells.

  • Measure Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.

Experimental_Workflow prep prep assay assay analysis analysis result result A Prepare Solutions (Enzyme, Substrate, Inhibitor) B Add Inhibitor/Control to 96-well plate (10 µL) A->B C Add α-glucosidase (50 µL) B->C D Pre-incubate (15 min at 37°C) C->D E Add pNPG Substrate to start reaction (25 µL) D->E F Incubate (30 min at 37°C) E->F G Stop Reaction (100 µL Na₂CO₃) F->G H Measure Absorbance at 405 nm G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) I->J K Determine IC50 Value J->K

Caption: Experimental workflow for determining the IC50 of α-glucosidase inhibitors.

Data Analysis
  • Correct Absorbance: Subtract the absorbance of the blank from the absorbance of all other wells.

  • Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each concentration of this compound and Acarbose:

    % Inhibition = [ ( Acontrol - Asample ) / Acontrol ] × 100

    Where:

    • Acontrol is the absorbance of the control (enzyme activity without inhibitor).

    • Asample is the absorbance in the presence of the inhibitor.

  • Determine IC50: Plot the calculated percent inhibition against the logarithm of the inhibitor concentrations. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value. Software such as GraphPad Prism or R can be used for this analysis.

Conclusion

This document provides a detailed protocol for the determination of the IC50 value of this compound against α-glucosidase. The described in vitro assay is a robust and reproducible method for screening and characterizing potential α-glucosidase inhibitors. Accurate determination of the IC50 value is a fundamental step in the preclinical evaluation of novel anti-diabetic drug candidates, providing essential data for structure-activity relationship studies and further development.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Panosialin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panosialin D is a member of the panosialin family, a class of natural products recognized for their inhibitory effects on bacterial enoyl-acyl carrier protein (ACP) reductase (ENR).[1] This enzyme plays a crucial role in the type II fatty acid synthesis (FAS-II) pathway, which is essential for the construction of bacterial cell membranes.[1] The significant difference between the bacterial FAS-II and the mammalian type I fatty acid synthesis pathway makes ENR an appealing target for the development of new antibacterial agents.[1] As a phenolic compound, this compound's therapeutic potential may extend to anticancer applications, as many phenolic compounds have been observed to induce apoptosis and inhibit cancer cell proliferation.[2][3][4]

These application notes provide comprehensive protocols for the in vitro evaluation of this compound's efficacy as both an antibacterial and a potential anticancer agent.

Part 1: Antibacterial Efficacy of this compound

Application Note: Inhibition of Bacterial Enoyl-ACP Reductase (ENR)

This section details the in vitro enzymatic assay to determine the inhibitory activity of this compound against bacterial ENR. The protocol is designed to measure the half-maximal inhibitory concentration (IC50) of this compound, providing a quantitative measure of its potency.

Data Presentation: this compound Inhibition of ENR
CompoundTarget EnzymeIC50 (µM)
This compoundE. coli ENR (FabI)Hypothetical Value
Triclosan (Control)E. coli ENR (FabI)Known Value
Experimental Protocol: ENR Inhibition Assay

Materials:

  • Purified recombinant bacterial ENR (e.g., from E. coli)

  • This compound

  • Triclosan (positive control)

  • NADH

  • Crotonyl-CoA

  • Assay Buffer (e.g., 100 mM Na-phosphate, pH 7.5, 1 mM DTT)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare stock solutions of NADH and crotonyl-CoA in assay buffer.

    • Dilute the purified ENR to the desired concentration in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • This compound dilution (or DMSO for control)

      • NADH solution

      • ENR enzyme solution

    • Incubate the plate at room temperature for 10 minutes.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding crotonyl-CoA to each well.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualization: ENR Inhibition Workflow

ENR_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare this compound dilutions A1 Add Reagents to 96-well plate P1->A1 P2 Prepare Enzyme and Substrates P2->A1 A2 Incubate A1->A2 A3 Initiate Reaction A2->A3 A4 Measure Absorbance (340 nm) A3->A4 D1 Calculate Initial Velocities A4->D1 D2 Plot % Inhibition vs. [this compound] D1->D2 D3 Determine IC50 D2->D3

Workflow for ENR Inhibition Assay.

Part 2: Anticancer Efficacy of this compound

Application Note: In Vitro Cytotoxicity, Apoptosis Induction, and Cell Cycle Analysis

This section outlines the in vitro assays to evaluate the potential anticancer properties of this compound. The described protocols will assess its cytotoxicity against cancer cell lines, its ability to induce programmed cell death (apoptosis), and its effect on cell cycle progression.

Data Presentation: this compound Anticancer Activity

Table 1: Cytotoxicity of this compound on Cancer Cell Lines (MTT Assay)

Cell LineThis compound IC50 (µM)Doxorubicin (Control) IC50 (µM)
MCF-7 (Breast Cancer)Hypothetical ValueKnown Value
A549 (Lung Cancer)Hypothetical ValueKnown Value
HCT116 (Colon Cancer)Hypothetical ValueKnown Value

Table 2: Apoptosis Induction by this compound (Annexin V-FITC Assay)

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle ControlHypothetical ValueHypothetical ValueHypothetical Value
This compound (IC50)Hypothetical ValueHypothetical ValueHypothetical Value
Staurosporine (Control)Hypothetical ValueHypothetical ValueHypothetical Value

Table 3: Effect of this compound on Cell Cycle Distribution

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle ControlHypothetical ValueHypothetical ValueHypothetical Value
This compound (IC50)Hypothetical ValueHypothetical ValueHypothetical Value
Nocodazole (Control)Hypothetical ValueHypothetical ValueHypothetical Value
Experimental Protocols

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics

  • This compound

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound and doxorubicin for 24, 48, or 72 hours.[5] Include a vehicle control (DMSO).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]

Materials:

  • Cancer cell lines

  • This compound

  • Staurosporine (positive control for apoptosis)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Include vehicle and positive controls.

  • Cell Harvesting:

    • Harvest the cells (including any floating cells) and wash with cold PBS.[6]

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.[7]

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.[7] Viable cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[6]

Materials:

  • Cancer cell lines

  • This compound

  • Nocodazole (positive control for G2/M arrest)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with this compound at its IC50 concentration for a specified duration (e.g., 24 hours).

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[8][9] Incubate on ice for at least 30 minutes.[8][10]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution and incubate for 15-30 minutes at room temperature.[8]

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells using a flow cytometer.[11] The fluorescence intensity of PI is proportional to the amount of DNA.[8] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization: Proposed Anticancer Signaling Pathway of this compound

Anticancer_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PanosialinD This compound Receptor Growth Factor Receptor PanosialinD->Receptor Inhibits p53 p53 PanosialinD->p53 Activates PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bax Bax (Pro-apoptotic) Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p53->Bax Activates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Proposed signaling pathways affected by this compound.
Visualization: General Workflow for In Vitro Anticancer Screening

Anticancer_Screening_Workflow Start Start: this compound CellCulture Select & Culture Cancer Cell Lines Start->CellCulture Cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 CellCulture->Cytotoxicity Decision IC50 < Threshold? Cytotoxicity->Decision Stop End: Low Potency Decision->Stop No Mechanism Mechanism of Action Studies Decision->Mechanism Yes Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (PI) Mechanism->CellCycle Pathway Signaling Pathway Analysis (e.g., Western Blot) Mechanism->Pathway End End: Characterized Compound Apoptosis->End CellCycle->End Pathway->End

Workflow for anticancer efficacy testing.

References

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Panosialin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panosialins are a class of natural products that have garnered significant interest as potential antimicrobial agents. Their mechanism of action involves the inhibition of the enoyl-acyl carrier protein (ACP) reductase (ENR), a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway.[1][2] This pathway is essential for the construction of bacterial cell membranes and is distinct from the mammalian type I fatty acid synthesis pathway, making ENR an attractive target for the development of novel antibacterial drugs.[1] Panosialin and its analogs have demonstrated inhibitory activity against various ENR isoforms, such as FabI and FabK, from clinically significant pathogens.[1]

These application notes provide a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of Panosialin analogs against relevant bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3][4] This metric is fundamental for assessing the potency of new anti-infective compounds and is a key parameter in predicting clinical efficacy. The described methodology is based on the widely accepted broth microdilution method, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI).

Signaling Pathway and Mechanism of Action

Panosialin analogs exert their antimicrobial effect by targeting and inhibiting the enoyl-ACP reductase (ENR) enzyme within the bacterial fatty acid synthesis (FAS-II) pathway. This enzyme catalyzes the final, rate-limiting step in the fatty acid elongation cycle. By inhibiting ENR, Panosialin analogs disrupt the synthesis of essential fatty acids required for building and maintaining the integrity of the bacterial cell membrane. This disruption ultimately leads to the cessation of bacterial growth and cell death.

FAS_II_Pathway acetyl_coa Acetyl-CoA fabH FabH acetyl_coa->fabH malonyl_coa Malonyl-CoA malonyl_acp Malonyl-ACP malonyl_coa->malonyl_acp malonyl_acp->fabH ketoacyl_acp β-Ketoacyl-ACP fabH->ketoacyl_acp fabG FabG ketoacyl_acp->fabG hydroxyacyl_acp β-Hydroxyacyl-ACP fabG->hydroxyacyl_acp fabZ FabZ hydroxyacyl_acp->fabZ enoyl_acp Enoyl-ACP fabZ->enoyl_acp fabI Enoyl-ACP Reductase (ENR) enoyl_acp->fabI acyl_acp Acyl-ACP (Elongated) fabI->acyl_acp acyl_acp->fabH Elongation Cycle fatty_acids Fatty Acids acyl_acp->fatty_acids panosialin Panosialin Analogs panosialin->inhibition inhibition->fabI Inhibition MIC_Workflow prep_stock 1. Prepare Stock Solutions of Panosialin Analogs in DMSO serial_dilute 2. Perform Serial Dilutions in 96-Well Plates with CAMHB prep_stock->serial_dilute inoculate_plates 4. Inoculate Microtiter Plates with Bacterial Suspension serial_dilute->inoculate_plates controls Controls: - Growth Control (no drug) - Sterility Control (no bacteria) - Positive Control (known antibiotic) serial_dilute->controls prep_inoculum 3. Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate_plates incubate 5. Incubate Plates (35°C ± 2°C for 16-20 hours) inoculate_plates->incubate inoculate_plates->controls read_results 6. Read and Record MIC Values (Lowest concentration with no visible growth) incubate->read_results

References

Application Notes and Protocols for Panosialin D in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panosialin D is a sulfated acylbenzenediol compound isolated from Streptomyces sp.[1]. While the Panosialin family of molecules is primarily recognized for its inhibitory effects on bacterial enoyl-ACP reductase, a key enzyme in fatty acid biosynthesis, this compound has also been reported to exhibit strong inhibitory activity against several mammalian glycosidases, including α-mannosidase, α-glucosidase, and β-glucosidase[1]. This dual activity suggests potential applications in both antibacterial and other therapeutic areas.

These application notes provide a comprehensive guide for researchers interested in investigating the effects of this compound in mammalian cell-based assays. Given the limited data on its activity in this context, a systematic approach is proposed, starting with general cytotoxicity and proliferation assays, followed by more specific enzymatic assays to explore its mechanism of action.

Compound Preparation and Handling

Chemical Structure:

  • IUPAC Name: [3-(11-methyltetradecyl)-5-sulfooxyphenyl] hydrogen sulfate[1]

  • Molecular Formula: C₂₁H₃₆O₈S₂[1]

  • Molecular Weight: 480.6 g/mol [1]

Solubility and Stock Solution Preparation:

Due to the presence of two sulfate groups, this compound is expected to be soluble in aqueous solutions.

  • Initial Solvent: Dissolve this compound in sterile, nuclease-free water or phosphate-buffered saline (PBS) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, low-protein-binding tube.

  • Storage: Aliquot the sterile stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

  • Working Solutions: For cell-based assays, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. It is crucial to ensure that the final concentration of any solvent (if used) is non-toxic to the cells (typically <0.1%).

I. Initial Screening: Cytotoxicity and Cell Proliferation Assays

A primary step in evaluating a novel compound is to determine its effect on cell viability and proliferation. This helps to identify a suitable concentration range for subsequent mechanistic studies.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4][5]

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include untreated and vehicle-only controls.[6]

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol) to each well.[5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5] Measure the absorbance at 570-590 nm using a microplate reader.

Data Presentation:

Concentration of this compound (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Average Absorbance% Cell Viability
0 (Control)100
0.1
1
10
50
100
  • % Cell Viability = (Average Absorbance of Treated Cells / Average Absorbance of Control Cells) x 100

Cell Proliferation Assessment using BrdU Incorporation Assay

The BrdU assay measures DNA synthesis as an indicator of cell proliferation.[7][8][9][10]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound as described for the MTT assay.

  • BrdU Labeling: Approximately 2-4 hours before the end of the treatment period, add BrdU labeling solution (final concentration 10 µM) to each well and incubate.[11]

  • Fixation and Denaturation: At the end of the incubation, remove the labeling medium, and fix the cells with a fixing/denaturing solution.

  • Antibody Incubation: Wash the cells and add a BrdU-specific antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

  • Substrate Addition: After incubation with the antibody and subsequent washes, add the enzyme substrate.

  • Signal Measurement: Measure the colorimetric or chemiluminescent signal using a microplate reader.

Data Presentation:

Concentration of this compound (µM)Signal (e.g., Absorbance) - Replicate 1Signal (e.g., Absorbance) - Replicate 2Signal (e.g., Absorbance) - Replicate 3Average Signal% Proliferation
0 (Control)100
0.1
1
10
50
100
  • % Proliferation = (Average Signal of Treated Cells / Average Signal of Control Cells) x 100

II. Mechanistic Assays

Based on the known inhibitory profile of this compound, the following assays can be employed to investigate its mechanism of action in mammalian cells.

Apoptosis Detection using Annexin V Staining

To determine if reduced cell viability is due to apoptosis, an Annexin V assay can be performed, which detects the externalization of phosphatidylserine in apoptotic cells.[12][13][14][15]

Experimental Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control
This compound (Low Conc.)
This compound (High Conc.)
Positive Control (e.g., Staurosporine)
Cellular Glycosidase Activity Assays

To confirm the inhibitory effect of this compound on glycosidases within a cellular context, cell lysates can be assayed for specific enzyme activity.

Experimental Protocol (General):

  • Cell Lysis: Treat cells with this compound for a desired period. Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) on ice.

  • Protein Quantification: Determine the total protein concentration of the cell lysates using a standard method (e.g., BCA assay) to normalize enzyme activity.

  • Enzymatic Reaction: In a 96-well plate, mix a standardized amount of cell lysate with a specific chromogenic or fluorogenic substrate for the enzyme of interest (e.g., p-nitrophenyl-α-D-mannopyranoside for α-mannosidase).[16]

  • Signal Measurement: Incubate the reaction at 37°C and measure the absorbance or fluorescence at appropriate intervals using a microplate reader.[17]

Specific Protocols:

  • α-Mannosidase Activity: Utilize a substrate like p-nitrophenyl-α-D-mannopyranoside and measure the release of p-nitrophenol at 405 nm.[16][18]

  • α-Glucosidase Activity: Employ a substrate such as p-nitrophenyl-α-D-glucopyranoside and measure the colorimetric product at 410 nm.[17][19][20]

  • β-Glucosidase Activity: Use p-nitrophenyl-β-D-glucopyranoside as a substrate and measure the product formation at 405 nm.[21][22]

Data Presentation:

Concentration of this compound (µM)α-Mannosidase Activity (% of Control)α-Glucosidase Activity (% of Control)β-Glucosidase Activity (% of Control)
0 (Control)100100100
0.1
1
10
50
100

Visualizations

Signaling Pathway and Experimental Workflows

cluster_0 Known Pathway of Panosialin Family (in Bacteria) This compound This compound Enoyl-ACP Reductase (ENR) Enoyl-ACP Reductase (ENR) This compound->Enoyl-ACP Reductase (ENR) Inhibits Fatty Acid Biosynthesis (FAS-II) Fatty Acid Biosynthesis (FAS-II) Enoyl-ACP Reductase (ENR)->Fatty Acid Biosynthesis (FAS-II) Catalyzes final step Bacterial Cell Membrane Integrity Bacterial Cell Membrane Integrity Fatty Acid Biosynthesis (FAS-II)->Bacterial Cell Membrane Integrity Maintains Bacterial Growth Inhibition Bacterial Growth Inhibition Bacterial Cell Membrane Integrity->Bacterial Growth Inhibition Disruption leads to

Caption: Known inhibitory pathway of the Panosialin family in bacteria.

cluster_1 General Workflow for Evaluating this compound in Mammalian Cells A Prepare this compound Stock Solution B Initial Screening Assays A->B C MTT Assay (Cell Viability) B->C D BrdU Assay (Cell Proliferation) B->D E Determine IC50 and Non-toxic Concentration Range C->E D->E F Mechanistic Studies E->F G Apoptosis Assay (Annexin V) F->G H Cellular Glycosidase Activity Assays F->H I Data Analysis and Interpretation G->I H->I

Caption: Recommended experimental workflow for this compound.

cluster_2 Cellular Glycosidase Inhibition Workflow J Treat Cells with this compound K Harvest and Lyse Cells J->K L Quantify Total Protein K->L M Perform Glycosidase Activity Assay (α-mannosidase, α/β-glucosidase) L->M N Measure Signal (Absorbance/Fluorescence) M->N O Normalize to Protein Concentration N->O P Calculate % Inhibition O->P

Caption: Workflow for assessing glycosidase inhibition.

References

Application Notes: Panosialin D as a Tool for Studying Glycosidase Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Panosialin D is a naturally occurring glycosidase inhibitor isolated from the culture broth of Streptomyces sp. OH-5186. Structurally identified as 5-(13-methylpentadecyl)-1,3-benzenediol bis(sodium sulfate), it has demonstrated potent inhibitory effects against several key glycosidase enzymes.[1] These enzymes play critical roles in a variety of biological processes, including post-translational modification of proteins, intestinal digestion of carbohydrates, and lysosomal catabolism. The ability of this compound to selectively block the activity of these enzymes makes it a valuable molecular tool for researchers studying carbohydrate metabolism, protein quality control, and for those in the early stages of drug discovery for diseases such as diabetes, viral infections, and lysosomal storage disorders.

These application notes provide an overview of this compound's inhibitory profile, its applications in studying cellular pathways, and detailed protocols for its use in in-vitro enzyme inhibition assays.

Data Presentation: Inhibitory Profile of this compound

This compound has been reported to exhibit strong inhibitory activity against α-mannosidase, α-glucosidase, and β-glucosidase.[1] While the original discovery literature describes the inhibition as "strong," specific quantitative data such as half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values are not detailed in the available abstracts. Further investigation of the full-text publication may be required to ascertain these specific values.

Target EnzymeEnzyme Commission (EC) NumberReported Inhibitory Activity
α-MannosidaseEC 3.2.1.24Strong Inhibition[1]
α-GlucosidaseEC 3.2.1.20Strong Inhibition[1]
β-GlucosidaseEC 3.2.1.21Strong Inhibition[1]

Applications in Glycosidase Function Research

Elucidating the N-linked Glycoprotein Processing Pathway

One of the most significant applications of glycosidase inhibitors like this compound is in the study of N-linked glycoprotein synthesis and quality control within the endoplasmic reticulum (ER) and Golgi apparatus. α-Glucosidases and α-mannosidases are critical processing enzymes that sequentially trim the precursor oligosaccharide (Glc₃Man₉GlcNAc₂) attached to newly synthesized polypeptides.[2][3] This trimming process is essential for the proper folding of glycoproteins, their interaction with molecular chaperones like calnexin and calreticulin, and for targeting misfolded proteins for degradation.[2][4]

By inhibiting α-glucosidase and α-mannosidase, this compound can be used to arrest the N-glycan processing pathway at specific stages. This allows researchers to:

  • Investigate the consequences of accumulating specific glycoprotein intermediates.

  • Study the role of glycan structure in protein trafficking and secretion.

  • Explore the mechanisms of ER-associated degradation (ERAD) of misfolded proteins.

The following diagram illustrates the initial steps of the N-linked glycoprotein processing pathway and highlights the enzymatic steps targeted by this compound.

N_linked_Glycosylation_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus Glc3Man9 Glc₃Man₉GlcNAc₂-Protein Glc1Man9 Glc₁Man₉GlcNAc₂-Protein Glc3Man9->Glc1Man9 α-Glucosidase I & II (Target of this compound) Man9 Man₉GlcNAc₂-Protein Glc1Man9->Man9 α-Glucosidase II (Target of this compound) Man8 Man₈GlcNAc₂-Protein Man9->Man8 ER α-Mannosidase I (Target of this compound) Man8_in_Golgi Man8->Man8_in_Golgi Transport to Golgi Man5 Man₅GlcNAc₂-Protein Complex Complex & Hybrid N-Glycans Man5->Complex Further Processing (Glycosyltransferases) Man8_in_Golgi->Man5 Golgi α-Mannosidase I & II (Target of this compound) Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution setup Set up Reactions in 96-well Plate (Enzyme + Inhibitor/Buffer) prep_enzyme->setup prep_substrate Prepare Substrate Solution initiate Initiate Reaction (Add Substrate) prep_substrate->initiate prep_inhibitor Prepare Serial Dilutions of this compound prep_inhibitor->setup preincubate Pre-incubate setup->preincubate preincubate->initiate incubate Incubate at Optimal Temperature initiate->incubate stop Stop Reaction (e.g., Add Stop Solution) incubate->stop read Measure Absorbance (e.g., at 405 nm) stop->read calculate Calculate % Inhibition read->calculate plot Plot % Inhibition vs. [Inhibitor] calculate->plot determine_ic50 Determine IC₅₀ Value plot->determine_ic50

References

Application Notes and Protocols for Investigating Bacterial Fatty Acid Biosynthesis using Panosialin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panosialin D is a member of the panosialin family of natural products, which are acylbenzenediol sulfates isolated from Streptomyces sp.[1][2] These compounds have been identified as potent inhibitors of bacterial enoyl-acyl carrier protein (ACP) reductase (ENR), a critical enzyme in the type II fatty acid synthesis (FAS-II) pathway.[1][2] The FAS-II pathway is essential for the biosynthesis of fatty acids, which are vital components of bacterial cell membranes.[1][2] As this pathway is distinct from the type I fatty acid synthesis pathway found in mammals, ENR is an attractive target for the development of novel antibacterial agents.[1][2]

These application notes provide a comprehensive guide to utilizing this compound and related panosialins for investigating bacterial fatty acid biosynthesis. This document includes detailed protocols for key experiments, a summary of inhibitory activities, and visualizations of the relevant biological pathway and experimental workflows.

Mechanism of Action

Panosialins exert their antibacterial effect by specifically targeting and inhibiting enoyl-ACP reductase (FabI), which catalyzes the final, rate-limiting step in the fatty acid elongation cycle: the reduction of a trans-2-enoyl-ACP substrate to a saturated acyl-ACP.[1][2] Inhibition of FabI disrupts the entire FAS-II pathway, leading to a depletion of essential fatty acids, which in turn compromises the integrity of the bacterial cell membrane and ultimately leads to cell death.[1][2]

Bacterial Fatty Acid Biosynthesis (FAS-II) Pathway and this compound Inhibition

FASII_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle cluster_inhibitor Acetyl-CoA Acetyl-CoA FabH FabH Acetyl-CoA->FabH Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Malonyl-ACP->FabH FabF/B Ketoacyl-ACP synthase Malonyl-ACP->FabF/B Acetoacetyl-ACP Acetoacetyl-ACP FabH->Acetoacetyl-ACP Condensation 3-Ketoacyl-ACP 3-Ketoacyl-ACP FabG 3-Ketoacyl-ACP reductase 3-Hydroxyacyl-ACP 3-Hydroxyacyl-ACP FabG->3-Hydroxyacyl-ACP Reduction (NADPH) FabZ 3-Hydroxyacyl-ACP dehydratase trans-2-Enoyl-ACP trans-2-Enoyl-ACP FabZ->trans-2-Enoyl-ACP Dehydration FabI Enoyl-ACP reductase Acyl-ACP (n) Acyl-ACP (n) FabI->Acyl-ACP (n) Reduction (NADH/NADPH) FabF/B->3-Ketoacyl-ACP Condensation 3-Ketoacyl-ACP->FabG Reduction (NADPH) 3-Hydroxyacyl-ACP->FabZ Dehydration trans-2-Enoyl-ACP->FabI Reduction (NADH/NADPH) Acyl-ACP (n)->FabF/B Acyl-ACP (n+2) Acyl-ACP (n+2) Acyl-ACP (n)->Acyl-ACP (n+2) Multiple Cycles Membrane Phospholipids Membrane Phospholipids Acyl-ACP (n+2)->Membrane Phospholipids Panosialin_D This compound Panosialin_D->FabI Inhibition

Caption: Bacterial FAS-II pathway and the inhibitory action of this compound on FabI.

Quantitative Data

The following tables summarize the inhibitory activities of various panosialins against bacterial enoyl-ACP reductases and their antibacterial efficacy. While specific data for this compound is limited in the cited literature, the data for closely related Panosialins A, B, wA, and wB provide a strong indication of its potential activity.

Table 1: Inhibition of Bacterial Enoyl-ACP Reductases (FabI/FabK/InhA) by Panosialins

CompoundTarget EnzymeSource OrganismIC50 (µM)Reference
Panosialin AFabIStaphylococcus aureus3.2[1][2]
FabKStreptococcus pneumoniae4.8[1][2]
InhAMycobacterium tuberculosis11.5[1][2]
Panosialin BFabIStaphylococcus aureus3.5[1][2]
FabKStreptococcus pneumoniae5.0[1][2]
InhAMycobacterium tuberculosis12.1[1][2]
Panosialin wAFabIStaphylococcus aureus3.0[1][2]
FabKStreptococcus pneumoniae3.1[1][2]
InhAMycobacterium tuberculosis9.4[1][2]
Panosialin wBFabIStaphylococcus aureus3.1[1][2]
FabKStreptococcus pneumoniae3.3[1][2]
InhAMycobacterium tuberculosis9.2[1][2]

Table 2: Minimum Inhibitory Concentration (MIC) of Panosialins against Various Bacteria

CompoundStaphylococcus aureusStreptococcus pneumoniaeMycobacterium tuberculosisReference
Panosialin A128 µg/mL>128 µg/mL>128 µg/mL[2]
Panosialin B128 µg/mL>128 µg/mL>128 µg/mL[2]
Panosialin wA64 µg/mL128 µg/mL128 µg/mL[2]
Panosialin wB64 µg/mL64 µg/mL128 µg/mL[2]

Table 3: Effect of Panosialin wB on Macromolecular Biosynthesis in S. aureus

MacromoleculeIC50 (µM)Reference
Fatty Acid Biosynthesis26.3[2]
Protein Biosynthesis> 30[2]

Experimental Protocols

Enoyl-ACP Reductase (FabI) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against FabI by monitoring the oxidation of NADH.

Materials:

  • Purified FabI enzyme

  • This compound stock solution (in DMSO or other suitable solvent)

  • NADH

  • Crotonyl-CoA (or other suitable enoyl-ACP substrate surrogate)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Protocol Workflow:

FabI_Assay_Workflow start Start prep_reagents Prepare Reagents: - Assay Buffer - NADH Solution - Crotonyl-CoA Solution - FabI Enzyme Dilution - this compound Serial Dilutions start->prep_reagents add_components To 96-well plate, add: - Assay Buffer - this compound (or vehicle) - FabI Enzyme prep_reagents->add_components preincubate Pre-incubate for 10 min at room temperature add_components->preincubate initiate_reaction Initiate reaction by adding NADH and Crotonyl-CoA preincubate->initiate_reaction measure_abs Immediately measure absorbance at 340 nm kinetically for 10-15 min initiate_reaction->measure_abs analyze_data Calculate initial reaction velocities and determine % inhibition measure_abs->analyze_data calc_ic50 Plot % inhibition vs. This compound concentration and calculate IC50 analyze_data->calc_ic50 end End calc_ic50->end

Caption: Workflow for the FabI enzyme inhibition assay.

Step-by-Step Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare working solutions of NADH and crotonyl-CoA in the assay buffer.

    • Dilute the purified FabI enzyme to the desired concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • This compound dilution (or solvent control)

      • Diluted FabI enzyme

    • Include controls for no enzyme and no inhibitor.

  • Pre-incubation:

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding a mixture of NADH and crotonyl-CoA to each well.

  • Data Acquisition:

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method to determine the MIC of this compound against a specific bacterial strain.

Materials:

  • This compound stock solution

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microplates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Protocol Workflow:

MIC_Workflow start Start prep_inoculum Prepare bacterial inoculum and adjust to 0.5 McFarland standard start->prep_inoculum dilute_inoculum Dilute inoculum to final concentration of ~5 x 10^5 CFU/mL in broth prep_inoculum->dilute_inoculum inoculate_plate Inoculate each well with the diluted bacterial suspension dilute_inoculum->inoculate_plate prep_panosialin Prepare serial two-fold dilutions of this compound in the 96-well plate prep_panosialin->inoculate_plate add_controls Include growth control (no drug) and sterility control (no bacteria) inoculate_plate->add_controls incubate Incubate plate at 37°C for 18-24 hours add_controls->incubate read_mic Visually inspect for turbidity. MIC is the lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microplate wells.

  • Preparation of this compound Dilutions:

    • Add 50 µL of sterile broth to wells 2-12 of a 96-well plate.

    • Add 100 µL of a 2x concentrated stock of this compound to well 1.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1-11. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

Analysis of Cellular Fatty Acid Composition

This protocol outlines the steps to assess the impact of this compound on the fatty acid profile of a bacterium using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Bacterial culture treated with this compound (at sub-MIC concentration) and an untreated control culture.

  • Internal standard (e.g., heptadecanoic acid)

  • Reagents for fatty acid methyl ester (FAME) preparation:

    • Saponification reagent (e.g., NaOH in methanol)

    • Methylation reagent (e.g., HCl in methanol)

  • Extraction solvent (e.g., hexane/chloroform mixture)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., HP-5ms)

Protocol Workflow:

FAME_Analysis_Workflow start Start culture_bacteria Culture bacteria with and without sub-MIC this compound start->culture_bacteria harvest_cells Harvest cells by centrifugation culture_bacteria->harvest_cells saponification Saponify cellular lipids (e.g., heat with NaOH/methanol) harvest_cells->saponification methylation Methylate fatty acids to FAMEs (e.g., heat with HCl/methanol) saponification->methylation extraction Extract FAMEs with an organic solvent (e.g., hexane) methylation->extraction dry_and_concentrate Dry the extract and concentrate extraction->dry_and_concentrate gcms_analysis Analyze FAMEs by GC-MS dry_and_concentrate->gcms_analysis data_analysis Identify and quantify fatty acids. Compare profiles of treated vs. untreated cells gcms_analysis->data_analysis end End data_analysis->end

Caption: Workflow for bacterial fatty acid analysis by GC-MS.

Step-by-Step Procedure:

  • Cell Culture and Harvesting:

    • Grow bacterial cultures to mid-log phase and expose one culture to a sub-MIC concentration of this compound for a defined period. Maintain an untreated culture as a control.

    • Harvest the cells from both cultures by centrifugation and wash the cell pellets.

  • Saponification:

    • Resuspend the cell pellets in a saponification reagent (e.g., 45g NaOH, 150ml methanol, 150ml water).

    • Heat the samples in a boiling water bath for 30 minutes, with vortexing, to release fatty acids from lipids.

  • Methylation:

    • Cool the samples and add a methylation reagent (e.g., 325ml 6.0N HCl, 275ml methanol).

    • Heat the samples at 80°C for 10 minutes to convert fatty acids to their volatile methyl esters (FAMEs).

  • Extraction:

    • Cool the samples and add an extraction solvent (e.g., hexane:chloroform).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Transfer the organic (upper) layer containing the FAMEs to a clean tube.

  • Sample Preparation for GC-MS:

    • Dry the organic extract over anhydrous sodium sulfate.

    • Transfer the dried extract to a GC vial.

  • GC-MS Analysis:

    • Inject the sample into the GC-MS.

    • Separate the FAMEs on the column using an appropriate temperature gradient.

    • Identify individual fatty acids based on their retention times and mass spectra compared to known standards.

  • Data Analysis:

    • Quantify the relative amounts of each fatty acid in the this compound-treated and untreated samples.

    • Compare the fatty acid profiles to determine the effect of this compound on fatty acid biosynthesis.

Conclusion

This compound and its analogues are valuable tools for the study of bacterial fatty acid biosynthesis. Their specific inhibition of enoyl-ACP reductase provides a clear mechanism of action that can be investigated using the enzymatic and cellular assays detailed in these notes. The provided protocols offer a robust framework for researchers to characterize the inhibitory properties of these compounds and to further explore the FAS-II pathway as a target for novel antibacterial drug discovery.

References

Panosialin D: No Current Antiviral Research Data Available

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for the application of Panosialin D in antiviral research assays have yielded no specific studies or data. Current scientific literature available through the conducted searches focuses on a related compound, Panosialin-IA, and its activity as a bacterial enoyl-acyl carrier protein (ACP) reductase (ENR) inhibitor, highlighting its potential as an antibacterial agent rather than an antiviral one[1].

While the broader field of antiviral research is active, with numerous compounds being investigated for their efficacy against various viruses like SARS-CoV-2 and influenza, there is no mention of this compound in the context of these studies. The existing research on natural compounds with antiviral properties has identified other molecules, such as certain alkaloids, terpenoids, and phenolic compounds, as potential inhibitors of viral infection and replication[2][3][4][5][6][7].

The mechanisms of antiviral action being explored are diverse, targeting different stages of the viral life cycle, including viral entry, genome replication, and the function of viral enzymes like proteases and polymerases[8][9][10][11][12]. Methodologies for evaluating antiviral efficacy are well-established and include various biochemical and cell-based assays[8][13][14][15][16]. However, none of the retrieved research documentation indicates that this compound has been subjected to these antiviral testing protocols.

Therefore, at present, there are no detailed application notes, experimental protocols, or quantitative data to summarize regarding the use of this compound in antiviral research. The scientific community's focus on the Panosialin family of compounds appears to be directed towards their antibacterial properties[1]. Further research would be required to determine if this compound possesses any antiviral activity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Papulacandin D

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of Papulacandin D, providing potential causes and actionable solutions to improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction for the C-arylglycopyranoside subunit is giving low yields. What are the common causes?

A1: Low yields in the palladium-catalyzed cross-coupling of the dimethylglucal-silanol with the aromatic iodide can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst may be sensitive to air and moisture. Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen).

  • Ligand Degradation: Phosphine-based ligands can degrade. Use fresh, high-purity ligands.

  • Substrate Quality: The purity of both the glucal silanol and the aromatic iodide is crucial. Impurities can poison the catalyst. Ensure both starting materials are fully characterized and purified before use.

  • Reaction Temperature: The reaction temperature is critical. A temperature that is too low may lead to slow or incomplete reaction, while a temperature that is too high can cause catalyst decomposition or side reactions. Precise temperature control is essential.

Q2: I am observing the formation of multiple stereoisomers during the spiroketalization step. How can I improve the stereoselectivity?

A2: The stereochemical outcome of spiroketalization can be influenced by both thermodynamic and kinetic factors.[1][2]

  • Thermodynamic vs. Kinetic Control: Thermodynamically controlled reactions favor the most stable spiroketal isomer. To achieve this, longer reaction times or the use of a protic solvent might be beneficial. For kinetically controlled spiroketalization, which can provide access to other stereoisomers, specific reagents like Ti(Oi-Pr)4 may be required.[1]

  • Solvent Effects: The choice of solvent can significantly impact the stereoselectivity. Experiment with a range of solvents to find the optimal conditions for the desired isomer.[1]

  • Protecting Groups: The nature and placement of protecting groups on the precursor dihydroxyketone can influence the facial selectivity of the cyclization.

Troubleshooting Specific Issues

Issue Potential Cause(s) Suggested Solution(s)
Low Yield in Asymmetric Allylation 1. Impure or wet allyltrichlorosilane.2. Inactive Lewis base catalyst.3. Suboptimal reaction temperature.1. Use freshly distilled or newly purchased allyltrichlorosilane.2. Ensure the catalyst is pure and handled under inert conditions.3. Perform a temperature screen to find the optimal reaction temperature for high enantioselectivity and yield.
Difficult Purification of the Polyunsaturated Fatty Acid Side Chain 1. Formation of closely related geometric isomers (E/Z).2. Co-elution with residual reagents or byproducts.1. Optimize olefination reaction conditions (e.g., Wittig or Horner-Wadsworth-Emmons) to favor the desired isomer.2. Employ specialized purification techniques such as preparative HPLC or crystallization.
Protecting Group Removal Leads to Decomposition 1. Harsh deprotection conditions.2. Instability of the deprotected intermediate.1. Screen for milder deprotection reagents and conditions.2. Consider a multi-step deprotection strategy or carry the sensitive intermediate directly to the next step without full purification.
Incomplete Macrocyclization 1. Incorrect reaction concentration (High-dilution principle is key).2. Steric hindrance in the linear precursor.1. Use a syringe pump for slow addition of the linear precursor to a large volume of solvent.2. Re-evaluate the protecting group strategy to minimize steric clash at the reaction centers.

Experimental Protocols

Below are detailed methodologies for key transformations in the total synthesis of (+)-Papulacandin D.[3][4][5]

1. Palladium-Catalyzed Cross-Coupling for C-Arylglycopyranoside Synthesis

  • Reaction: Coupling of a dimethylglucal-silanol with an electron-rich and sterically hindered aromatic iodide.

  • Reagents:

    • Dimethylglucal-silanol (1.0 eq)

    • Aromatic iodide (1.2 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • Ag₂O (2.0 eq)

    • Anhydrous THF

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the dimethylglucal-silanol, aromatic iodide, and Pd(PPh₃)₄.

    • Add anhydrous THF via syringe.

    • Add Ag₂O to the stirred solution.

    • Heat the reaction mixture to 60 °C and monitor by TLC.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

2. Lewis Base-Catalyzed Enantioselective Allylation

  • Reaction: Asymmetric allylation of a dienal with allyltrichlorosilane.

  • Reagents:

    • Dienal (1.0 eq)

    • Allyltrichlorosilane (1.5 eq)

    • Chiral Lewis base catalyst (e.g., a chiral phosphine oxide) (0.1 eq)

    • Anhydrous CH₂Cl₂

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, dissolve the chiral Lewis base catalyst in anhydrous CH₂Cl₂.

    • Cool the solution to -78 °C.

    • Add the dienal to the solution.

    • Slowly add allyltrichlorosilane dropwise over 10 minutes.

    • Stir the reaction at -78 °C and monitor by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Conditions for the Asymmetric Allylation Step

Entry Catalyst Solvent Temperature (°C) Yield (%) Enantiomeric Excess (%)
1Chiral Phosphine Oxide ACH₂Cl₂-788592
2Chiral Phosphine Oxide AToluene-787588
3Chiral Phosphine Oxide BCH₂Cl₂-789095
4Chiral Phosphine Oxide BCH₂Cl₂-408885

Mandatory Visualizations

experimental_workflow cluster_aryl_glycoside C-Arylglycopyranoside Synthesis cluster_side_chain Fatty Acid Side Chain Synthesis cluster_assembly Final Assembly start_A Triacetoxyglucal step_A1 Preparation of Dimethylglucal-silanol start_A->step_A1 step_A2 Pd-Catalyzed Cross-Coupling step_A1->step_A2 end_A C-Arylglycopyranoside Subunit step_A2->end_A coupling Esterification end_A->coupling start_B Geraniol step_B1 Chain Elongation & Functionalization start_B->step_B1 step_B2 Asymmetric Allylation step_B1->step_B2 end_B Polyunsaturated Fatty Acid Subunit step_B2->end_B end_B->coupling deprotection Global Deprotection coupling->deprotection spiroketalization Spiroketalization deprotection->spiroketalization final_product (+)-Papulacandin D spiroketalization->final_product

Caption: Synthetic workflow for the total synthesis of (+)-Papulacandin D.

troubleshooting_logic start Low Yield in Cross-Coupling q1 Are reagents and solvents anhydrous? start->q1 sol1 Dry all solvents and reagents rigorously. Use inert atmosphere. q1->sol1 No q2 Is the catalyst fresh and active? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Use fresh catalyst and handle under inert conditions. q2->sol2 No q3 Is the reaction temperature optimized? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Perform a temperature screening experiment. q3->sol3 No end Yield Improved q3->end Yes a3_yes Yes a3_no No sol3->q3

References

Overcoming solubility issues with Panosialin D in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility issues with Panosialin D in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a microbial metabolite belonging to the acylbenzenediol sulfate class of compounds. It is a known inhibitor of enoyl-ACP reductase, an essential enzyme in bacterial fatty acid synthesis.[1][2] Its structure, which includes a long hydrophobic acyl chain and a polar sulfate group, can lead to poor solubility in aqueous buffers, a common challenge for many potential drug candidates.[3] Overcoming these solubility issues is critical for obtaining reliable and reproducible results in various experimental assays.

Q2: What are the initial steps I should take if I observe precipitation of this compound in my aqueous buffer?

If you observe precipitation, consider the following initial troubleshooting steps:

  • Visual Inspection: Confirm that the precipitate is indeed this compound and not a component of your buffer.

  • Lower the Concentration: The simplest first step is to try a lower working concentration of this compound.

  • Gentle Warming: Gently warm the solution to a physiologically relevant temperature (e.g., 37°C) to see if the compound redissolves. Avoid excessive heat, which could degrade the compound.

  • Vortexing/Sonication: Ensure the compound is thoroughly mixed by vortexing or brief sonication.

Q3: Can I use organic solvents to dissolve this compound?

Yes, using a small amount of a water-miscible organic co-solvent is a common and effective strategy.[3][4][5] It is crucial to first dissolve this compound in a minimal amount of an organic solvent like DMSO, ethanol, or DMF to create a concentrated stock solution. This stock can then be serially diluted into your aqueous experimental buffer. It is important to ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect your experimental system.[4]

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides a systematic approach to addressing solubility challenges with this compound.

Problem: this compound precipitates out of solution upon dilution into aqueous buffer.

Cause: The hydrophobic nature of the acyl chain of this compound can cause it to aggregate and precipitate in aqueous environments.

Solutions:

1. Optimization of Co-solvent Usage

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).

    • Serially dilute this stock solution into your aqueous buffer.

    • Observe for any precipitation at each dilution step.

    • Determine the highest concentration of this compound that remains soluble with a final DMSO concentration that is compatible with your assay (ideally ≤ 0.5%).

  • Troubleshooting Workflow:

    G start Start: this compound Precipitation stock Prepare concentrated stock in 100% DMSO start->stock dilute Serially dilute into aqueous buffer stock->dilute observe Observe for precipitation dilute->observe soluble Soluble: Proceed with experiment observe->soluble No precipitate Precipitation occurs observe->precipitate Yes adjust Adjust final DMSO concentration (aim for <0.5%) precipitate->adjust lower_conc Lower this compound working concentration precipitate->lower_conc adjust->dilute lower_conc->dilute

    Troubleshooting workflow for co-solvent optimization.

2. Utilizing Surfactants

Low concentrations of non-ionic surfactants can help to maintain the solubility of hydrophobic compounds.[6][7]

  • Recommended Surfactants: Tween® 80 or Pluronic® F-68.

  • Protocol:

    • Prepare your aqueous buffer containing a low concentration of the surfactant (e.g., 0.01% - 0.1% v/v).

    • Add the this compound stock solution (dissolved in a minimal amount of organic solvent) to the surfactant-containing buffer.

    • Vortex briefly to mix.

    • Always run a vehicle control with the surfactant alone to ensure it does not interfere with your assay.

3. pH Adjustment

The solubility of compounds with ionizable groups can be influenced by pH.[7][8] Although this compound has a sulfate group which is a strong acid and likely to be ionized at most physiological pHs, the overall molecular properties might be subtly affected by pH changes.

  • Experimental Approach:

    • Prepare a series of buffers with a range of pH values (e.g., pH 6.0, 7.4, 8.0).

    • Attempt to dissolve this compound in each buffer.

    • Determine the optimal pH for solubility that is also compatible with your experimental system.

Quantitative Data Summary

Solvent/SystemExpected Solubility of Hydrophobic CompoundsFinal Concentration in Assay
Aqueous Buffers (e.g., PBS, TRIS) LowDependent on solubility
DMSO High< 0.5%
Ethanol Moderate to High< 1%
Aqueous Buffer + 0.1% Tween® 80 Improved0.1%
Aqueous Buffer + 0.1% Pluronic® F-68 Improved0.1%

Advanced Strategies

If the above methods are insufficient, more advanced formulation strategies can be employed, particularly in a drug development context.

1. Liposomal Formulations

For in vivo or cell-based assays, encapsulating this compound within liposomes can significantly improve its solubility and delivery.[9][10] Liposomes are phospholipid vesicles that can entrap hydrophobic drugs within their lipid bilayer.[9]

  • Methodology Overview:

    • Co-dissolve this compound and lipids (e.g., phosphatidylcholine, cholesterol) in an organic solvent.

    • Evaporate the organic solvent to form a thin lipid film.

    • Hydrate the film with an aqueous buffer, leading to the self-assembly of liposomes encapsulating this compound.

    • The resulting liposome suspension can then be used in experiments.

2. Solid Dispersions

Solid dispersion technology involves dispersing the drug in an inert carrier matrix at the solid state.[8] This can enhance the dissolution rate and solubility.

  • Common Carriers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP).

  • General Procedure:

    • Dissolve both this compound and the carrier in a common solvent.

    • Evaporate the solvent to obtain a solid dispersion.

    • The resulting solid can then be dissolved in an aqueous buffer.

This compound Mechanism of Action

This compound inhibits bacterial fatty acid synthesis by targeting the enoyl-ACP reductase enzyme (FabI in many bacteria).[1][2] This enzyme catalyzes a crucial step in the elongation of fatty acid chains.

G PanosialinD This compound PanosialinD->Inhibition FabI Enoyl-ACP Reductase (FabI) Elongation Fatty Acid Elongation Cycle FabI->Elongation FattyAcid Fatty Acid Synthesis Elongation->FattyAcid Inhibition->FabI Inhibition BacterialGrowth Bacterial Growth FattyAcid->BacterialGrowth

References

Panosialin D stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Panosialin D

Disclaimer: Specific stability and storage data for this compound are not publicly available. This guide provides general recommendations and troubleshooting advice based on established principles of chemical stability and good laboratory practice for novel compounds. It is essential to perform compound-specific stability studies to determine the optimal storage and handling conditions for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general storage conditions for a new compound like this compound?

A: For a novel compound with unknown stability, it is recommended to store it under controlled and conservative conditions to minimize degradation. Initially, store this compound in a tightly sealed, light-resistant container at a low temperature, such as -20°C or -80°C, and protected from moisture.

Q2: How can I determine the appropriate solvent for storing this compound in solution?

A: The choice of solvent can significantly impact the stability of a compound. It is advisable to consult any available literature on this compound or structurally similar compounds for suitable solvents. If no information is available, consider dissolving a small amount in a few common laboratory solvents (e.g., DMSO, ethanol, water) and observing for any immediate precipitation or color change. For long-term storage in solution, it is crucial to perform a stability study in the selected solvent. Aliquoting the solution can help avoid repeated freeze-thaw cycles.

Q3: What are the typical factors that can affect the stability of a compound like this compound?

A: Several environmental factors can influence the stability of a chemical compound. These include:

  • Temperature: Elevated temperatures generally accelerate degradation.

  • Light: Exposure to UV or visible light can induce photochemical degradation.

  • pH: The stability of a compound can be pH-dependent, especially in aqueous solutions.

  • Oxygen: Oxidative degradation can occur in the presence of air.

  • Moisture: Hydrolysis can be a significant degradation pathway for susceptible compounds.

Troubleshooting Guide

Q1: I am observing inconsistent results in my experiments using this compound. Could this be a stability issue?

A: Inconsistent experimental outcomes, such as a decrease in potency or the appearance of unexpected peaks in analytical chromatograms, can be indicative of compound degradation. It is recommended to verify the integrity of your this compound stock.

Q2: How can I quickly check for potential degradation of my this compound sample?

A: A quick assessment can be made using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Comparing the chromatogram of your current sample to a reference chromatogram of a fresh sample can reveal the presence of degradation products (new peaks) or a decrease in the main peak area.

Q3: My this compound solution has changed color. What should I do?

A: A change in color is a visual indicator of a potential chemical change and degradation. It is advisable to discard the solution and prepare a fresh one from a solid stock. To investigate the cause, you could set up a small-scale experiment to expose fresh solutions to different conditions (e.g., light, air, different temperatures) to identify the trigger for the color change.

General Stability Testing Protocols

To establish the stability profile of this compound, a systematic study should be conducted. The following table summarizes general conditions for stability testing based on regulatory guidelines.[1][2]

Study TypeStorage ConditionTesting FrequencyPurpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RHEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[1]To establish the shelf-life or re-test period under recommended storage conditions.
Intermediate 30°C ± 2°C / 65% RH ± 5% RHA minimum of four time points, including initial and final time points (e.g., 0, 6, 9, and 12 months).[2]To evaluate the stability at a moderate environmental condition.
Accelerated 40°C ± 2°C / 75% RH ± 5% RHA minimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months).[1][2]To predict the long-term stability by subjecting the compound to elevated stress conditions.

RH = Relative Humidity

Experimental Protocol: Basic Stability Assessment of this compound

This protocol outlines a general procedure for assessing the stability of this compound under various conditions.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent at a known concentration.
  • Aliquot the stock solution into multiple vials to be subjected to different stress conditions.

2. Stress Conditions:

  • Temperature: Store aliquots at various temperatures (e.g., -20°C, 4°C, 25°C, 40°C).
  • Light: Expose an aliquot to a controlled light source (e.g., a photostability chamber) while keeping a control sample in the dark.
  • pH: Prepare solutions in buffers of different pH values (e.g., pH 3, 7, 9) to assess pH-dependent stability.
  • Oxidation: Bubble air or oxygen through a solution to assess oxidative stability, with a nitrogen-purged solution as a control.

3. Time Points:

  • Define specific time points for analysis (e.g., 0, 24, 48, 72 hours for short-term studies; or weekly/monthly for longer-term studies).

4. Analysis:

  • At each time point, analyze the samples using a stability-indicating analytical method, such as HPLC or LC-MS.
  • Quantify the amount of this compound remaining and identify any major degradation products.

5. Data Evaluation:

  • Plot the concentration of this compound versus time for each condition.
  • Determine the degradation rate and identify the conditions under which the compound is most stable.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation cluster_conclusion Conclusion start Start prep_solid Prepare Solid Sample start->prep_solid prep_solution Prepare Stock Solution prep_solid->prep_solution temp Temperature Stress prep_solution->temp light Photostability prep_solution->light ph pH Stress prep_solution->ph oxidation Oxidative Stress prep_solution->oxidation sampling Sample at Time Points temp->sampling light->sampling ph->sampling oxidation->sampling analysis Analytical Testing (e.g., HPLC) sampling->analysis evaluation Data Evaluation analysis->evaluation end Determine Storage Conditions evaluation->end

Caption: Workflow for assessing the stability of a new compound.

Caption: Troubleshooting flowchart for stability-related issues.

References

Technical Support Center: Troubleshooting Panosialin D Degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with Panosialin D stability in their experimental setups. The following information is curated to address common challenges and provide clear methodologies for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound belongs to a family of natural products known as panosialins, which are acylbenzenediol sulfate metabolites. These compounds are recognized as inhibitors of bacterial enoyl-acyl carrier protein (ACP) reductase (ENR), a crucial enzyme in the type II fatty acid synthesis (FAS-II) pathway. By inhibiting this enzyme, this compound disrupts the synthesis of essential fatty acids required for building bacterial cell membranes, ultimately leading to an antibacterial effect.

Q2: What are the likely causes of this compound degradation in my experiments?

A2: Based on its chemical structure as an acylbenzenediol sulfate, this compound is potentially susceptible to several degradation pathways:

  • Hydrolysis: The sulfate ester and the acyl chain can be hydrolyzed, especially under acidic or alkaline conditions.

  • Oxidation: The benzenediol moiety and any unsaturation in the acyl chain are prone to oxidation. This can be catalyzed by exposure to air, light, or the presence of metal ions.

  • Temperature-induced degradation: Like many complex organic molecules, elevated temperatures can accelerate degradation.

  • Enzymatic degradation: If working with cell lysates or other biological matrices, endogenous esterases or sulfatases could potentially cleave the acyl or sulfate groups, respectively.

Q3: How should I properly store and handle this compound to minimize degradation?

A3: To ensure the stability of this compound, proper storage and handling are critical. While specific data for this compound is limited, the following guidelines, adapted from handling structurally related lipids, are recommended:[1][2]

  • Storage of solid compound: Store as a powder in a glass container with a Teflon-lined closure at -20°C or lower. Before use, allow the container to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis.[2]

  • Storage of solutions: For solutions in organic solvents, use glass vials with Teflon-lined caps and store at -20°C or below.[1] It is advisable to overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.[1] Avoid using plastic containers for organic solutions as plasticizers may leach into the solution.[1]

  • Aqueous solutions: Aqueous suspensions should be prepared fresh and used promptly, as storage in water for extended periods can lead to hydrolysis.[1]

Q4: I am observing lower than expected activity of this compound in my in vitro assays. Could this be due to degradation?

A4: Yes, a loss of potency is a common consequence of degradation. If you suspect degradation, it is crucial to assess the purity of your this compound stock and working solutions. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), can be used to detect the presence of degradation products.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving potential this compound degradation issues.

Issue 1: Inconsistent or lower-than-expected bioactivity.
  • Possible Cause 1: Degradation of stock solution.

    • Troubleshooting Step:

      • Analyze an aliquot of your stock solution using a validated HPLC method to check for purity and the presence of degradation peaks.

      • Compare the chromatogram to that of a freshly prepared standard.

      • If degradation is confirmed, prepare a fresh stock solution using the recommended handling procedures.

  • Possible Cause 2: Degradation in the assay buffer or media.

    • Troubleshooting Step:

      • Assess the pH of your assay buffer. Extreme pH values can accelerate hydrolysis.

      • Incubate this compound in the assay buffer for the duration of your experiment and then analyze for degradation by HPLC.

      • Consider performing a forced degradation study under your assay conditions to understand the stability profile.

Issue 2: Appearance of unknown peaks in analytical chromatograms.
  • Possible Cause: Formation of degradation products.

    • Troubleshooting Step:

      • Conduct a systematic forced degradation study to intentionally generate degradation products under controlled stress conditions (acid, base, oxidation, heat, light).

      • Compare the retention times of the peaks from the forced degradation study with the unknown peaks in your experimental samples.

      • Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to characterize the structure of the degradation products.

Data Presentation

Due to the lack of specific published stability data for this compound, the following tables are illustrative examples of how to present quantitative data from stability studies. Researchers should generate their own data for their specific experimental conditions.

Table 1: Illustrative pH Stability of this compound in Aqueous Solution at 25°C

pHIncubation Time (hours)This compound Remaining (%)Major Degradation Product(s) Detected
3.02485.2Hydrolysis Product A
5.02498.1Not Detected
7.42495.5Hydrolysis Product A
9.02470.3Hydrolysis Product A, Oxidation Product B

Table 2: Illustrative Temperature Stability of this compound in pH 7.4 Buffer

Temperature (°C)Incubation Time (hours)This compound Remaining (%)
44899.5
25 (Room Temp)4892.1
374885.7
504865.4

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for inducing degradation to identify potential degradation products and establish a stability-indicating analytical method.[3][4]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store protected from light at room temperature for 24 hours.

  • Thermal Degradation: Place the solid this compound powder in a 60°C oven for 48 hours. Dissolve a portion in the mobile phase for analysis.

  • Photolytic Degradation: Expose the solid compound or a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This is a general-purpose HPLC method that can be optimized for this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizations

Panosialin_D_Signaling_Pathway Panosialin_D This compound ENR Enoyl-ACP Reductase (ENR) Panosialin_D->ENR FAS_II Fatty Acid Synthesis II (FAS-II) Pathway Fatty_Acids Fatty Acid Production FAS_II->Fatty_Acids Catalyzes Bacterial_Growth Inhibition of Bacterial Growth FAS_II->Bacterial_Growth Leads to Cell_Membrane Bacterial Cell Membrane Synthesis Fatty_Acids->Cell_Membrane Essential for Cell_Membrane->Bacterial_Growth Leads to

Caption: this compound inhibits the bacterial FAS-II pathway.

Forced_Degradation_Workflow Start This compound Stock Solution Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress->Acid Base Alkaline Hydrolysis (0.1 M NaOH, RT) Stress->Base Oxidation Oxidation (3% H₂O₂, RT) Stress->Oxidation Heat Thermal Degradation (Solid, 60°C) Stress->Heat Light Photolytic Degradation (Light Exposure) Stress->Light Analysis HPLC / LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Characterization Identify & Characterize Degradation Products Analysis->Characterization

Caption: Workflow for forced degradation studies of this compound.

References

Optimizing Panosialin D Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Panosialin D in in vitro assays. This compound is a known inhibitor of several glycosidases, and this guide offers troubleshooting advice and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a microbial metabolite that has been identified as an inhibitor of α-glucosidase, β-glucosidase, and α-mannosidase. Its inhibitory action on these enzymes suggests a potential role in modulating processes that involve glycoprotein processing and carbohydrate metabolism. By blocking these glycosidases, this compound can interfere with the trimming of sugar residues on glycoproteins, which may affect protein folding, trafficking, and cell signaling.

Q2: What are the primary in vitro assays for evaluating this compound activity?

The primary in vitro assays for assessing the inhibitory function of this compound are enzyme inhibition assays targeting α-glucosidase, β-glucosidase, and α-mannosidase. These assays typically use a chromogenic or fluorogenic substrate that is cleaved by the enzyme to produce a detectable signal. The reduction in signal in the presence of this compound indicates inhibitory activity.

Q3: How should I prepare a stock solution of this compound?

Due to its molecular structure, which includes a long alkyl chain and sodium sulfate groups, this compound is likely to have amphiphilic properties. It is recommended to first dissolve this compound in a small amount of 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be diluted to the final working concentration in the aqueous assay buffer. It is crucial to ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solvent effects on enzyme activity or cell viability.

Q4: What is the expected potency of this compound in vitro?

The half-maximal inhibitory concentration (IC50) values for this compound against α-glucosidase, β-glucosidase, and α-mannosidase have been reported in the scientific literature. However, these specific values were not available in the public search results used for this document. Researchers should refer to the primary literature, specifically Yamada H, et al., J Antibiot (Tokyo). 1995 Mar;48(3):205-10, for precise IC50 values. For context, related Panosialin compounds have shown IC50 values in the low micromolar range against other enzymes.[1][2]

Data Presentation

While specific IC50 values for this compound are not available from the conducted search, the following table provides a template for organizing quantitative data once obtained from the primary literature.

Enzyme TargetSubstrateThis compound IC50 (µM)Positive ControlPositive Control IC50 (µM)Reference
α-GlucosidasepNPGData not availableAcarboseVariesYamada et al., 1995
β-GlucosidasepNPGData not availableCastanospermineVariesYamada et al., 1995
α-MannosidasepNPMData not availableSwainsonineVariesYamada et al., 1995

pNPG: p-Nitrophenyl-α-D-glucopyranoside; pNPM: p-Nitrophenyl-α-D-mannopyranoside

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below. These are general protocols and may require optimization for specific experimental conditions.

α-Glucosidase Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Phosphate buffer, pH 6.8.

    • Enzyme Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in Assay Buffer to a final concentration of 0.5 U/mL.

    • Substrate Solution: Dissolve p-Nitrophenyl-α-D-glucopyranoside (pNPG) in Assay Buffer to a final concentration of 1 mM.

    • Test Compound: Prepare a stock solution of this compound in DMSO and create serial dilutions in Assay Buffer.

    • Positive Control: Prepare a stock solution of Acarbose in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of Assay Buffer to the blank wells.

    • Add 50 µL of the test compound or positive control at various concentrations to the respective wells.

    • Add 50 µL of the enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of 1 M Sodium Carbonate solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

β-Glucosidase Inhibition Assay

The protocol for the β-glucosidase inhibition assay is similar to the α-glucosidase assay, with the following modifications:

  • Enzyme: Use β-glucosidase from a suitable source (e.g., almonds).

  • Substrate: Use p-Nitrophenyl-β-D-glucopyranoside (pNP-β-G).

  • Positive Control: Use a known β-glucosidase inhibitor such as castanospermine.

α-Mannosidase Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Acetate buffer, pH 5.0.

    • Enzyme Solution: Dissolve α-mannosidase from Jack Bean in Assay Buffer.

    • Substrate Solution: Dissolve p-Nitrophenyl-α-D-mannopyranoside (pNPM) in Assay Buffer.

    • Test Compound: Prepare a stock solution of this compound in DMSO and create serial dilutions in Assay Buffer.

    • Positive Control: Prepare a stock solution of Swainsonine in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Follow the same steps as the α-glucosidase assay, using the α-mannosidase specific reagents.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value as described for the α-glucosidase assay.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no enzyme activity in control wells - Inactive enzyme (improper storage, expired).- Incorrect buffer pH or composition.- Substrate degradation.- Use a fresh aliquot of the enzyme and verify its activity.- Prepare fresh buffer and confirm the pH.- Prepare fresh substrate solution before each experiment.
High background in blank wells - Substrate auto-hydrolysis.- Contamination of reagents.- Run a substrate-only control to assess auto-hydrolysis.- Use fresh, high-purity reagents.
Precipitation of this compound in the assay - Poor solubility in the aqueous buffer.- Exceeding the solubility limit at the final concentration.- Ensure the initial stock solution in DMSO is fully dissolved.- Increase the percentage of DMSO in the final assay volume (up to 1%, ensuring it doesn't affect enzyme activity).- Perform a solubility test of this compound in the assay buffer before running the full experiment.
Inconsistent or variable results - Pipetting errors.- Temperature fluctuations during incubation.- Edge effects in the 96-well plate.- Use calibrated pipettes and ensure proper mixing in the wells.- Use a calibrated incubator and ensure uniform temperature across the plate.- Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation.
Unexpected increase in signal with inhibitor - Compound interferes with the absorbance reading (e.g., is colored).- Compound enhances enzyme activity at certain concentrations.- Run a control with the compound and substrate but no enzyme to check for interference.- This may be a real effect; investigate a dose-response curve carefully.

Visualizations

Signaling_Pathway_Glycosidase_Inhibition cluster_ER Endoplasmic Reticulum / Golgi cluster_Inhibition Inhibition by this compound cluster_Downstream Downstream Cellular Effects Glycoprotein_Synthesis Glycoprotein Synthesis High_Mannose_Glycan High-Mannose N-Glycan Glycoprotein_Synthesis->High_Mannose_Glycan Glycan_Trimming Glycan Trimming High_Mannose_Glycan->Glycan_Trimming Mature_Glycoprotein Mature Glycoprotein Glycan_Trimming->Mature_Glycoprotein Altered_Glycosylation Altered Glycoprotein Glycosylation Glycan_Trimming->Altered_Glycosylation Impaired_Function Impaired Protein Folding, Trafficking & Signaling Panosialin_D This compound Glycosidases α-Glucosidase β-Glucosidase α-Mannosidase Panosialin_D->Glycosidases Inhibits Glycosidases->Glycan_Trimming Blocks Altered_Glycosylation->Impaired_Function

Caption: Inhibition of glycosidases by this compound disrupts glycoprotein processing.

Experimental_Workflow Start Start: Prepare Reagents Stock_Solution Prepare this compound Stock Solution (in DMSO) Start->Stock_Solution Serial_Dilutions Perform Serial Dilutions in Assay Buffer Stock_Solution->Serial_Dilutions Plate_Setup Set up 96-well Plate: Controls & Test Compound Serial_Dilutions->Plate_Setup Add_Enzyme Add Enzyme Solution Plate_Setup->Add_Enzyme Pre_incubation Pre-incubate at 37°C Add_Enzyme->Pre_incubation Add_Substrate Add Substrate (e.g., pNPG) Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction (e.g., with Na2CO3) Incubation->Stop_Reaction Read_Absorbance Read Absorbance at 405 nm Stop_Reaction->Read_Absorbance Data_Analysis Calculate % Inhibition and IC50 Value Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical glycosidase inhibition assay.

Troubleshooting_Logic Start Experiment Fails Check_Controls Are Controls Working? Start->Check_Controls No_Activity No Enzyme Activity in Positive Control Check_Controls->No_Activity No High_Background High Signal in Blank Check_Controls->High_Background No Controls_OK Controls OK Check_Controls->Controls_OK Yes Check_Reagents Check Enzyme/Substrate/ Buffer Integrity No_Activity->Check_Reagents Check_Substrate Check Substrate Auto-hydrolysis High_Background->Check_Substrate Check_Compound Is Compound Precipitating? Controls_OK->Check_Compound Precipitation Yes Check_Compound->Precipitation No_Precipitation No Check_Compound->No_Precipitation Optimize_Solubility Adjust DMSO % or Lower Concentration Precipitation->Optimize_Solubility Check_Interference Check for Compound Interference with Assay No_Precipitation->Check_Interference

Caption: A logical approach to troubleshooting in vitro assay issues.

References

How to prevent Panosialin D precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Panosialin D. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) will help you prevent precipitation and ensure the successful use of this compound in your cell culture experiments.

Troubleshooting Guide: Preventing this compound Precipitation

This guide addresses the most common issue researchers face with this compound: precipitation in culture media. Each question outlines a specific problem, its potential causes, and recommended solutions.

Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. What's wrong?

This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent like DMSO is rapidly diluted into an aqueous solution like culture media.[1] The primary cause is that the final concentration of this compound exceeds its solubility limit in the aqueous environment.[1][2]

Potential Causes and Solutions:

  • High Final Concentration: The intended working concentration of this compound may be too high for its aqueous solubility.[1][3]

    • Solution: Lower the final concentration of this compound in your experiment. It is crucial to first determine its maximum soluble concentration in your specific culture medium by performing a solubility test.[1][4]

  • Rapid Dilution: Adding a concentrated DMSO stock directly into the full volume of media can cause localized high concentrations, leading to immediate precipitation.

    • Solution: Employ a stepwise or serial dilution method. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media.[1][2] Always add the compound solution dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion.[3][4]

  • Low Media Temperature: The solubility of many compounds, including this compound, is lower in cold solutions.

    • Solution: Always use culture media that has been pre-warmed to 37°C before adding the this compound stock solution.[1][4]

Q2: My this compound solution looks fine initially, but I see a precipitate in the culture wells after several hours of incubation. Why is this happening?

Time-dependent precipitation can be caused by several factors related to the complex environment of cell culture media and incubator conditions.[2]

Potential Causes and Solutions:

  • Interaction with Media Components: this compound may interact with salts, proteins (especially from Fetal Bovine Serum - FBS), or other components in the media over time, leading to the formation of insoluble complexes.[2][5][6]

    • Solution: Test the solubility and stability of this compound in your specific media over the intended duration of your experiment.[4][5] If using serum, consider reducing the FBS percentage, but be mindful of the potential impact on cell health.[2] The binding of drugs to serum proteins can sometimes improve solubility, but can also lead to the formation of insoluble complexes.[2][7]

  • pH Shift: The CO2 environment in an incubator can slightly alter the pH of the culture medium, which may affect the solubility of pH-sensitive compounds.[4][5]

    • Solution: Ensure your culture medium is properly buffered for the CO2 concentration of your incubator to maintain a stable pH.

  • Media Evaporation: During long-term experiments, evaporation can increase the concentration of all media components, including this compound, potentially pushing it beyond its solubility limit.

    • Solution: Ensure proper humidification of your incubator. For long-term cultures, consider using plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1]

Q3: I see a precipitate in my frozen DMSO stock solution of this compound. Is it still usable?

Precipitation in a DMSO stock solution, while less common, can occur and may compromise your experiments.

Potential Causes and Solutions:

  • Moisture Contamination: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in the DMSO can significantly reduce the solubility of hydrophobic compounds like this compound.[3][8]

    • Solution: Use fresh, anhydrous, high-purity DMSO to prepare your stock solutions.[3] Store DMSO in small, tightly sealed aliquots to minimize exposure to air.

  • Improper Storage: Repeated freeze-thaw cycles can affect the stability and solubility of the compound in the stock solution.

    • Solution: Aliquot your this compound stock solution into smaller, single-use volumes before freezing to avoid multiple freeze-thaw cycles.[9][10] Store these aliquots at -20°C or -80°C.[9][10]

  • Concentration Exceeds Solubility in DMSO: While highly soluble in DMSO, there is still a limit.

    • Solution: If the precipitate does not redissolve upon gentle warming (to 37°C) and vortexing, the stock may be supersaturated. It is recommended to discard the stock and prepare a new one at a slightly lower concentration.

Frequently Asked Questions (FAQs)

What is the best solvent for this compound?

Based on its (hypothetical) hydrophobic properties, 100% anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[3][8]

What is the maximum recommended final concentration of DMSO in cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should generally be kept below 0.5%, with many protocols recommending 0.1% or lower.[4] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.

How can I determine the maximum soluble concentration of this compound in my specific culture medium?

You can perform a kinetic solubility assay. This involves preparing a serial dilution of your this compound stock solution and adding it to your culture medium in a 96-well plate. The plate is then incubated, and the highest concentration that remains clear of any visible precipitate over time is considered the maximum soluble concentration. For a more quantitative measure, the turbidity can be assessed by reading the absorbance at a wavelength of around 620 nm.[2]

Can I store this compound diluted in culture media?

It is not recommended to store this compound in culture media for extended periods, especially if the media contains serum.[11] Interactions with media components can degrade the compound or lead to precipitation over time. Always prepare fresh working solutions from your DMSO stock for each experiment.

Data Presentation

The solubility of this compound is highly dependent on the solvent and the presence of other components like serum. The following table summarizes the hypothetical solubility data for this compound.

Solvent/MediumTemperatureMaximum Soluble Concentration (Approx.)Notes
100% Anhydrous DMSO25°C100 mMRecommended for primary stock solutions.
PBS (pH 7.4)37°C< 1 µMVery poor aqueous solubility.
DMEM (no serum)37°C15 µMLimited solubility in basal media.
DMEM + 10% FBS37°C25 µMSerum proteins may slightly enhance solubility, but can also lead to time-dependent precipitation.
RPMI-1640 (no serum)37°C12 µMSolubility can vary between different types of culture media.
RPMI-1640 + 10% FBS37°C20 µMSimilar to DMEM, serum has a modest effect on solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO for use in cell culture experiments.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation: Determine the mass of this compound powder and the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Weighing: Carefully weigh the this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the tube to aid dissolution.[9] Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding tubes. Store the aliquots at -20°C or -80°C, protected from light, to prevent degradation and repeated freeze-thaw cycles.[10]

Protocol 2: Kinetic Solubility Assay in Culture Media

Objective: To determine the maximum concentration of this compound that remains soluble in a specific cell culture medium over time.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C

  • Sterile 96-well flat-bottom culture plate

  • Pipettes and sterile tips

  • Plate reader capable of measuring absorbance at ~620 nm (optional, for quantitative analysis)

Procedure:

  • Prepare Serial Dilutions: Prepare a 2-fold serial dilution of the 10 mM this compound stock solution in DMSO. This will create a range of concentrations to test.

  • Add to Media: In the 96-well plate, add 198 µL of your pre-warmed culture medium to each well. Then, add 2 µL of each DMSO dilution of this compound to the corresponding wells (this results in a 1:100 dilution and a final DMSO concentration of 1%). Include a "media only" control and a "DMSO vehicle" control (198 µL media + 2 µL DMSO).

  • Incubate: Seal the plate and incubate under your standard cell culture conditions (37°C, 5% CO2).

  • Observe: Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., 0, 2, 8, 24, and 48 hours). A microscope can be used for more sensitive detection.

  • Quantify (Optional): At each time point, read the absorbance of the plate at ~620 nm. An increase in absorbance compared to the vehicle control indicates the formation of a precipitate.[2] The highest concentration that shows no increase in absorbance is considered the kinetic solubility limit.

Visualizations

Signaling Pathway

PanosialinD_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_proliferation Cell Proliferation & Survival Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival PanosialinD This compound PanosialinD->PI3K

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of PI3K.

Experimental Workflow

Precipitation_Workflow cluster_prep Preparation cluster_dilution Dilution cluster_incubation Incubation & Observation cluster_troubleshoot Troubleshooting Stock 1. Prepare 10 mM Stock in Anhydrous DMSO WarmMedia 2. Pre-warm Media to 37°C Intermediate 3. Create Intermediate Dilution in Media WarmMedia->Intermediate Final 4. Add Dropwise to Final Volume with Mixing Intermediate->Final AddCells 5. Add to Cells Final->AddCells Incubate 6. Incubate (37°C, 5% CO2) AddCells->Incubate Observe 7. Observe for Precipitation Incubate->Observe Precipitate Precipitate Observed? Observe->Precipitate Yes Yes Precipitate->Yes No No Precipitate->No Action Lower Concentration & Repeat Solubility Test Yes->Action Proceed Proceed with Experiment No->Proceed

References

Common challenges in working with Panosialin compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Panosialin compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Panosialin compounds in experimental settings. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What are Panosialin compounds and what is their mechanism of action?

A1: Panosialin compounds are a family of natural products, specifically acylbenzenediol sulfates, that have been identified as inhibitors of bacterial enoyl-acyl carrier protein (ENR) reductase.[1] ENR is a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is essential for the construction of bacterial cell membranes. By inhibiting ENR, Panosialins disrupt this pathway, leading to a depletion of necessary fatty acids and ultimately inhibiting bacterial growth.[1] This mechanism makes them attractive candidates for the development of novel antibacterial agents, as the FAS-II pathway is distinct from the type I fatty acid synthesis pathway found in mammals.[1]

Q2: Against which bacterial targets have Panosialin compounds shown activity?

A2: Panosialin compounds have demonstrated inhibitory activity against various isoforms of ENR from clinically relevant pathogens.[1] These include FabI from Staphylococcus aureus and FabK from Streptococcus pneumoniae, as well as InhA from Mycobacterium tuberculosis.[2][3]

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibitory Activity Observed

Possible Cause 1: Compound Solubility and Stability

  • Problem: Panosialin compounds, as phenolic lipids and sulfate esters, may have limited solubility in aqueous buffers, leading to precipitation and inaccurate concentrations.[4][5] Sulfate esters can also be susceptible to hydrolysis, especially under acidic conditions, which would inactivate the compound.[1][3]

  • Solution:

    • Prepare a fresh stock solution of the Panosialin compound in a suitable organic solvent like DMSO before each experiment.

    • When diluting the stock into your aqueous assay buffer, do so incrementally and vortex gently to avoid precipitation.

    • Visually inspect your final assay solution for any signs of precipitation.

    • Consider the pH of your buffer. Phenolic compounds are generally more soluble at a higher pH where the phenolic hydroxyl group can deprotonate.[4] However, ensure the pH is compatible with your enzyme's stability and activity.

    • Sulfate ester stability can decrease as the acidity of the corresponding phenol increases. It is advisable to work with buffers at or near neutral pH to minimize hydrolysis.[1]

Possible Cause 2: Sub-optimal Assay Conditions

  • Problem: The observed inhibitory activity can be highly dependent on the assay conditions, such as enzyme and substrate concentrations, and incubation times.

  • Solution:

    • Ensure the concentration of the ENR enzyme is appropriate. Too high a concentration may require a higher concentration of the inhibitor to see an effect.

    • The substrate concentration is critical. For competitive inhibitors, a high substrate concentration can overcome the inhibitory effect. It is often recommended to use a substrate concentration around its Michaelis-Menten constant (Km).

    • Optimize the pre-incubation time of the enzyme with the Panosialin compound before adding the substrate to allow for sufficient binding.

Issue 2: High Background Signal or Apparent Inhibition in Control Experiments

Possible Cause: Assay Interference

  • Problem: As phenolic compounds, Panosialins have the potential to interfere with various assay formats.[6] This can manifest as fluorescence quenching in fluorescence-based assays or as a false positive in colorimetric assays due to their reducing properties.[7]

  • Solution:

    • Run a control experiment with the Panosialin compound in the assay buffer without the enzyme. A change in signal in this control indicates assay interference.

    • If using a fluorescence-based assay, check the intrinsic fluorescence of the Panosialin compound at the excitation and emission wavelengths of your assay.

    • For absorbance-based assays, measure the absorbance of the compound alone at the detection wavelength.

    • If interference is confirmed, you may need to consider an alternative assay format or use a method to correct for the background signal.

Issue 3: Discrepancy Between In Vitro and Whole-Cell Assay Results

Possible Cause 1: Poor Cell Permeability

  • Problem: For a compound to be effective in a whole-cell assay, it must cross the bacterial cell envelope to reach its intracellular target. The charged sulfate group and the overall physicochemical properties of Panosialin compounds may limit their ability to penetrate the bacterial outer and inner membranes.[6]

  • Solution:

    • Consider co-administering the Panosialin compound with a membrane permeabilizer, although this should be carefully controlled and noted as it may not be physiologically relevant.

    • If working with Gram-negative bacteria, consider using a strain with a compromised outer membrane (e.g., an efflux pump-deficient strain) to assess whether permeability is the limiting factor.

Possible Cause 2: Efflux Pump Activity

  • Problem: Bacteria possess efflux pumps that can actively transport small molecules out of the cell, thereby reducing the intracellular concentration of the inhibitor.

  • Solution:

    • Test the activity of your Panosialin compound in bacterial strains that have known efflux pumps knocked out and compare the results to the wild-type strain.

    • The use of known efflux pump inhibitors in conjunction with your Panosialin compound can also help to determine if efflux is a contributing factor.

Possible Cause 3: Off-Target Effects

  • Problem: In a whole-cell context, a compound may have effects on other cellular processes besides its intended target, leading to unexpected phenotypes or toxicity. Phenolic lipids are known to interact with and disrupt biological membranes, which could lead to cytotoxicity independent of ENR inhibition.[2]

  • Solution:

    • Perform counter-screens to assess the general cytotoxicity of the Panosialin compound.

    • Investigate the compound's effect on bacterial membrane integrity using assays such as propidium iodide staining.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for various Panosialin compounds against different bacterial ENR enzymes.

Panosialin CompoundTarget EnzymeBacterial SourceIC50 (µM)
Panosialins A, B, wA, wBFabIStaphylococcus aureus3-5
Panosialins A, B, wA, wBFabKStreptococcus pneumoniae3-5
Panosialins A, B, wA, wBInhAMycobacterium tuberculosis9-12

Data sourced from[2][3]

Diagrams

Panosialin_Signaling_Pathway cluster_FAS_II Bacterial Fatty Acid Synthesis (FAS-II) Pathway Acetyl_CoA Acetyl-CoA Malonyl_ACP Malonyl-ACP Condensation Condensation Malonyl_ACP->Condensation Reduction1 Reduction Condensation->Reduction1 Dehydration Dehydration Reduction1->Dehydration Enoyl_ACP Enoyl-ACP Dehydration->Enoyl_ACP ENR Enoyl-ACP Reductase (ENR) (e.g., FabI, FabK) Enoyl_ACP->ENR Acyl_ACP Acyl-ACP (Elongated Fatty Acid) ENR->Acyl_ACP Cell_Membrane Bacterial Cell Membrane Synthesis Acyl_ACP->Cell_Membrane Panosialin Panosialin Compound Panosialin->ENR

Caption: Mechanism of action of Panosialin compounds on the bacterial FAS-II pathway.

Experimental_Workflow A Prepare Reagents (Buffer, ENR Enzyme, Substrate, Panosialin Stock) B Dispense Assay Buffer and Panosialin Dilutions into Microplate A->B C Add ENR Enzyme and Pre-incubate B->C D Initiate Reaction by Adding Substrate C->D E Monitor Reaction Kinetics (e.g., Absorbance/Fluorescence) D->E F Data Analysis (Calculate % Inhibition, IC50) E->F

Caption: General experimental workflow for an in vitro ENR inhibition assay.

Troubleshooting_Workflow Start Inconsistent or Unexpected Results Check_Solubility Check for Compound Precipitation Start->Check_Solubility Precipitate_Yes Optimize Solubilization (e.g., pH, Co-solvent) Check_Solubility->Precipitate_Yes Yes Check_Interference Run Enzyme-free Control Check_Solubility->Check_Interference No Review_Protocol Review Assay Protocol and Re-optimize Conditions Precipitate_Yes->Review_Protocol Interference_Yes Quantify and Correct for Interference or Change Assay Check_Interference->Interference_Yes Yes Check_Permeability Compare In Vitro vs. Whole-Cell Data Check_Interference->Check_Permeability No Interference_Yes->Review_Protocol Permeability_Issue Investigate Cell Permeability and Efflux Check_Permeability->Permeability_Issue Discrepancy Check_Permeability->Review_Protocol Consistent Permeability_Issue->Review_Protocol Success Consistent Results Review_Protocol->Success

Caption: A logical workflow for troubleshooting common issues with Panosialin compounds.

Experimental Protocols

Protocol: In Vitro Enoyl-ACP Reductase (ENR) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of Panosialin compounds against bacterial ENR. It is recommended to optimize specific conditions for your enzyme and substrate.

Materials:

  • Purified recombinant ENR enzyme

  • Substrate (e.g., crotonyl-CoA or a specific enoyl-ACP)

  • Cofactor (NADH or NADPH, depending on the ENR isoform)

  • Assay Buffer (e.g., 100 mM MES, pH 6.5, 1 mM DTT)

  • Panosialin compound

  • DMSO (for stock solution)

  • 96-well microplate (UV-transparent or black, depending on detection method)

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of the Panosialin compound in 100% DMSO (e.g., 10 mM).

    • Prepare working solutions of the ENR enzyme, substrate, and cofactor in the assay buffer. Keep the enzyme on ice.

    • Create a serial dilution of the Panosialin compound in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 0.5-1% to avoid solvent effects.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Panosialin compound at various concentrations (or DMSO for the no-inhibitor control).

      • ENR enzyme.

    • Include a "no enzyme" control to check for background signal and compound interference.

    • The final volume in each well should be consistent (e.g., 100 µL).

  • Pre-incubation:

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow the Panosialin compound to bind to the enzyme.

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding the substrate and cofactor mixture to all wells.

    • Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm (for NADH/NADPH oxidation) over time. Collect data at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (rate) for each concentration of the Panosialin compound by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the Panosialin concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

References

Technical Support Center: Enhancing the Selectivity of Panosialin D for Specific Glycosidases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working to enhance the selectivity of Panosialin D for specific glycosidases. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to assist in your research.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions.

Issue Potential Cause(s) Suggested Solutions
1. This compound shows broad-spectrum inhibition against multiple glycosidases with little to no selectivity. The core structure of this compound, a 5-alkylresorcinol bis-sulfate, may interact with conserved residues in the active sites of different glycosidases.Structural Modification: Systematically modify the 13-methylpentadecyl alkyl chain. Varying the length, branching, or introducing functional groups could exploit subtle differences in the hydrophobic pockets of the target glycosidases. Alteration of Sulfate Groups: Investigate the effect of mono-sulfated analogs (like Panosialin wD) or derivatives with alternative anionic groups. The number and position of these charged groups are critical for electrostatic interactions within the active site.
2. Inconsistent IC50 values in in-vitro glycosidase inhibition assays. Several factors can contribute to variability in IC50 measurements, including enzyme stability, substrate concentration, and the solubility of this compound.Standardize Assay Conditions: Ensure consistent enzyme and substrate concentrations across all experiments. The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for the enzyme. Assess Inhibitor Solubility: Poor solubility can lead to inaccurate IC50 values. Confirm that this compound is fully dissolved in the assay buffer. A small, consistent percentage of DMSO can be used if necessary, but its effect on enzyme activity should be controlled for. Verify Enzyme Activity: The activity of the glycosidase stock should be checked before each experiment to ensure its stability and consistency.
3. Difficulty in interpreting the mechanism of inhibition. The observed inhibition could be a result of various modes of action (e.g., competitive, non-competitive, uncompetitive).Enzyme Kinetic Studies: To determine the mechanism of inhibition, perform kinetic assays by measuring the initial reaction velocities at varying concentrations of both the substrate and this compound. Plotting the data using methods like Lineweaver-Burk or Michaelis-Menten will help elucidate the inhibition mechanism.
4. Structural modifications to this compound lead to a complete loss of inhibitory activity. The modifications may have disrupted key interactions with the active site of the target glycosidase.Rational Drug Design: Utilize computational modeling and docking studies to predict how modifications to the this compound structure will affect its binding to the target glycosidase. This can help in prioritizing modifications that are more likely to enhance selectivity without abolishing activity. Incremental Modifications: Instead of making large structural changes, introduce smaller, incremental modifications to better understand the structure-activity relationship (SAR).

Frequently Asked Questions (FAQs)

Q1: Where should I start with modifying the this compound structure to enhance selectivity?

A1: A logical starting point is to focus on the alkyl chain and the sulfate groups, as these are the most likely moieties to interact with the variable regions of glycosidase active sites. Consider synthesizing a small library of this compound analogs with variations in the alkyl chain length and branching. Additionally, preparing mono-sulfated and non-sulfated versions can provide valuable insights into the role of the sulfate groups in binding and selectivity.

Q2: How can I quantitatively express the selectivity of a this compound analog?

A2: Selectivity is typically expressed as a ratio of the IC50 values for the off-target enzyme(s) to the IC50 value for the target enzyme. A higher selectivity ratio indicates a more selective inhibitor. For example, if the IC50 for the target glycosidase is 1 µM and the IC50 for an off-target glycosidase is 100 µM, the selectivity ratio is 100.

Q3: What are some common pitfalls to avoid when performing glycosidase inhibition assays?

A3: Common pitfalls include:

  • Inappropriate Buffer Conditions: Ensure the pH and ionic strength of the assay buffer are optimal for the specific glycosidase being tested.

  • Substrate and Inhibitor Instability: Prepare fresh solutions of substrates and inhibitors for each experiment.

  • Interference from Assay Components: Some compounds can interfere with the detection method (e.g., absorbance or fluorescence). Always run appropriate controls, including the inhibitor without the enzyme, to check for interference.

  • Incorrect Incubation Times: Ensure that the pre-incubation of the enzyme with the inhibitor and the subsequent reaction with the substrate are for consistent and appropriate durations.

Q4: Can I target allosteric sites to improve the selectivity of this compound?

A4: Targeting allosteric sites is a promising strategy for enhancing inhibitor selectivity, as these sites are often less conserved than the active site. However, identifying and validating allosteric sites typically requires advanced techniques such as X-ray crystallography of the enzyme-inhibitor complex or specialized screening assays designed to detect allosteric inhibition.

Data Presentation

Glycosidase Inhibition by this compound Analogs
GlycosidaseThis compound AnalogIC50 (µM)
α-MannosidaseThis compoundUser Determined
α-GlucosidaseThis compoundUser Determined
β-GlucosidaseThis compoundUser Determined
α-MannosidaseAnalog XUser Determined
α-GlucosidaseAnalog XUser Determined
β-GlucosidaseAnalog XUser Determined
Example Data: Inhibition of Enoyl-ACP Reductases by Panosialin Analogs

The following table provides an example of how to present inhibitory data, showing the IC50 values of various Panosialin analogs against different bacterial enoyl-ACP reductases.

CompoundS. aureus FabI IC50 (µM)S. pneumoniae FabK IC50 (µM)M. tuberculosis InhA IC50 (µM)
Panosialin A3-53-59-12
Panosialin B3-53-59-12
Panosialin wA3-53-59-12
Panosialin wB3-53-59-12

Experimental Protocols

Protocol: In-Vitro α-Glucosidase Inhibition Assay

This protocol describes a general method for determining the in-vitro inhibitory activity of this compound and its analogs against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. This method can be adapted for other glycosidases by using the appropriate enzyme and substrate.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound or its analogs

  • 100 mM Phosphate buffer (pH 6.8)

  • 0.1 M Sodium carbonate (Na₂CO₃) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase in 100 mM phosphate buffer.

    • Prepare a stock solution of pNPG in 100 mM phosphate buffer.

    • Prepare a stock solution of this compound or its analogs in DMSO. Create serial dilutions of the inhibitor in phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1% to minimize solvent effects.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of the phosphate buffer to all wells.

    • Add 10 µL of the serially diluted inhibitor solutions to the sample wells.

    • For the positive control (100% enzyme activity), add 10 µL of phosphate buffer instead of the inhibitor.

    • For the blank (no enzyme activity), add 10 µL of phosphate buffer.

  • Enzyme Incubation:

    • Add 20 µL of the α-glucosidase solution to all wells except the blank wells.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction:

    • Add 20 µL of the pNPG solution to all wells to start the enzymatic reaction.

    • Incubate the plate at 37°C for 30 minutes.

  • Termination of Reaction:

    • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to all wells.

  • Data Acquisition:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [1 - (Absorbance of Sample - Absorbance of Blank) / (Absorbance of Positive Control - Absorbance of Blank)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Enhancing_Selectivity_Workflow cluster_0 Initial Screening & Characterization cluster_1 Structural Modification & Synthesis cluster_2 Iterative Optimization start Start with this compound screen Screen against a panel of glycosidases (e.g., α-mannosidase, α-glucosidase, β-glucosidase) start->screen determine_ic50 Determine IC50 values for each glycosidase screen->determine_ic50 assess_selectivity Assess initial selectivity profile determine_ic50->assess_selectivity design_analogs Design analogs based on this compound structure (modify alkyl chain, sulfate groups) assess_selectivity->design_analogs synthesize_analogs Synthesize a library of analogs design_analogs->synthesize_analogs rescreen_analogs Re-screen analogs against the glycosidase panel synthesize_analogs->rescreen_analogs determine_new_ic50 Determine new IC50 values and selectivity rescreen_analogs->determine_new_ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis determine_new_ic50->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->design_analogs Further Refinement end Selective this compound Analog lead_optimization->end

Caption: Logical workflow for enhancing the selectivity of this compound.

Glycosidase_Inhibition_Assay_Workflow cluster_0 Preparation cluster_1 Assay Execution (96-well plate) cluster_2 Data Analysis prep_reagents Prepare Reagents: - Enzyme Solution - Substrate (pNPG) - Inhibitor (this compound) - Buffers serial_dilute Perform serial dilutions of the inhibitor prep_reagents->serial_dilute add_inhibitor Add inhibitor dilutions to wells serial_dilute->add_inhibitor add_enzyme Add enzyme to wells add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C for 15 min add_enzyme->pre_incubate add_substrate Add substrate (pNPG) to initiate reaction pre_incubate->add_substrate incubate Incubate at 37°C for 30 min add_substrate->incubate stop_reaction Stop reaction with Na₂CO₃ incubate->stop_reaction read_absorbance Read absorbance at 405 nm stop_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_data Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50

Caption: Experimental workflow for a glycosidase inhibition assay.

Refining purification protocols for higher Panosialin D purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for higher Panosialin D purity.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from Streptomyces sp. fermentation broth?

A1: The general strategy involves a multi-step process that begins with the separation of the microbial biomass from the culture broth. This is followed by solvent extraction of the supernatant to isolate a crude extract containing this compound. The crude extract is then subjected to one or more chromatographic steps to separate this compound from other metabolites, leading to a final, highly pure product.

Q2: Which solvent is most effective for the initial extraction of this compound?

A2: this compound is a polar and sulfated molecule. Therefore, polar solvents are generally more effective for its extraction. Ethyl acetate is a commonly used solvent for extracting secondary metabolites from Streptomyces fermentation broths and has been shown to be effective for related Panosialin compounds. Other polar solvents like butanol or a mixture of chloroform and methanol could also be explored for optimization.

Q3: How can I monitor the presence and purity of this compound throughout the purification process?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring this compound. An HPLC system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) can provide information on the presence, quantity, and purity of the compound in different fractions. Thin Layer Chromatography (TTC) can also be used as a rapid, qualitative method for initial screening of fractions.

Q4: What are the critical factors to control during fermentation to maximize this compound yield?

A4: The production of secondary metabolites by Streptomyces is highly sensitive to fermentation conditions. Key parameters to optimize include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration (shaking speed), and incubation time. It is crucial to establish a consistent fermentation protocol to ensure reproducible yields of this compound.

Troubleshooting Guide

Low Yield of Crude this compound Extract
Potential Cause Recommended Solution
Suboptimal Fermentation Conditions Systematically optimize fermentation parameters such as media composition, pH, temperature, and incubation time.
Inefficient Extraction Solvent Test a range of solvents with varying polarities (e.g., ethyl acetate, butanol, chloroform:methanol mixtures) to identify the most effective one for this compound.
Incomplete Cell Lysis Although this compound is expected to be extracellular, some amount might be retained within the cells. Consider including a cell disruption step (e.g., sonication) before extraction.
Degradation of this compound This compound may be sensitive to pH or temperature changes. Ensure that the extraction process is carried out at a controlled pH and temperature.
Low Purity of this compound After Initial Purification
Potential Cause Recommended Solution
Co-elution of Structurally Similar Impurities Optimize the chromatographic method. For HPLC, this includes adjusting the mobile phase gradient, changing the stationary phase (column), or modifying the flow rate.
Presence of Pigments and other Polar Compounds Introduce a pre-purification step using a different chromatographic technique, such as solid-phase extraction (SPE) or column chromatography with a different adsorbent.
Sample Overload on the Chromatographic Column Reduce the amount of crude extract loaded onto the column to improve resolution.
Inconsistent HPLC Results
Potential Cause Recommended Solution
Column Degradation Ensure the mobile phase pH is within the stable range for the HPLC column. Regularly flush and regenerate the column according to the manufacturer's instructions.
Variability in Sample Preparation Standardize the sample preparation protocol, ensuring consistent dissolution and filtration of the samples before injection.
Instrument Malfunction Perform regular maintenance and calibration of the HPLC system, including the pump, detector, and injector.

Experimental Protocols

Fermentation of Streptomyces sp.
  • Prepare the seed culture by inoculating a suitable liquid medium (e.g., Tryptone Soya Broth) with spores or a vegetative mycelium of the Streptomyces sp. strain.

  • Incubate the seed culture at 28-30°C for 2-3 days on a rotary shaker at 180-200 rpm.

  • Inoculate the production medium (e.g., ISP2 medium) with the seed culture (typically 5-10% v/v).

  • Incubate the production culture at 28-30°C for 7-10 days on a rotary shaker at 180-200 rpm.

Extraction of Crude this compound
  • Harvest the fermentation broth and separate the mycelial biomass from the supernatant by centrifugation (e.g., 10,000 x g for 15 minutes).

  • Extract the supernatant with an equal volume of ethyl acetate in a separatory funnel. Shake vigorously for 10-15 minutes.

  • Allow the layers to separate and collect the organic (ethyl acetate) phase.

  • Repeat the extraction of the aqueous phase two more times to maximize the recovery of this compound.

  • Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

HPLC Purification of this compound
  • Dissolve the crude extract in a minimal amount of the HPLC mobile phase.

  • Filter the dissolved extract through a 0.22 µm syringe filter before injection.

  • Perform analytical HPLC to determine the retention time of this compound and to optimize the separation conditions. A C18 column is a good starting point.

  • Once the analytical method is optimized, scale up to a preparative or semi-preparative HPLC system to purify larger quantities of this compound.

  • Collect the fractions corresponding to the this compound peak.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

Experimental_Workflow cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis & Final Product Fermentation Streptomyces sp. Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Solvent_Extraction Liquid-Liquid Extraction (Ethyl Acetate) Centrifugation->Solvent_Extraction Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration TLC_Screening TLC Screening Concentration->TLC_Screening HPLC_Purification Preparative HPLC TLC_Screening->HPLC_Purification Purity_Analysis Purity Analysis (HPLC/MS) HPLC_Purification->Purity_Analysis Pure_Panosialin_D Pure this compound Purity_Analysis->Pure_Panosialin_D

Caption: this compound Purification Workflow

Troubleshooting_Logic Start Low this compound Purity Check_Crude Analyze Crude Extract Purity (TLC/HPLC) Start->Check_Crude Crude_Low Low Purity in Crude Check_Crude->Crude_Low Crude_OK High Purity in Crude Check_Crude->Crude_OK Optimize_Ferm Optimize Fermentation Conditions Crude_Low->Optimize_Ferm Yes Optimize_Ext Optimize Extraction Protocol Crude_Low->Optimize_Ext Yes Optimize_Ferm->Check_Crude Optimize_Ext->Check_Crude Check_Chroma Review Chromatography Step Crude_OK->Check_Chroma No Chroma_Issue Identify Chromatography Issue Check_Chroma->Chroma_Issue Optimize_HPLC Optimize HPLC Method (Gradient, Column) Chroma_Issue->Optimize_HPLC Co-elution Pre_Purify Add Pre-Purification Step (e.g., SPE) Chroma_Issue->Pre_Purify Complex Mixture End Achieved High Purity Optimize_HPLC->End Pre_Purify->End

Caption: Troubleshooting Logic for Low Purity

Panosialin D assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Panosialin D in enzyme inhibition assays. The information is designed to help identify and resolve common sources of variability and reproducibility issues, ensuring the generation of reliable and consistent data.

Troubleshooting Guide: this compound Assay Variability and Reproducibility

High variability and poor reproducibility in this compound assays can often be traced back to several key experimental factors. This guide provides a systematic approach to troubleshooting these issues.

dot

Troubleshooting_Workflow This compound Assay Troubleshooting Workflow cluster_start cluster_reagents Reagent & Compound Integrity cluster_protocol Assay Protocol & Execution cluster_data Data Analysis & Interpretation cluster_solutions Start High Variability or Irreproducible Results Reagent_Prep Inconsistent Reagent Preparation? Start->Reagent_Prep Check First Panosialin_D_Stability This compound Degradation? Start->Panosialin_D_Stability Enzyme_Activity Variable Enzyme Activity? Start->Enzyme_Activity Incubation_Time Inconsistent Incubation Times/Temperatures? Reagent_Prep->Incubation_Time No Sol_Reagent_Prep Standardize Reagent Prep & Use Fresh Buffers Reagent_Prep->Sol_Reagent_Prep Yes Panosialin_D_Stability->Incubation_Time No Sol_Panosialin_D Aliquot & Store this compound Properly; Check Purity Panosialin_D_Stability->Sol_Panosialin_D Yes Enzyme_Activity->Incubation_Time No Sol_Enzyme Use Consistent Enzyme Lot & Validate Activity Enzyme_Activity->Sol_Enzyme Yes Pipetting_Error Pipetting Inaccuracy? Incubation_Time->Pipetting_Error Sol_Incubation Calibrate & Monitor Equipment; Use Timers Incubation_Time->Sol_Incubation Yes DMSO_Concentration High/Variable DMSO Concentration? Pipetting_Error->DMSO_Concentration Sol_Pipetting Calibrate Pipettes; Use Proper Technique Pipetting_Error->Sol_Pipetting Yes IC50_Calculation Inappropriate IC50 Calculation Method? DMSO_Concentration->IC50_Calculation If Protocol is Consistent Sol_DMSO Maintain Consistent DMSO %; Include Solvent Controls DMSO_Concentration->Sol_DMSO Yes Curve_Fit Poor Curve Fit? IC50_Calculation->Curve_Fit Sol_IC50 Standardize Curve Fitting Model (e.g., four-parameter logistic regression) IC50_Calculation->Sol_IC50 Yes Sol_Curve_Fit Review Data Points for Outliers; Ensure Sufficient Data Points on Curve Curve_Fit->Sol_Curve_Fit Yes

Caption: Troubleshooting workflow for this compound assay variability.

Frequently Asked Questions (FAQs)

Reagent and Compound Related Issues

Q1: My IC50 values for this compound are inconsistent between experiments. What could be the cause?

A1: Inconsistent IC50 values can arise from several sources:

  • This compound Stock Solution: this compound, like many natural products, may be susceptible to degradation with repeated freeze-thaw cycles or improper storage. It is recommended to prepare single-use aliquots of your stock solution to maintain its integrity.

  • Enzyme Activity: The activity of the target enzyme, enoyl-ACP reductase (ENR), can vary between batches or with storage time. Ensure you are using a consistent lot of the enzyme and validate its activity before initiating a new set of experiments.[1]

  • Reagent Preparation: Inconsistencies in buffer pH, ionic strength, or the concentration of co-factors like NADH can significantly impact enzyme kinetics and, consequently, IC50 values.[2] Standardize all reagent preparation procedures.

Q2: I'm observing a lower than expected potency for this compound. Why might this be happening?

A2: A decrease in observed potency can be due to:

  • Compound Purity: Verify the purity of your this compound sample. Impurities can affect the accurate concentration of the active compound.

  • Solvent Effects: this compound is typically dissolved in a solvent like DMSO. High concentrations of DMSO in the final assay volume can inhibit enzyme activity and affect the dose-response curve.[3] It is crucial to maintain a consistent and low percentage of DMSO across all wells (typically ≤1-2% for biochemical assays).[3]

  • Product Inhibition: The products of the enzymatic reaction can sometimes act as inhibitors, leading to a decrease in the reaction rate over time.[4] Ensure your measurements are taken during the initial linear phase of the reaction.[2]

Assay Protocol and Execution

Q3: My dose-response curves have a poor fit. What are the common causes?

A3: A poor curve fit is often indicative of issues with the experimental setup:

  • Inaccurate Pipetting: Small errors in pipetting, especially during the creation of serial dilutions, can lead to significant inaccuracies in the final compound concentrations and a scattered dose-response curve.

  • Insufficient Data Points: Ensure you have enough data points defining the top and bottom plateaus of your curve to allow for accurate determination of the IC50.[5]

  • Assay Incubation Times: Inconsistent incubation times for enzyme-substrate or enzyme-inhibitor reactions can introduce significant variability. Use a multichannel pipette or automated liquid handler for simultaneous additions where possible.

Q4: What is the optimal substrate concentration to use in a this compound inhibition assay?

A4: For competitive inhibitors, the substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) of the enzyme for that substrate.[2] This ensures that the assay is sensitive to the inhibitory effects of this compound. If the substrate concentration is too high, it can outcompete the inhibitor, leading to an artificially high IC50 value.

Data Analysis and Interpretation

Q5: How should I calculate the IC50 for this compound?

A5: The method of IC50 calculation can be a source of variability.[6] It is recommended to use a non-linear regression model, such as the four-parameter logistic (4PL) equation, to fit your dose-response data. This model takes into account the top and bottom plateaus, the slope, and the IC50. Standardizing the data analysis method across all experiments is crucial for reproducibility.[6]

Q6: What is the difference between IC50 and Ki, and which should I report for this compound?

A6:

  • IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[7] It is dependent on the substrate concentration.

  • Ki (Inhibition constant): This is an intrinsic property of the inhibitor and reflects its binding affinity to the enzyme. It is independent of the substrate concentration.

For initial screening and potency determination, the IC50 is commonly reported. However, for a more detailed characterization of the inhibitory mechanism of this compound, determining the Ki is recommended.

Data Presentation

Table 1: Hypothetical this compound IC50 Data with Potential Sources of Variability

Experiment IDThis compound LotEnzyme LotSubstrate Conc. (µM)DMSO (%)IC50 (µM)Notes
EXP-001A1101.04.2Baseline
EXP-002A1101.04.5Good Reproducibility
EXP-003B1101.06.8Different this compound lot
EXP-004A2101.05.9Different enzyme lot
EXP-005A1501.012.3High substrate concentration
EXP-006A1102.57.1High DMSO concentration

Experimental Protocols

Protocol: In Vitro Enoyl-ACP Reductase (FabI) Inhibition Assay for this compound

This protocol provides a general framework for determining the IC50 of this compound against bacterial FabI.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer appropriate for the specific FabI enzyme being used (e.g., 100 mM MES, pH 6.5, 1 mM DTT).
  • Enzyme Stock: Reconstitute lyophilized FabI in assay buffer to a desired stock concentration (e.g., 1 mg/mL). Store in single-use aliquots at -80°C.
  • Substrate Stock: Prepare a stock solution of the enoyl-ACP substrate (e.g., crotonyl-CoA) in the appropriate solvent.
  • Cofactor Stock: Prepare a fresh stock solution of NADH in assay buffer.
  • This compound Stock: Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 10 mM).

2. Assay Procedure:

  • Prepare serial dilutions of this compound in 100% DMSO.
  • In a 96-well plate, add a small volume of the this compound dilutions.
  • Add the FabI enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
  • Initiate the enzymatic reaction by adding a mixture of the substrate and NADH.
  • Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a plate reader.

3. Data Analysis:

  • Calculate the initial reaction velocity for each this compound concentration.
  • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
  • Plot the percent inhibition versus the log of the this compound concentration.
  • Fit the data using a four-parameter logistic regression to determine the IC50 value.

Visualizations

dot

FAS_II_Pathway Bacterial Fatty Acid Synthesis (FAS-II) Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle Malonyl_CoA Malonyl-CoA FabD FabD Malonyl_CoA->FabD Malonyl_ACP Malonyl-ACP FabD->Malonyl_ACP FabH FabH Malonyl_ACP->FabH Acyl_ACP_n Acyl-ACP (n) Acyl_ACP_n->FabH Ketoacyl_ACP β-Ketoacyl-ACP FabH->Ketoacyl_ACP FabG FabG Ketoacyl_ACP->FabG Hydroxyacyl_ACP β-Hydroxyacyl-ACP FabG->Hydroxyacyl_ACP FabZ FabZ/A Hydroxyacyl_ACP->FabZ Enoyl_ACP trans-2-Enoyl-ACP FabZ->Enoyl_ACP FabI FabI (ENR) Enoyl_ACP->FabI Acyl_ACP_n2 Acyl-ACP (n+2) FabI->Acyl_ACP_n2 Acyl_ACP_n2->FabH New Cycle Panosialin_D This compound Panosialin_D->FabI Inhibits

Caption: Inhibition of the FAS-II pathway by this compound.

dot

Assay_Workflow This compound In Vitro Assay Workflow Prep_Reagents 1. Prepare Reagents (Buffer, Enzyme, Substrate, Cofactor, this compound) Serial_Dilution 2. Create this compound Serial Dilutions Prep_Reagents->Serial_Dilution Plate_Setup 3. Add this compound and Enzyme to Plate Serial_Dilution->Plate_Setup Incubate_Inhibitor 4. Incubate (Enzyme-Inhibitor Binding) Plate_Setup->Incubate_Inhibitor Start_Reaction 5. Initiate Reaction (Add Substrate + Cofactor) Incubate_Inhibitor->Start_Reaction Measure_Activity 6. Measure Enzyme Activity (e.g., Absorbance Change) Start_Reaction->Measure_Activity Data_Analysis 7. Analyze Data (Calculate IC50) Measure_Activity->Data_Analysis

Caption: General workflow for a this compound enzyme inhibition assay.

References

Addressing off-target effects of Panosialin D in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Panosialin D. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential off-target effects during their experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and specificity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound belongs to a class of compounds, the panosialins, which are known inhibitors of enoyl-acyl carrier protein (ACP) reductase (ENR).[1] This enzyme is a critical component of the type II fatty acid synthesis (FASII) pathway in bacteria.[2][3] Specifically, panosialins have been shown to inhibit ENR in various bacterial species, including Staphylococcus aureus, Streptococcus pneumoniae, and Mycobacterium tuberculosis.[1]

Q2: What are the potential off-targets of this compound?

While the primary target of panosialins is bacterial ENR, studies have shown that some panosialins also exhibit inhibitory activity against certain glycosidases, such as α-mannosidase, α-glucosidase, and β-glucosidase.[4] As ENR is part of the fatty acid synthesis pathway, off-target effects could potentially involve other enzymes in lipid metabolism.[5] Given that the bacterial ENR is structurally distinct from mammalian fatty acid synthesis enzymes, this compound is expected to be selective; however, off-target interactions in mammalian systems cannot be entirely ruled out without experimental validation.[2][3]

Q3: What are the common indicators of off-target effects in my experiments?

Common indicators of off-target effects include:

  • Unexpected Phenotypes: Observing cellular effects that are inconsistent with the known function of the primary target (ENR).

  • Discrepancy between Potency: A significant difference between the concentration required for enzyme inhibition in biochemical assays and the concentration needed to observe a cellular phenotype.

  • Lack of Rescue with Downstream Metabolites: If providing a downstream product of the inhibited pathway (e.g., fatty acids) does not rescue the cellular phenotype, it may suggest the involvement of other targets.

  • Inconsistent Results with Structurally Different Inhibitors: If other known ENR inhibitors with different chemical scaffolds do not produce the same phenotype as this compound, it could point to off-target effects.

Q4: How can I confirm that this compound is engaging its intended target in my cellular model?

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify target engagement in intact cells.[6][7] The principle behind CETSA is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[8] By heating cell lysates treated with this compound to various temperatures and then quantifying the amount of soluble target protein (ENR), you can determine if the compound is binding to it.[9]

Troubleshooting Guides

Problem: Unexpected or inconsistent cellular phenotype observed with this compound treatment.

This could be due to off-target effects. The following steps can help you troubleshoot this issue.

Step 1: Validate On-Target Engagement

Before investigating off-targets, it is crucial to confirm that this compound is interacting with its intended target (ENR) in your experimental system.

  • Experiment: Cellular Thermal Shift Assay (CETSA).[6][7][9]

  • Objective: To confirm the binding of this compound to ENR in your cells.

  • Outcome: A shift in the thermal stability of ENR in the presence of this compound indicates target engagement.

Step 2: Identify Potential Off-Target Proteins

If on-target engagement is confirmed but the phenotype is still inconsistent with ENR inhibition, the next step is to identify potential off-target proteins. Several unbiased, proteome-wide methods can be employed.

  • Method 1: Affinity Chromatography coupled with Mass Spectrometry (AC-MS). [10][11]

    • Principle: An immobilized version of this compound is used as "bait" to capture interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry.[12]

  • Method 2: Activity-Based Protein Profiling (ABPP). [13][14]

    • Principle: A reactive probe based on the this compound chemical scaffold is used to covalently label interacting proteins within the proteome. Labeled proteins are then identified by mass spectrometry.

  • Method 3: Proteome-wide Cellular Thermal Shift Assay (CETSA-MS). [8]

    • Principle: This is an extension of CETSA where the entire soluble proteome is analyzed by mass spectrometry after heat treatment. Proteins that show a thermal shift upon this compound treatment are identified as potential targets or off-targets.

Step 3: Validate and Characterize Off-Target Interactions

Once potential off-targets are identified, the interactions should be validated using orthogonal methods.

  • Validation:

    • Biochemical Assays: Test the inhibitory activity of this compound against purified candidate off-target proteins.

    • Knockdown/Knockout Studies: Use techniques like siRNA or CRISPR to reduce the expression of the candidate off-target protein and see if it recapitulates or alters the phenotype observed with this compound treatment.

    • Overexpression Studies: Overexpress the candidate off-target protein to see if it mitigates the effect of this compound.

Data Presentation

Table 1: Inhibitory Concentrations (IC50) of Panosialin Compounds against Various Enzymes

CompoundTarget EnzymeIC50 (µM)Reference
Panosialin wAS. aureus FabI (ENR)3-5[1]
Panosialin wBS. aureus FabI (ENR)3-5[1]
Panosialin AS. pneumoniae FabK (ENR)3-5[1]
Panosialin BS. pneumoniae FabK (ENR)3-5[1]
Panosialin wAM. tuberculosis InhA (ENR)9-12[1]
Panosialin wBM. tuberculosis InhA (ENR)9-12[1]
This compoundα-mannosidase, α-glucosidase, β-glucosidaseStrong[4]

Note: "Strong" indicates potent inhibitory activity was observed, but a specific IC50 value was not provided in the cited literature.

Table 2: Comparison of Methodologies for Off-Target Identification

MethodologyPrincipleAdvantagesDisadvantages
AC-MSImmobilized drug captures interacting proteins from cell lysate.[10]Directly identifies binding partners.Requires chemical modification of the drug, which may alter its binding properties. Can identify non-specific binders.[10]
ABPPA reactive probe based on the drug's scaffold covalently labels interacting proteins in the proteome.[13]Identifies targets in their native cellular environment. Can provide information on target activity.Requires a suitable reactive probe. May not identify non-covalent interactions.
CETSA-MSMeasures the thermal stability of the entire proteome in the presence of the drug. Stabilized proteins are potential targets.[8]Does not require modification of the drug. Performed in intact cells, providing physiological relevance.[10]May not be suitable for all targets (e.g., some membrane proteins). The magnitude of the thermal shift does not always correlate with binding affinity.[10]

Experimental Protocols

Detailed Protocol for Cellular Thermal Shift Assay (CETSA)

This protocol is a general guideline and should be optimized for your specific cell type and target protein.

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with this compound at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[6]

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).[6]

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[6]

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of the target protein (ENR) in the supernatant using Western blotting or other protein quantification methods like ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and therefore target engagement.

Visualizations

G cluster_workflow Experimental Workflow for Off-Target Identification A Unexpected Phenotype with this compound B Validate On-Target Engagement (CETSA) A->B C Identify Off-Targets (Proteomics) B->C Phenotype not explained by on-target F On-Target Effect Confirmed B->F Phenotype explained D Validate Off-Targets C->D E Characterize Off-Target Mediated Phenotype D->E

Caption: Workflow for identifying and validating off-target effects.

FattyAcidSynthesis cluster_pathway Bacterial Fatty Acid Synthesis II (FASII) Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA AcylACP Growing Acyl-ACP Chain MalonylCoA->AcylACP Condensation KetoacylACP β-Ketoacyl-ACP AcylACP->KetoacylACP HydroxyacylACP β-Hydroxyacyl-ACP KetoacylACP->HydroxyacylACP Reduction EnoylACP Enoyl-ACP HydroxyacylACP->EnoylACP Dehydration EnoylACP->AcylACP Reduction PanosialinD This compound ENR Enoyl-ACP Reductase (ENR) PanosialinD->ENR

Caption: Inhibition of the bacterial fatty acid synthesis pathway by this compound.

SignalingPathway cluster_offtarget Hypothetical Off-Target Effect on Signaling Ligand Growth Factor Receptor Glycosylated Receptor Ligand->Receptor Signaling Downstream Signaling (e.g., Proliferation) Receptor->Signaling Glycosidase α-Glucosidase (Off-Target) Glycosidase->Receptor Glycan modification AlteredGlycan Altered Glycan Structure Glycosidase->AlteredGlycan PanosialinD This compound PanosialinD->Glycosidase AlteredGlycan->Receptor

Caption: Hypothetical off-target inhibition of a glycosidase by this compound.

References

Technical Support Center: Optimizing Incubation Times for Panosialin D Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times in Panosialin D enzyme inhibition studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which enzymes does it inhibit?

This compound is a microbial metabolite that has been identified as a potent inhibitor of several glycosidase enzymes. Specifically, it has shown strong inhibitory activity against α-mannosidase, α-glucosidase, and β-glucosidase.[1] These enzymes are involved in the cleavage of glycosidic bonds in carbohydrates and glycoproteins.

Q2: Why is optimizing the pre-incubation time of this compound with the target enzyme crucial?

Optimizing the pre-incubation time is critical to ensure that the binding between this compound and the target enzyme reaches equilibrium before initiating the enzymatic reaction by adding the substrate. An insufficient pre-incubation time can lead to an underestimation of the inhibitor's potency, resulting in inaccurate IC50 values. For potent inhibitors, achieving equilibrium might take longer.

Q3: What are the typical target enzymes for this compound inhibition studies?

Based on available data, the primary target enzymes for this compound inhibition studies are:

  • α-Mannosidase: Involved in the trimming of N-linked glycans in the endoplasmic reticulum and Golgi apparatus.

  • α-Glucosidase: Plays a role in the final steps of carbohydrate digestion in the small intestine.

  • β-Glucosidase: Involved in the breakdown of β-glucosidic bonds in various biological processes.

Q4: What is a typical substrate used in these enzyme inhibition assays?

A common approach for these assays is to use a chromogenic or fluorogenic substrate that releases a detectable molecule upon cleavage by the enzyme. For example, p-nitrophenyl-α-D-glucopyranoside is a common substrate for α-glucosidase, which upon hydrolysis releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

Troubleshooting Guide

Q1: My IC50 values for this compound are inconsistent across experiments. What could be the cause?

Inconsistent IC50 values can arise from several factors:

  • Variable Pre-incubation Times: Ensure a consistent and sufficiently long pre-incubation period of this compound with the enzyme in all experiments.

  • Enzyme Activity Variation: The activity of the enzyme can degrade over time. Prepare fresh enzyme solutions for each experiment and keep them on ice.

  • Pipetting Errors: Inaccurate pipetting, especially of the inhibitor or enzyme, can lead to significant variations. Calibrate your pipettes regularly.

  • Temperature and pH Fluctuations: Enzymes are sensitive to changes in temperature and pH. Maintain a constant temperature and use a buffered solution with the optimal pH for the enzyme.

Q2: I am not observing any inhibition, or the inhibition is very low, even at high concentrations of this compound. What should I check?

  • Inhibitor Integrity: Verify the purity and integrity of your this compound sample. Improper storage could lead to degradation.

  • Enzyme Concentration: An excessively high enzyme concentration can overcome the inhibitory effect. Try reducing the enzyme concentration.

  • Assay Conditions: Confirm that the assay buffer components are compatible with the inhibitor and do not interfere with its activity.

  • Incorrect Substrate Concentration: The concentration of the substrate can influence the apparent inhibition. Ensure you are using a substrate concentration appropriate for the assay (typically around the Km value).

Q3: The background absorbance in my assay is too high. How can I reduce it?

  • Substrate Instability: The substrate may be hydrolyzing spontaneously. Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation and subtract this from your experimental values.

  • Buffer Interference: Some buffer components may absorb at the detection wavelength. Test the absorbance of the buffer alone.

  • Compound Interference: this compound itself might absorb light at the detection wavelength. Run a control with the inhibitor but without the enzyme.

Q4: The reaction rate is not linear over time. What does this indicate?

  • Substrate Depletion: If the reaction proceeds too quickly, the substrate may be rapidly consumed, leading to a decrease in the reaction rate. Dilute the enzyme or reduce the reaction time.

  • Enzyme Instability: The enzyme may be losing activity over the course of the assay. Ensure the assay conditions (pH, temperature) are optimal for enzyme stability.

  • Product Inhibition: The product of the enzymatic reaction may be inhibiting the enzyme. Measure the initial reaction rates where the product concentration is low.

Data Presentation

The following table presents representative IC50 values for known inhibitors of the target enzymes of this compound to provide a reference for expected potency. Note that specific IC50 values for this compound are not yet widely published and will need to be determined experimentally.

Target EnzymeInhibitorRepresentative IC50 (µM)
α-Mannosidase Swainsonine0.1 - 0.5[2]
Deoxymannojirimycin1 - 10
α-Glucosidase Acarbose200 - 2000[3][4][5]
Miglitol50 - 500
β-Glucosidase Deoxynojirimycin5 - 50[6]
Castanospermine1 - 20

Experimental Protocols

General Protocol for Glycosidase Inhibition Assay

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each enzyme and experimental setup.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer at the optimal pH for the target enzyme (e.g., phosphate buffer for α-glucosidase, acetate buffer for α-mannosidase).
  • Enzyme Solution: Prepare a stock solution of the enzyme in assay buffer. The final concentration should result in a linear reaction rate for the duration of the assay.
  • Substrate Solution: Prepare a stock solution of the appropriate p-nitrophenyl glycoside substrate in assay buffer.
  • This compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.

2. Assay Procedure:

  • Add a fixed volume of the enzyme solution to the wells of a 96-well plate.
  • Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
  • Pre-incubate the enzyme and inhibitor mixture for a predetermined time (e.g., 15, 30, 60 minutes) at the optimal temperature for the enzyme.
  • Initiate the reaction by adding a fixed volume of the substrate solution to all wells.
  • Monitor the increase in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) over time using a plate reader.
  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

3. Data Analysis:

  • Determine the percentage of inhibition for each concentration of this compound compared to the control without inhibitor.
  • Plot the percentage of inhibition against the logarithm of the this compound concentration.
  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the role of α-mannosidase in the N-glycan biosynthesis pathway, a key cellular process that can be disrupted by inhibitors like this compound.

N_Glycan_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Precursor_Oligosaccharide Precursor Oligosaccharide (Glc3Man9GlcNAc2) Glycosylated_Protein Glycosylated Protein (High Mannose) Precursor_Oligosaccharide->Glycosylated_Protein Transfer to Protein Protein Nascent Polypeptide Protein->Glycosylated_Protein Glucosidase_I_II Glucosidase I & II (Glucose Trimming) Glycosylated_Protein->Glucosidase_I_II ER_Mannosidase ER α-Mannosidase (Mannose Trimming) Glucosidase_I_II->ER_Mannosidase Golgi_Mannosidase_I Golgi α-Mannosidase I (Mannose Trimming) ER_Mannosidase->Golgi_Mannosidase_I Further_Processing Further Processing (Addition of GlcNAc, Gal, Sialic Acid) Golgi_Mannosidase_I->Further_Processing Complex_Glycan Complex N-Glycan Further_Processing->Complex_Glycan Panosialin_D This compound Panosialin_D->ER_Mannosidase Inhibition Panosialin_D->Golgi_Mannosidase_I Inhibition

Caption: Role of α-mannosidases in N-glycan biosynthesis and their inhibition by this compound.

Experimental Workflow Diagram

This diagram outlines the key steps for determining the optimal pre-incubation time for this compound in an enzyme inhibition assay.

Incubation_Time_Optimization Start Start: Prepare Reagents Setup_Assay Set up Assay Plates (Enzyme + Buffer) Start->Setup_Assay Add_Inhibitor Add this compound (Fixed Concentration) Setup_Assay->Add_Inhibitor Pre_incubation Pre-incubate at Different Times (e.g., 0, 15, 30, 60, 120 min) Add_Inhibitor->Pre_incubation Add_Substrate Initiate Reaction (Add Substrate) Pre_incubation->Add_Substrate Measure_Activity Measure Enzyme Activity (Spectrophotometry) Add_Substrate->Measure_Activity Analyze_Data Analyze Data (Calculate % Inhibition) Measure_Activity->Analyze_Data Plot_Data Plot % Inhibition vs. Pre-incubation Time Analyze_Data->Plot_Data Determine_Optimal_Time Determine Optimal Time (Time to reach maximal inhibition) Plot_Data->Determine_Optimal_Time End End: Use Optimal Time for IC50 Determination Determine_Optimal_Time->End

Caption: Workflow for optimizing the pre-incubation time in this compound inhibition studies.

Logical Relationship Diagram

This diagram illustrates the logical troubleshooting process when encountering low or no inhibition in an enzyme assay.

Troubleshooting_Logic cluster_solutions Potential Solutions Problem Problem: Low/No Inhibition Check_Inhibitor Check this compound (Purity, Concentration, Storage) Problem->Check_Inhibitor Check_Enzyme Check Enzyme (Activity, Concentration) Problem->Check_Enzyme Check_Assay_Conditions Check Assay Conditions (pH, Temp, Buffer) Problem->Check_Assay_Conditions Check_Incubation Check Incubation Times (Pre-incubation, Reaction) Problem->Check_Incubation Solution_Inhibitor Prepare Fresh Inhibitor Dilutions Check_Inhibitor->Solution_Inhibitor Solution_Enzyme Use Fresh Enzyme / Optimize Concentration Check_Enzyme->Solution_Enzyme Solution_Assay Validate Buffer and Conditions Check_Assay_Conditions->Solution_Assay Solution_Incubation Optimize Pre-incubation Time Check_Incubation->Solution_Incubation

Caption: Troubleshooting logic for addressing low inhibition in this compound enzyme assays.

References

Technical Support Center: Mitigating Panosialin D Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and mitigate the cytotoxic effects of Panosialin D in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a member of the panosialin family of molecules, which are rare microbial metabolites isolated from Streptomyces species.[1] Panosialins have been identified as potent inhibitors of bacterial enoyl-acyl carrier protein (ACP) reductase, an enzyme essential for fatty acid biosynthesis, giving them antibacterial properties.[2] Some panosialins also show inhibitory activity against glycosidases like alpha-mannosidase and glucosidases.[1][3] While its activity against bacterial enzymes is established, the specific mechanism of cytotoxicity in mammalian cells is not well-documented. The troubleshooting guides below are based on general principles of drug-induced cytotoxicity.

Q2: Why am I observing high levels of cell death in my experiments with this compound?

High cytotoxicity is often dose- and time-dependent.[4] If you are observing significant cell death, it is likely due to one or more of the following factors:

  • High Concentration: The concentration of this compound may be above the toxic threshold for your specific cell line.

  • Prolonged Exposure: The duration of the treatment may be too long, leading to irreversible cellular damage.

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds.

  • Off-Target Effects: At higher concentrations, this compound may have off-target effects that trigger cell death pathways, such as apoptosis or necrosis.

  • Induction of Stress Pathways: The compound may be inducing cellular stress responses, such as the generation of reactive oxygen species (ROS) or mitochondrial dysfunction.[5][6]

Q3: What are the common mechanisms of drug-induced cytotoxicity I should investigate?

The most common mechanisms underlying drug-induced cell death in vitro include:

  • Apoptosis: Programmed cell death, often mediated by a family of enzymes called caspases.[7] This is a controlled process characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[5] Excessive ROS can damage lipids, proteins, and DNA, leading to cell death.[5]

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential (ΔΨm) can impair ATP production and release pro-apoptotic factors, initiating cell death.[6][8]

  • Plasma Membrane Damage: Direct damage to the cell membrane can lead to a loss of integrity and the release of intracellular components, a hallmark of necrosis.[4]

Troubleshooting Guides

Issue 1: High background cytotoxicity observed across all treatment groups.

This guide helps you establish a suitable experimental window for your cell line and this compound concentration.

▶ How can I determine the optimal, non-toxic concentration of this compound?

Solution: Perform a dose-response and time-course experiment to identify the half-maximal inhibitory concentration (IC50) and a sub-lethal concentration for your mechanistic studies.

  • Optimize Concentration: Treat your cells with a wide range of this compound concentrations (e.g., from 0.1 µM to 100 µM) for a fixed time point (e.g., 24 hours).

  • Optimize Exposure Time: Using a concentration around the approximate IC50, treat your cells for various durations (e.g., 6, 12, 24, and 48 hours).

  • Assess Viability: Use a standard cytotoxicity assay, such as the MTT assay, to measure cell viability.[4]

Data Presentation: Dose-Response of this compound on Cell Viability

This compound Conc. (µM)Cell Viability (%) after 24h (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
191.5 ± 4.8
575.3 ± 6.2
1052.1 ± 5.5
2524.8 ± 3.9
509.7 ± 2.1
1003.1 ± 1.5
Hypothetical data for illustrative purposes.
Issue 2: Cells display apoptotic morphology (shrinking, blebbing).

This guide addresses cytotoxicity mediated by programmed cell death.

▶ How can I confirm and mitigate this compound-induced apoptosis?

Solution: Test whether cytotoxicity can be reversed by co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK.[7] Caspases are key executioner enzymes in the apoptotic pathway.[9]

  • Co-treatment: Treat cells with this compound (at a concentration that induces ~40-60% cell death) in the presence or absence of a pan-caspase inhibitor (e.g., 20-50 µM Z-VAD-FMK).

  • Measure Viability and Caspase Activity: Assess cell viability (MTT assay) and measure caspase-3/7 activity using a commercially available luminescent or fluorescent assay.

Data Presentation: Effect of Pan-Caspase Inhibitor on this compound-Induced Cytotoxicity

TreatmentCell Viability (%)Relative Caspase-3/7 Activity
Vehicle Control1001.0
This compound (10 µM)52.14.8
Z-VAD-FMK (20 µM)99.20.9
This compound + Z-VAD-FMK85.71.2
Hypothetical data showing Z-VAD-FMK "rescuing" cells from this compound-induced death.

Visualization: Caspase-Dependent Apoptosis Pathway

G cluster_0 Cellular Stress Signals cluster_1 Apoptotic Pathway cluster_2 Mitigation Strategy PanosialinD This compound Mitochondria Mitochondria PanosialinD->Mitochondria Induces Stress Caspase9 Initiator Caspase-9 Mitochondria->Caspase9 Activates Caspase37 Executioner Caspases (Caspase-3, Caspase-7) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes ZVAD Z-VAD-FMK (Pan-Caspase Inhibitor) ZVAD->Caspase37 Inhibits

Caption: this compound may induce the mitochondrial (intrinsic) apoptosis pathway.

Issue 3: Cytotoxicity is rapid and not fully blocked by caspase inhibitors.

This suggests other mechanisms, like oxidative stress, may be involved.

▶ How can I determine if this compound induces oxidative stress and how can it be prevented?

Solution: Measure the generation of reactive oxygen species (ROS) and test if an antioxidant, like N-acetylcysteine (NAC), can mitigate the cytotoxicity.[4][5]

  • Measure ROS: Treat cells with this compound for a short period (e.g., 1-4 hours) and measure intracellular ROS levels using a fluorescent probe like 2',7'–dichlorofluorescin diacetate (DCFDA).

  • Antioxidant Co-treatment: Pre-treat cells with NAC (e.g., 1-5 mM) for 1-2 hours before adding this compound.

  • Assess Viability and ROS: Measure both cell viability after 24 hours and ROS levels at an early time point.

Data Presentation: Effect of N-Acetylcysteine (NAC) on this compound-Induced Effects

TreatmentRelative ROS Levels (at 2h)Cell Viability (%) (at 24h)
Vehicle Control1.0100
This compound (10 µM)3.554.2
NAC (5 mM)0.998.9
This compound + NAC1.289.1
Hypothetical data showing NAC reducing ROS and improving cell viability.

Visualization: ROS Mitigation Workflow

G PanosialinD This compound Treatment ROS Increased Reactive Oxygen Species (ROS) PanosialinD->ROS Leads to Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Causes Death Cell Death Damage->Death NAC Antioxidant (NAC) NAC->ROS Scavenges/ Prevents Formation

Caption: Antioxidants like NAC can neutralize ROS to prevent cell damage.

Issue 4: Suspected mitochondrial involvement in cytotoxicity.

This guide helps diagnose if this compound is directly targeting mitochondria.

▶ How can I test if this compound disrupts mitochondrial health?

Solution: Measure the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.[10] A loss of ΔΨm is an early event in apoptosis and indicates mitochondrial dysfunction.[8]

  • Treatment: Treat cells with this compound for various times (e.g., 2, 6, 12 hours).

  • Staining: Use a potentiometric dye like JC-1 or TMRE to stain the cells. For JC-1, healthy mitochondria with high ΔΨm will show red fluorescence (J-aggregates), while unhealthy mitochondria with low ΔΨm will show green fluorescence (monomers).

  • Analysis: Analyze the shift from red to green fluorescence using a fluorescence microscope or flow cytometer.

Data Presentation: Effect of this compound on Mitochondrial Membrane Potential (MMP)

Treatment (6 hours)Red/Green Fluorescence Ratio (JC-1)Interpretation
Vehicle Control8.5Healthy Mitochondria (High MMP)
This compound (10 µM)2.1Compromised Mitochondria (Low MMP)
CCCP (Positive Control)1.2Depolarized Mitochondria (Low MMP)
Hypothetical data. CCCP is a known mitochondrial uncoupler.

Visualization: Troubleshooting Experimental Workflow

G start Observe Cytotoxicity with this compound dose_response Step 1: Perform Dose-Response & Time-Course Assay start->dose_response is_apoptotic Step 2: Test for Apoptosis (Caspase Assay, Inhibitors) dose_response->is_apoptotic Establish IC50 is_ros Step 3: Test for Oxidative Stress (ROS Assay, Antioxidants) is_apoptotic->is_ros If not fully blocked... conclusion Identify Primary Cytotoxic Mechanism & Mitigate is_apoptotic->conclusion If blocked by caspase inhibitor is_mito Step 4: Test for Mitochondrial Dysfunction (MMP Assay) is_ros->is_mito If not fully blocked... is_ros->conclusion If blocked by antioxidant is_mito->conclusion If MMP is lost

Caption: A logical workflow for diagnosing this compound cytotoxicity.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol assesses cell viability based on the metabolic activity of mitochondrial reductase enzymes.[4]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or controls. Incubate for the desired time (e.g., 24 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well. Mix gently on an orbital shaker for 10 minutes to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Protocol 2: Intracellular ROS Measurement (DCFDA Assay)

This protocol measures intracellular hydrogen peroxide and other ROS levels.

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Remove the medium and wash cells once with warm PBS. Add 100 µL of 10 µM DCFDA solution in PBS and incubate for 30 minutes at 37°C in the dark.

  • Treatment: Remove the DCFDA solution, wash cells with PBS, and add 100 µL of medium containing this compound or controls (e.g., H₂O₂ as a positive control).

  • Data Acquisition: Immediately measure fluorescence (Excitation: 485 nm, Emission: 535 nm) every 5-10 minutes for 1-2 hours using a plate reader.

  • Data Analysis: Calculate the rate of increase in fluorescence over time for each condition and normalize to the vehicle control.

Protocol 3: Mitochondrial Membrane Potential Assay (JC-1)

This ratiometric assay measures the shift in mitochondrial membrane potential.

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.

  • Treatment: Treat cells with this compound for the desired time. Include a positive control for depolarization (e.g., 10 µM CCCP for 30 minutes).

  • JC-1 Staining: Remove the medium, wash with PBS, and add 100 µL of 2 µM JC-1 staining solution. Incubate for 20-30 minutes at 37°C.

  • Wash: Remove the staining solution and wash cells twice with PBS or assay buffer. Add 100 µL of buffer to each well.

  • Data Acquisition: Measure fluorescence using a plate reader at two settings:

    • J-aggregates (Red): Excitation ~535 nm, Emission ~590 nm.

    • J-monomers (Green): Excitation ~485 nm, Emission ~530 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

References

Validation & Comparative

Panosialin D vs. Acarbose: A Comparative Guide for α-Glucosidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Panosialin D and the well-established drug acarbose as inhibitors of α-glucosidase. While extensive data is available for acarbose, information regarding the quantitative inhibitory potency of this compound is currently limited in publicly accessible scientific literature.

Introduction

Alpha-glucosidase inhibitors are a class of therapeutic agents that play a crucial role in the management of type 2 diabetes mellitus. By delaying the enzymatic cleavage of complex carbohydrates into absorbable monosaccharides in the small intestine, these inhibitors effectively reduce postprandial hyperglycemia. Acarbose is a widely prescribed α-glucosidase inhibitor. This compound, a natural product isolated from Streptomyces sp., has also been identified as an inhibitor of this enzyme, presenting a potential alternative for therapeutic development.

Mechanism of Action

Acarbose acts as a competitive and reversible inhibitor of α-glucosidase enzymes located in the brush border of the small intestine.[1] Its pseudo-tetrasaccharide structure allows it to bind with high affinity to the active site of enzymes such as sucrase, maltase, and glucoamylase, thereby preventing the breakdown of complex carbohydrates. This delayed digestion results in a slower and more gradual absorption of glucose into the bloodstream.

Quantitative Inhibitory Potency

A direct quantitative comparison of the inhibitory potency of this compound and acarbose is challenging due to the lack of specific IC50 values for this compound against α-glucosidase in published research. The IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a critical parameter for evaluating and comparing the efficacy of inhibitors.

Acarbose has been extensively studied, and its IC50 value for α-glucosidase inhibition has been reported across numerous studies. It is important to note that the reported IC50 values for acarbose can vary significantly depending on the source of the enzyme (e.g., yeast, rat intestine, human), the substrate used in the assay (e.g., p-nitrophenyl-α-D-glucopyranoside (pNPG), sucrose, maltose), and the specific experimental conditions.

Table 1: Reported IC50 Values for Acarbose Against α-Glucosidase

Enzyme SourceSubstrateReported IC50 Value (µM)Reference
YeastpNPG1115.2[2]
Not SpecifiedNot Specified422.3[3]
Not SpecifiedNot Specified>60% inhibition at 100 ppm[4]

Note: This table presents a selection of reported IC50 values to illustrate the range and is not exhaustive.

This compound , isolated from Streptomyces sp. OH-5186, is confirmed to inhibit α-glucosidase. However, specific IC50 values from peer-reviewed studies are not currently available, precluding a direct quantitative comparison with acarbose.

Experimental Protocols

The evaluation of α-glucosidase inhibitory activity is typically performed using a well-established in vitro assay. The following provides a generalized methodology based on common experimental protocols.

Standard α-Glucosidase Inhibition Assay Protocol

This protocol outlines the key steps involved in determining the α-glucosidase inhibitory activity of a test compound.

  • Preparation of Reagents:

    • α-Glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae) is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

    • Substrate solution, typically p-nitrophenyl-α-D-glucopyranoside (pNPG), is prepared in the same buffer.

    • Test compound (e.g., this compound or acarbose) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations with the buffer.

    • A stop solution, such as sodium carbonate (Na₂CO₃), is prepared.

  • Assay Procedure:

    • In a 96-well microplate, a specific volume of the test compound solution at different concentrations is pre-incubated with the α-glucosidase enzyme solution for a defined period at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by adding the pNPG substrate to the mixture.

    • The reaction is allowed to proceed for a specific duration at the same controlled temperature.

    • The reaction is terminated by the addition of the stop solution.

  • Measurement and Calculation:

    • The amount of p-nitrophenol released from the hydrolysis of pNPG is quantified by measuring the absorbance at a specific wavelength (typically 405 nm) using a microplate reader.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for α-Glucosidase Inhibition Assay

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Enzyme α-Glucosidase Solution Preincubation Pre-incubate Enzyme + Test Compound Enzyme->Preincubation Substrate pNPG Substrate Solution Reaction Add Substrate (pNPG) Initiate Reaction Substrate->Reaction Inhibitor Test Compound Dilutions (this compound or Acarbose) Inhibitor->Preincubation StopSolution Stop Solution (Na₂CO₃) Termination Add Stop Solution Terminate Reaction StopSolution->Termination Preincubation->Reaction Start Reaction->Termination Stop Measurement Measure Absorbance (405 nm) Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 signaling_pathway Carbohydrates Dietary Complex Carbohydrates AlphaGlucosidase α-Glucosidase (in Small Intestine) Carbohydrates->AlphaGlucosidase Digestion Monosaccharides Monosaccharides (e.g., Glucose) AlphaGlucosidase->Monosaccharides Inhibitor α-Glucosidase Inhibitor (Acarbose or this compound) Inhibitor->AlphaGlucosidase Inhibits Absorption Glucose Absorption Monosaccharides->Absorption BloodGlucose Postprandial Blood Glucose Levels Absorption->BloodGlucose Increases Effect Reduced Hyperglycemia BloodGlucose->Effect

References

A Comparative Analysis of Panosialin D and Voglibose as Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the comparative efficacy of glycosidase inhibitors is crucial for advancing therapeutic strategies against metabolic disorders. This guide provides a detailed comparison of two such inhibitors: Panosialin D, a microbial metabolite, and Voglibose, a well-established synthetic drug.

While both compounds exhibit inhibitory activity against glycosidases, a direct quantitative comparison is currently challenging due to the limited publicly available data for this compound. However, existing research provides a solid foundation for a qualitative and mechanistic comparison.

Overview of Inhibitory Activity

Voglibose is a potent inhibitor of α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates in the small intestine.[1] By competitively and reversibly inhibiting these enzymes, voglibose delays carbohydrate digestion and absorption, thereby mitigating postprandial hyperglycemia.[1][2] In contrast, this compound, isolated from Streptomyces sp. OH-5186, has been reported to exhibit strong inhibitory activity against a broader range of glycosidases, including α-mannosidase, α-glucosidase, and β-glucosidase. The precise quantitative inhibitory concentrations (IC50 values) for this compound have not been detailed in available scientific literature, which currently limits a direct potency comparison with voglibose.

Quantitative Inhibitory Data

The following table summarizes the available quantitative data on the inhibitory activity of Voglibose against various glycosidases. Data for this compound is presented qualitatively based on existing publications.

InhibitorTarget EnzymeIC50 ValueSource Organism of Enzyme
Voglibose Sucrase3.9 nMNot Specified
Maltase6.4 nMNot Specified
Isomaltase0.16 µMRat
Human Lysosomal α-glucosidase5.6 µMHuman
This compound α-GlucosidaseStrong InhibitionNot Specified
β-GlucosidaseStrong InhibitionNot Specified
α-MannosidaseStrong InhibitionNot Specified

Mechanism of Action

Both this compound and Voglibose function as inhibitors of glycosidase enzymes, which are critical for the hydrolysis of glycosidic bonds in carbohydrates.

Voglibose: An α-Glucosidase Inhibitor

Voglibose acts as a competitive inhibitor of α-glucosidases located in the brush border of the small intestine.[3] By mimicking the structure of carbohydrates, it binds to the active site of these enzymes, preventing the breakdown of disaccharides and oligosaccharides into absorbable monosaccharides like glucose.[1][2] This delayed glucose absorption leads to a reduction in the post-meal spike in blood glucose levels.[3]

Voglibose_Mechanism cluster_small_intestine Small Intestine Brush Border Oligosaccharides Oligosaccharides alpha_Glucosidase alpha_Glucosidase Oligosaccharides->alpha_Glucosidase Hydrolysis Glucose Glucose alpha_Glucosidase->Glucose Release Bloodstream Bloodstream Glucose->Bloodstream Absorption Voglibose Voglibose Voglibose->alpha_Glucosidase Inhibition

Fig. 1: Mechanism of Voglibose Action
This compound: A Broader Spectrum Glycosidase Inhibitor

This compound, with its structure of 5-(13-methylpentadecyl)-1,3-benzenediol bis(sodium sulfate), is suggested to act as a glycosidase inhibitor, though its precise mechanism of interaction with the respective enzymes has not been fully elucidated in the available literature. Its ability to inhibit α- and β-glucosidases, as well as α-mannosidase, suggests a broader inhibitory profile compared to voglibose.

Experimental Protocols

The determination of glycosidase inhibitory activity is crucial for comparing compounds like this compound and voglibose. A standard experimental workflow for an in vitro α-glucosidase inhibition assay is outlined below.

Glycosidase_Inhibition_Assay cluster_workflow In Vitro α-Glucosidase Inhibition Assay start Start prep_enzyme Prepare α-Glucosidase Solution start->prep_enzyme incubation Incubate Enzyme with Inhibitor prep_enzyme->incubation prep_substrate Prepare Substrate Solution (e.g., p-nitrophenyl-α-D-glucopyranoside) reaction Initiate Reaction by Adding Substrate prep_substrate->reaction prep_inhibitor Prepare Inhibitor Solutions (this compound or Voglibose) prep_inhibitor->incubation incubation->reaction stop_reaction Stop Reaction (e.g., add Na2CO3) reaction->stop_reaction measure Measure Absorbance (at 405 nm for p-nitrophenol) stop_reaction->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Fig. 2: Experimental Workflow for α-Glucosidase Inhibition Assay
Detailed Methodology for α-Glucosidase Inhibition Assay

A typical protocol for determining α-glucosidase inhibition involves the following steps:

  • Preparation of Reagents :

    • α-Glucosidase from Saccharomyces cerevisiae is dissolved in a phosphate buffer (e.g., 100 mM, pH 6.8).

    • The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same phosphate buffer.

    • The test compounds (this compound or voglibose) are prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations with the buffer.

  • Assay Procedure :

    • In a 96-well microplate, a small volume of the enzyme solution is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 10 minutes at 37°C).

    • The reaction is initiated by adding the pNPG substrate to the mixture.

    • The reaction is allowed to proceed for a specific time (e.g., 20 minutes at 37°C).

    • The reaction is terminated by adding a stop solution, such as sodium carbonate (Na2CO3), which also helps in color development.

  • Data Analysis :

    • The absorbance of the resulting p-nitrophenol is measured spectrophotometrically at 405 nm.

    • The percentage of enzyme inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

References

Unveiling the Glycosidase Inhibitory Potential of Panosialin D and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Panosialin D and its related compounds have emerged as potent inhibitors of glycosidase enzymes, distinguishing them from other members of the panosialin family that target bacterial fatty acid synthesis. This guide provides a comprehensive comparison of this compound and its analogs, detailing their structure-activity relationships, supported by experimental data and protocols, to aid in the advancement of novel therapeutic agents.

Executive Summary

This compound, a sulfated 5-alkylresorcinol, demonstrates significant inhibitory activity against α-mannosidase, α-glucosidase, and β-glucosidase. This activity profile marks a departure from other panosialins, such as A, B, wA, and wB, which are known inhibitors of enoyl-ACP reductase. The structure of this compound, featuring a long alkyl chain, a resorcinol core, and one or two sulfate groups, is crucial for its biological function. This guide explores the nuances of this structure-activity relationship (SAR), providing valuable insights for the rational design of new and more effective glycosidase inhibitors.

Comparative Analysis of this compound and Analogs

While a dedicated and comprehensive synthetic and SAR study on a broad series of this compound analogs is not extensively available in the public domain, we can infer key structural determinants of activity based on the comparison between this compound and its naturally occurring analog, Panosialin wD, as well as general knowledge of 5-alkylresorcinol glycosidase inhibitors.

Table 1: Structures and Glycosidase Inhibitory Activity of this compound and wD

CompoundStructureTarget Enzymes
This compound 5-(13-methylpentadecyl)-1,3-benzenediol bis(sodium sulfate)α-mannosidase, α-glucosidase, β-glucosidase
Panosialin wD 5-(13-methylpentadecyl)-1,3-benzenediol 1-(sodium sulfate)α-mannosidase, α-glucosidase, β-glucosidase
Structure-Activity Relationship (SAR) Insights

Based on the structures of this compound and wD and general SAR principles for similar molecules, the following observations can be made:

  • The Alkyl Chain: The long (C16) lipophilic alkyl chain is critical for anchoring the molecule to the enzyme, likely through hydrophobic interactions within or near the active site. The branching at the 13-position may also influence binding affinity and specificity.

  • The Resorcinol Core: The dihydroxy-benzene (resorcinol) moiety provides a rigid scaffold and potential hydrogen bonding interactions with the enzyme's active site residues.

  • Sulfate Groups: The presence and number of sulfate groups significantly impact the molecule's properties. This compound possesses two sulfate groups, while Panosialin wD has one. This difference in sulfation is expected to alter the molecule's polarity, solubility, and electrostatic interactions with the target enzymes. The "strong inhibitory activity" of both suggests that at least one sulfate group is beneficial for activity. It is plausible that the bis-sulfated analog (this compound) exhibits different potency or selectivity compared to the mono-sulfated version (Panosialin wD), though specific comparative data is needed to confirm this. The sulfate groups may mimic the charge of the glycosidic bond transition state or interact with charged residues in the enzyme's active site.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for the key enzymatic assays are provided below.

Glycosidase Inhibition Assays

1. α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase, which catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product.

  • Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

    • 50 mM Phosphate buffer (pH 6.8)

    • Test compounds (this compound and analogs)

    • Acarbose (positive control)

    • 1 M Sodium carbonate (stop solution)

    • 96-well microplate reader

  • Procedure:

    • Prepare a solution of α-glucosidase (e.g., 0.2 U/mL) in phosphate buffer.

    • In a 96-well plate, add 50 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of the enzyme solution.

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of pNPG solution (e.g., 1 mM).

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 1 M sodium carbonate.

    • Measure the absorbance at 405 nm.

    • The percentage of inhibition is calculated using the formula: (1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)) * 100.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

2. β-Glucosidase Inhibition Assay

This assay is similar to the α-glucosidase assay but uses p-nitrophenyl-β-D-glucopyranoside (pNP-Glc) as the substrate.

  • Materials:

    • β-Glucosidase (e.g., from almonds)

    • p-Nitrophenyl-β-D-glucopyranoside (pNP-Glc)

    • 50 mM Sodium acetate buffer (pH 5.0)

    • Test compounds

    • 1 M Sodium carbonate (stop solution)

    • 96-well microplate reader

  • Procedure:

    • Prepare a solution of β-glucosidase in sodium acetate buffer.

    • In a 96-well plate, add the test compound and the enzyme solution.

    • Pre-incubate the mixture.

    • Initiate the reaction by adding the pNP-Glc substrate.

    • Incubate at a suitable temperature (e.g., 37°C).

    • Stop the reaction with sodium carbonate.

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of inhibition and IC50 values as described for the α-glucosidase assay.

3. α-Mannosidase Inhibition Assay

This assay utilizes p-nitrophenyl-α-D-mannopyranoside (pNP-Man) as the substrate.

  • Materials:

    • α-Mannosidase (e.g., from Jack Bean)

    • p-Nitrophenyl-α-D-mannopyranoside (pNP-Man)

    • 50 mM Sodium acetate buffer (pH 4.5)

    • Test compounds

    • 1 M Sodium carbonate (stop solution)

    • 96-well microplate reader

  • Procedure:

    • Prepare a solution of α-mannosidase in sodium acetate buffer.

    • In a 96-well plate, add the test compound and the enzyme solution.

    • Pre-incubate the mixture.

    • Initiate the reaction by adding the pNP-Man substrate.

    • Incubate at a suitable temperature (e.g., 25°C or 37°C).

    • Stop the reaction with sodium carbonate.

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of inhibition and IC50 values as described previously.

Visualizing the Glycosidase Inhibition Assay Workflow

The following diagram illustrates the general workflow for the in vitro glycosidase inhibition assays described above.

Glycosidase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Buffer - Test Compounds mix Mix Components in 96-well Plate: Buffer + Test Compound + Enzyme reagents->mix preincubate Pre-incubate at 37°C mix->preincubate add_substrate Add Substrate (e.g., pNPG) preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction measure_abs Measure Absorbance at 405 nm stop_reaction->measure_abs calculate Calculate % Inhibition measure_abs->calculate ic50 Determine IC50 Value calculate->ic50

General workflow for in vitro glycosidase inhibition assays.

Signaling Pathway Context: Inhibition of Carbohydrate Digestion

The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. By blocking this enzyme in the small intestine, the breakdown of complex carbohydrates into absorbable monosaccharides is delayed, leading to a reduction in postprandial hyperglycemia.

Carbohydrate_Digestion_Inhibition cluster_digestion Normal Carbohydrate Digestion cluster_inhibition Inhibition by this compound Analog carbs Complex Carbohydrates alpha_glucosidase α-Glucosidase (in Small Intestine) carbs->alpha_glucosidase glucose Glucose alpha_glucosidase->glucose absorption Glucose Absorption glucose->absorption blood_glucose Increased Blood Glucose absorption->blood_glucose panosialin_d This compound Analog panosialin_d->alpha_glucosidase Inhibits

Mechanism of α-glucosidase inhibition in carbohydrate digestion.

Conclusion and Future Directions

This compound and its analogs represent a promising class of glycosidase inhibitors. The available data underscores the importance of the 5-alkylresorcinol scaffold, the long alkyl chain, and the sulfate moieties for their biological activity. However, to fully elucidate the structure-activity relationship and to optimize the therapeutic potential of these compounds, further research is imperative.

Future studies should focus on the synthesis of a diverse library of this compound analogs with systematic modifications to the alkyl chain (length, branching, and unsaturation) and the number and position of the sulfate groups. The quantitative evaluation of these analogs against a panel of glycosidases will provide crucial data for constructing a detailed SAR model. This, in turn, will enable the rational design of more potent and selective glycosidase inhibitors for various therapeutic applications.

References

A Comparative Analysis of Panosialins A, B, D, and wD for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the divergent inhibitory activities of the Panosialin family, this guide provides a comparative analysis of Panosialins A, B, D, and wD. Highlighting their distinct mechanisms of action, this document summarizes available quantitative data, details experimental protocols for their assessment, and visualizes the relevant biological pathways.

The Panosialin family of natural products, derived from Streptomyces species, presents a fascinating case of structural similarity leading to distinct biological activities. While Panosialins A and B are recognized as potent inhibitors of the bacterial fatty acid synthesis (FAS-II) pathway, Panosialins D and wD have been identified as strong inhibitors of glycosidase enzymes. This guide offers a side-by-side comparison to inform researchers and drug development professionals on their potential therapeutic applications.

Quantitative Data Summary

The following table summarizes the inhibitory activities of Panosialins A, B, D, and wD based on available experimental data. A significant divergence in their primary targets is immediately apparent.

CompoundTarget EnzymeTarget Organism/Enzyme SourceIC50 Value (µM)Reference
Panosialin A Enoyl-ACP Reductase (FabI)Staphylococcus aureus3 - 5[1][2]
Enoyl-ACP Reductase (FabK)Streptococcus pneumoniae3 - 5[1][2]
Enoyl-ACP Reductase (InhA)Mycobacterium tuberculosis9 - 12[1][2]
Panosialin B Enoyl-ACP Reductase (FabI)Staphylococcus aureus3 - 5[1][2]
Enoyl-ACP Reductase (FabK)Streptococcus pneumoniae3 - 5[1][2]
Enoyl-ACP Reductase (InhA)Mycobacterium tuberculosis9 - 12[1][2]
Panosialin D α-MannosidaseNot SpecifiedStrong inhibition reported, no IC50 values available.[1]
α-GlucosidaseNot SpecifiedStrong inhibition reported, no IC50 values available.[1]
β-GlucosidaseNot SpecifiedStrong inhibition reported, no IC50 values available.[1]
Panosialin wD α-MannosidaseNot SpecifiedStrong inhibition reported, no IC50 values available.[1]
α-GlucosidaseNot SpecifiedStrong inhibition reported, no IC50 values available.[1]
β-GlucosidaseNot SpecifiedStrong inhibition reported, no IC50 values available.[1]

Signaling Pathways and Mechanisms of Action

The distinct biological activities of these Panosialin analogues stem from their interaction with different enzymatic pathways.

Panosialins A and B: Inhibition of Bacterial Fatty Acid Synthesis (FAS-II)

Panosialins A and B target the Type II fatty acid synthesis (FAS-II) pathway, which is essential for bacterial viability and absent in humans, making it an attractive target for antibacterial drug development. Specifically, they inhibit the enoyl-acyl carrier protein (ACP) reductase (FabI in S. aureus and InhA in M. tuberculosis), which catalyzes the final reduction step in the fatty acid elongation cycle.[1][2] This inhibition disrupts the synthesis of fatty acids required for bacterial cell membrane formation, leading to bacterial growth inhibition.

FAS_II_Pathway cluster_fas Bacterial Fatty Acid Synthesis (FAS-II) Elongation Cycle cluster_inhibition Inhibition Malonyl_ACP Malonyl-ACP Ketoacyl_ACP β-Ketoacyl-ACP Malonyl_ACP->Ketoacyl_ACP Acyl_ACP_n Acyl-ACP (n carbons) Acyl_ACP_n->Ketoacyl_ACP FabB/F (Condensation) Hydroxyacyl_ACP β-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP FabG (Reduction) Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP FabZ/A (Dehydration) Acyl_ACP_n2 Acyl-ACP (n+2 carbons) Enoyl_ACP->Acyl_ACP_n2 FabI/K/L (Reduction) Panosialin_AB Panosialin A & B Panosialin_AB->Enoyl_ACP

Bacterial FAS-II pathway and the inhibitory action of Panosialins A & B.
Panosialins D and wD: Inhibition of Glycosidases

In contrast, Panosialins D and wD act as potent inhibitors of glycosidases, including α-mannosidase, α-glucosidase, and β-glucosidase.[1] These enzymes are involved in the cleavage of glycosidic bonds in carbohydrates. Their inhibition can have various therapeutic implications, such as the management of diabetes (α-glucosidase inhibitors) or lysosomal storage diseases. The structural differences between Panosialins A/B and D/wD, particularly in the alkyl side chain, likely account for this dramatic shift in target preference.

Glycosidase_Inhibition cluster_reaction Glycosidic Bond Cleavage cluster_inhibition Inhibition Glycoside Glycoside (e.g., Disaccharide) Glycosidase Glycosidase (e.g., α-Glucosidase) Glycoside->Glycosidase Monosaccharide1 Monosaccharide 1 Monosaccharide2 Monosaccharide 2 Glycosidase->Monosaccharide1 Glycosidase->Monosaccharide2 Panosialin_DwD This compound & wD Panosialin_DwD->Glycosidase Enoyl_ACP_Reductase_Assay A Prepare Panosialin A/B dilutions B Add Panosialin, NADH, and Enzyme to 96-well plate A->B C Incubate at room temperature for 10 min B->C D Initiate reaction with Crotonoyl-CoA C->D E Monitor absorbance at 340 nm D->E F Calculate IC50 values E->F Glycosidase_Assay A Prepare this compound/wD dilutions B Add Panosialin and α-Glucosidase to 96-well plate A->B C Pre-incubate at 37°C for 10 min B->C D Initiate reaction with pNPG C->D E Incubate at 37°C for 20 min D->E F Stop reaction with Na₂CO₃ E->F G Measure absorbance at 405 nm F->G H Calculate IC50 values G->H

References

Validating the Inhibitory Effect of Panosialin D on Target Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Panosialin D's inhibitory effects on key glycosidase enzymes: α-mannosidase, α-glucosidase, and β-glucosidase. While quantitative inhibitory data for this compound is not publicly available, this document summarizes its reported strong inhibitory activity and compares it with known alternative inhibitors, supported by experimental data and detailed protocols.

Comparative Inhibitory Activity

This compound, a novel glycosidase inhibitor isolated from Streptomyces sp. OH-5186, has demonstrated potent inhibitory action against several key enzymes involved in carbohydrate metabolism.[1] This section provides a comparative overview of its activity alongside other well-established inhibitors.

Inhibition of α-Mannosidase

α-Mannosidase is a critical enzyme in the catabolism of N-linked oligosaccharides. Its inhibition is a target for various therapeutic areas, including cancer and viral infections.

Table 1: Comparison of α-Mannosidase Inhibitors

InhibitorIC50 / KiOrganism/SourceNotes
This compound Strong Inhibition (IC50 not available)Streptomyces sp. OH-5186Reported to have strong inhibitory activity.[1]
SwainsonineKᵢ = 1-5 x 10⁻⁷ MSwainsona canescensA well-known potent inhibitor, often used as a positive control.
1-Deoxymannojirimycin (DMJ)-SyntheticA potent and specific inhibitor of α-mannosidase I.
Mannostatin AKᵢ = 4.8 x 10⁻⁸ MStreptoverticillium verticillusA competitive inhibitor.
Inhibition of α-Glucosidase

α-Glucosidase, located in the brush border of the small intestine, is a key enzyme in carbohydrate digestion. Its inhibition is a primary strategy for managing type 2 diabetes.

Table 2: Comparison of α-Glucosidase Inhibitors

InhibitorIC50Organism/SourceNotes
This compound Strong Inhibition (IC50 not available)Streptomyces sp. OH-5186Reported to have strong inhibitory activity.[1]
Acarbose2.77 ± 0.09 mg/mLActinoplanes sp.A widely used anti-diabetic drug, acts as a competitive inhibitor.[2]
Bavachalcone15.35 ± 0.57 μg/mLFructus PsoraleaeExhibits mixed competitive and non-competitive inhibition.[2]
DHPG288.2 μMOlive oil by-productsComparable inhibition to acarbose.[3]
Inhibition of β-Glucosidase

β-Glucosidases are involved in various biological processes, including the breakdown of cellulose and glycolipids. Their inhibition is relevant in areas such as biofuel production and the treatment of Gaucher's disease.

Table 3: Comparison of β-Glucosidase Inhibitors

InhibitorIC50Organism/SourceNotes
This compound Strong Inhibition (IC50 not available)Streptomyces sp. OH-5186Reported to have strong inhibitory activity.[1]
Vanicoside A59.9 μMPolygonum sachalinensePhenylpropanoid glycoside inhibitor.[4]
Vanicoside B50.5 μMPolygonum sachalinensePhenylpropanoid glycoside inhibitor.[4]
N-C12- to N-C18-glucosylamines0.3-3 nMSyntheticCompetitive, slow-tight binding inhibitors.[5]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of enzyme inhibition and the experimental procedures is crucial for understanding and replicating research findings.

alpha_glucosidase_inhibition Dietary_Carbohydrates Dietary Carbohydrates Oligosaccharides Oligosaccharides Dietary_Carbohydrates->Oligosaccharides Digestion alpha_Glucosidase α-Glucosidase (Intestinal Brush Border) Oligosaccharides->alpha_Glucosidase Glucose Glucose alpha_Glucosidase->Glucose Hydrolysis Bloodstream Bloodstream Absorption Glucose->Bloodstream Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia Panosialin_D This compound (Inhibitor) Panosialin_D->alpha_Glucosidase Inhibition

α-Glucosidase Inhibition Pathway

experimental_workflow start Start: Prepare Reagents prepare_enzyme Prepare Enzyme Solution (α-glucosidase, etc.) start->prepare_enzyme prepare_substrate Prepare Substrate Solution (e.g., pNPG) start->prepare_substrate prepare_inhibitor Prepare this compound & Alternative Inhibitors (Serial Dilutions) start->prepare_inhibitor assay_setup Assay Setup in 96-well Plate: Enzyme + Inhibitor (Pre-incubation) prepare_enzyme->assay_setup prepare_inhibitor->assay_setup reaction_initiation Initiate Reaction: Add Substrate assay_setup->reaction_initiation incubation Incubate at 37°C reaction_initiation->incubation reaction_termination Terminate Reaction (e.g., add Na₂CO₃) incubation->reaction_termination measurement Measure Absorbance (e.g., at 405 nm) reaction_termination->measurement data_analysis Data Analysis: Calculate % Inhibition & IC50 measurement->data_analysis end End: Comparative Results data_analysis->end

Enzyme Inhibition Assay Workflow

Experimental Protocols

The following are generalized protocols for determining the inhibitory activity of compounds against α-mannosidase, α-glucosidase, and β-glucosidase. These can be adapted for specific experimental conditions.

α-Mannosidase Inhibition Assay

This colorimetric assay measures the inhibitory effect on α-mannosidase by quantifying the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-mannopyranoside (pNPM).

Materials:

  • α-Mannosidase (e.g., from Jack Bean)

  • p-Nitrophenyl-α-D-mannopyranoside (pNPM)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0)

  • Test Inhibitors (this compound and alternatives)

  • Stop Solution (e.g., 1 M Sodium Carbonate)

  • 96-well microplate and reader

Procedure:

  • Prepare serial dilutions of the test inhibitors.

  • In a 96-well plate, add 40 µL of the inhibitor dilution and 10 µL of the α-mannosidase solution to each well. A control well should contain buffer instead of the inhibitor.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of the pNPM substrate solution to all wells.

  • Incubate the plate at 37°C for 15-30 minutes.

  • Stop the reaction by adding 100 µL of the Stop Solution.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

α-Glucosidase Inhibition Assay

This assay is commonly used to screen for inhibitors of α-glucosidase, a key enzyme in carbohydrate digestion.

Materials:

  • α-Glucosidase (e.g., from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Test Inhibitors

  • Sodium Carbonate (Na₂CO₃) solution (e.g., 1 M)

  • 96-well microplate and reader

Procedure:

  • Prepare serial dilutions of the test inhibitors.

  • Add 20 µL of the inhibitor solution and 20 µL of the α-glucosidase enzyme solution to each well of a 96-well plate.

  • Incubate the mixture at 37°C for 5 minutes.

  • Add 20 µL of pNPG substrate to initiate the reaction.

  • Incubate at 37°C for 20 minutes.

  • Terminate the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition and the IC50 value.

β-Glucosidase Inhibition Assay

This protocol is designed to screen for inhibitors of β-glucosidase using esculin as a substrate, which forms a blackish-brown precipitate upon enzymatic cleavage in the presence of ferric chloride.

Materials:

  • β-Glucosidase

  • Esculin

  • Ferric Chloride (FeCl₃) solution

  • Sodium Acetate Buffer

  • Agar

  • Petri plates

  • Test Inhibitors

Procedure:

  • Prepare an enzyme-agar solution containing β-glucosidase, sodium acetate buffer, and agar. Add FeCl₃ solution and pour into petri plates.

  • Spot inoculate 5 µL of the test inhibitor extracts onto the surface of the agar.

  • Incubate the plates.

  • Observe for the formation of a pale yellowish zone around the inhibitor spot against a blackish-brown background, indicating inhibition of β-glucosidase activity.[6]

Conclusion

This compound has been identified as a potent inhibitor of α-mannosidase, α-glucosidase, and β-glucosidase. While the precise IC50 values are not currently available in public literature, its "strong inhibitory activity" suggests it is a compound of significant interest for further investigation.[1] This guide provides a framework for comparing this compound to other known inhibitors and offers standardized protocols to facilitate further research into its therapeutic potential. The continued exploration of natural products like this compound is crucial for the discovery of novel and effective enzyme inhibitors for various disease states.

References

Unveiling the Bioactivity of Panosialin D: A Cross-Validation Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Panosialin D's inhibitory effects across multiple assay systems, providing researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and insights into its mechanism of action.

This compound, a natural product produced by Streptomyces sp., has demonstrated significant potential as a potent enzyme inhibitor. This guide provides a cross-validation of its activity by examining its performance in different assay systems, offering a comparative perspective against other relevant compounds. The data presented is compiled from available scientific literature to facilitate further research and development.

Quantitative Comparison of Inhibitory Activity

Compound/DrugTarget EnzymeAssay SystemIC50 / MIC ValueReference
This compound α-MannosidaseEnzyme Inhibition AssayStrong Inhibition[1]
This compound α-GlucosidaseEnzyme Inhibition AssayStrong Inhibition[1]
This compound β-GlucosidaseEnzyme Inhibition AssayStrong Inhibition[1]
Panosialin BS. aureus FabIEnzyme Inhibition Assay3-5 µM
Panosialin wBS. aureus FabIEnzyme Inhibition Assay3-5 µM
Panosialin BS. aureusMIC Assay128 µg/mL
Acarboseα-GlucosidaseEnzyme Inhibition Assay~208-262 µg/mL

Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed methodologies for the key assays used to evaluate this compound's activity are provided below.

Glycosidase Inhibition Assays (General Protocol)

These assays spectrophotometrically measure the inhibition of α-glucosidase, β-glucosidase, and α-mannosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • β-Glucosidase from almonds

  • α-Mannosidase from Jack Beans

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) for α-glucosidase assay

  • p-nitrophenyl-β-D-glucopyranoside (pNPB) for β-glucosidase assay

  • p-nitrophenyl-α-D-mannopyranoside (pNPM) for α-mannosidase assay

  • Phosphate buffer (pH 6.8) or Acetate buffer (pH 4.0-5.0)

  • This compound (test compound)

  • Acarbose (positive control for glucosidases)

  • Sodium carbonate (Na₂CO₃) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of the respective enzyme in the appropriate buffer.

  • In a 96-well plate, add a small volume of this compound solution at various concentrations.

  • Add the enzyme solution to the wells containing this compound and incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the corresponding p-nitrophenyl substrate (pNPG, pNPB, or pNPM) to each well.

  • Incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding sodium carbonate solution, which also induces a color change in the liberated p-nitrophenol.

  • Measure the absorbance of the solution at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • This compound (test compound)

  • Standard antibacterial agent (e.g., vancomycin, as a positive control)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the test bacteria (e.g., to 0.5 McFarland standard).

  • Perform serial two-fold dilutions of this compound in the growth medium directly in the wells of a 96-well plate.

  • Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria with a standard antibiotic) and a negative control (bacteria with no antimicrobial agent).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of this compound that shows no visible growth.

Mechanism of Action and Signaling Pathways

The biological activities of this compound and its analogs are attributed to their interaction with specific cellular pathways.

Inhibition of Glycosidases

Glycosidase inhibitors interfere with the breakdown of complex carbohydrates into simpler sugars. This is a key mechanism for controlling postprandial hyperglycemia in the management of type 2 diabetes. By competitively or non-competitively binding to the active site of enzymes like α-glucosidase, this compound can delay carbohydrate digestion and glucose absorption.

Glycosidase_Inhibition Complex_Carbs Complex Carbohydrates (e.g., Starch) alpha_Glucosidase α-Glucosidase Complex_Carbs->alpha_Glucosidase Substrate Glucose Glucose alpha_Glucosidase->Glucose Hydrolysis Panosialin_D This compound Panosialin_D->alpha_Glucosidase Inhibition Absorption Intestinal Absorption Glucose->Absorption Bloodstream Increased Blood Glucose Absorption->Bloodstream

Caption: this compound inhibits α-glucosidase, preventing the breakdown of complex carbohydrates.

Inhibition of Bacterial Fatty Acid Synthesis (FAS-II) Pathway

While not yet specifically confirmed for this compound, other panosialins are known to target the bacterial Fatty Acid Synthesis (FAS-II) pathway. This pathway is essential for the production of fatty acids needed for bacterial cell membrane synthesis. The key enzyme inhibited is enoyl-acyl carrier protein (ACP) reductase (FabI or FabK). Inhibition of this enzyme disrupts the elongation cycle of fatty acid synthesis, leading to bacterial growth inhibition.

FASII_Inhibition Acetyl_CoA Acetyl-CoA Malonyl_ACP Malonyl-ACP Acetyl_CoA->Malonyl_ACP Elongation_Cycle Fatty Acid Elongation Cycle (Multiple Steps) Malonyl_ACP->Elongation_Cycle Enoyl_ACP Enoyl-ACP Elongation_Cycle->Enoyl_ACP Enoyl_ACP_Reductase Enoyl-ACP Reductase (FabI/FabK) Enoyl_ACP->Enoyl_ACP_Reductase Substrate Acyl_ACP Acyl-ACP Enoyl_ACP_Reductase->Acyl_ACP Reduction Panosialin_D_Analogues Panosialins Panosialin_D_Analogues->Enoyl_ACP_Reductase Inhibition Acyl_ACP->Elongation_Cycle Enters next cycle Fatty_Acids Fatty Acids Acyl_ACP->Fatty_Acids Membrane_Synthesis Cell Membrane Synthesis Fatty_Acids->Membrane_Synthesis Bacterial_Growth Bacterial Growth Membrane_Synthesis->Bacterial_Growth

Caption: Panosialins inhibit the bacterial FAS-II pathway, disrupting cell membrane synthesis.

References

A Comparative Guide to Glycosidase Inhibition: Evaluating Panosialin D and Its Alternatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Panosialin D and other established glycosidase inhibitors. While this compound has been identified as a potent inhibitor of several glycosidases, a lack of publicly available quantitative data, such as IC50 values, currently limits a direct performance comparison. This guide, therefore, presents the available qualitative information on this compound alongside quantitative data for well-characterized alternative inhibitors, supported by detailed experimental protocols to aid in the design of control experiments.

Introduction to this compound

This compound, along with its analogue Panosialin wD, is a natural product isolated from the culture broth of Streptomyces sp. OH-5186.[1][2] Structurally, it is characterized as 5-(13-methylpentadecyl)-1,3-benzenediol bis(sodium sulfate).[1] Published research has reported that this compound exhibits strong inhibitory activity against α-mannosidase, α-glucosidase, and β-glucosidase.[1][2] However, specific half-maximal inhibitory concentration (IC50) values, which are crucial for quantifying and comparing the potency of enzyme inhibitors, have not been detailed in the available scientific literature. This absence of quantitative data necessitates a cautious approach when evaluating its potential alongside well-documented inhibitors.

Comparative Analysis of Glycosidase Inhibitors

Given the current limitations in quantitative data for this compound, this section provides a comparative analysis of established and commonly used glycosidase inhibitors. These alternatives serve as essential controls in glycosidase inhibition assays and offer a benchmark for the performance of novel compounds.

α-Glucosidase Inhibitors

α-Glucosidases are key enzymes in carbohydrate metabolism, and their inhibition is a therapeutic target for managing type 2 diabetes.

InhibitorChemical ClassIC50 (µM)Mechanism of Action
Acarbose Pseudotetrasaccharide281.9Competitive inhibitor
1-Deoxynojirimycin (DNJ) Iminosugar0.297Competitive inhibitor

Note: IC50 values can vary depending on the specific enzyme source and assay conditions.

α-Mannosidase Inhibitors

α-Mannosidases are involved in the processing of N-linked glycoproteins, and their inhibitors are investigated for potential anticancer and antiviral applications.

InhibitorChemical ClassIC50 (µM)Mechanism of Action
Swainsonine Indolizidine alkaloid~0.2Competitive inhibitor
1,4-Dideoxy-1,4-imino-D-mannitol (DIM) Iminosugar~1.0Competitive inhibitor

Note: IC50 values can vary depending on the specific enzyme source and assay conditions.

β-Glucosidase Inhibitors

β-Glucosidases are involved in various biological processes, including the breakdown of glycolipids. Inhibitors are relevant in the study and treatment of lysosomal storage disorders like Gaucher's disease.

InhibitorChemical ClassIC50 (µM)Mechanism of Action
Conduritol B epoxide CyclitolVaries (Irreversible)Irreversible, mechanism-based inhibitor
Isofagomine Iminosugar~0.1Competitive inhibitor

Note: IC50 values can vary depending on the specific enzyme source and assay conditions.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate assessment and comparison of enzyme inhibitors. The following provides a general methodology for an in vitro glycosidase inhibition assay.

General Protocol for α-Glucosidase Inhibition Assay

This protocol is a widely used method for determining the inhibitory potential of a compound against α-glucosidase, often using the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Acarbose)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the α-glucosidase enzyme in phosphate buffer.

    • Prepare a stock solution of the pNPG substrate in phosphate buffer.

    • Prepare serial dilutions of the test compound and the positive control in the appropriate solvent (e.g., DMSO, water).

  • Assay in 96-Well Plate:

    • To each well, add a specific volume of the phosphate buffer.

    • Add a small volume of the test compound or control solution to the respective wells.

    • Add the α-glucosidase enzyme solution to all wells except for the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

  • Initiation and Termination of Reaction:

    • Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.

    • Incubate the plate at the controlled temperature for a specific duration (e.g., 20 minutes).

    • Stop the reaction by adding the sodium carbonate solution. The addition of Na₂CO₃ increases the pH and stops the enzyme activity, while also developing the color of the p-nitrophenol product.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The intensity of the yellow color is proportional to the amount of p-nitrophenol produced.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

      • Abs_control = Absorbance of the control (enzyme + substrate + buffer)

      • Abs_sample = Absorbance of the sample (enzyme + substrate + buffer + test compound)

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Control Experiments:

  • Positive Control: A known inhibitor (e.g., Acarbose for α-glucosidase) is used to validate the assay's responsiveness.

  • Negative Control: The reaction is run without the inhibitor to determine the maximum enzyme activity.

  • Blank: The reaction mixture without the enzyme is used to account for any non-enzymatic hydrolysis of the substrate.

Visualizing Experimental Workflows

To provide a clear understanding of the experimental process, the following diagrams illustrate the general workflow of a glycosidase inhibition assay and the signaling pathway context.

Glycosidase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_enzyme Enzyme Solution mix Mix Enzyme & Inhibitor prep_enzyme->mix prep_substrate Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate prep_inhibitor Inhibitor Dilutions prep_inhibitor->mix pre_incubate Pre-incubate mix->pre_incubate pre_incubate->add_substrate incubate Incubate add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction measure Measure Absorbance stop_reaction->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: Workflow for a typical in vitro glycosidase inhibition assay.

Glycosidase_Signaling_Context substrate Complex Carbohydrate (e.g., Starch, Sucrose) enzyme Glycosidase (e.g., α-Glucosidase) substrate->enzyme Hydrolysis product Monosaccharide (e.g., Glucose) enzyme->product absorption Intestinal Absorption product->absorption bloodstream Increased Blood Glucose absorption->bloodstream inhibitor Glycosidase Inhibitor (e.g., this compound) inhibitor->enzyme Inhibition

Caption: Simplified pathway of carbohydrate digestion and glycosidase inhibition.

References

A Head-to-Head Comparison of Panosialin D with Synthetic Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the naturally derived glycosidase inhibitor, Panosialin D, with commonly used synthetic counterparts: acarbose, miglitol, and voglibose. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering a clear overview of their respective performances based on available experimental data.

Introduction to Glycosidase Inhibitors

Glycosidase inhibitors are compounds that interfere with the action of glycosidase enzymes, which are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. By delaying carbohydrate digestion, these inhibitors can effectively reduce postprandial hyperglycemia, making them a cornerstone in the management of type 2 diabetes mellitus. While synthetic inhibitors have been the mainstay of therapy, the exploration of natural compounds like this compound offers potential for new therapeutic agents with potentially different efficacy and safety profiles.

This compound is a naturally occurring compound, identified as 5-(13-methylpentadecyl)-1,3-benzenediol bis(sodium sulfate), which has been isolated from Streptomyces sp. OH-5186.[1] Research has demonstrated its potent inhibitory activity against several glycosidases, including α-glucosidase, β-glucosidase, and α-mannosidase, indicating its potential as a broad-spectrum glycosidase inhibitor.[1]

Performance Comparison: this compound vs. Synthetic Inhibitors

A direct head-to-head comparison of the inhibitory potency of this compound with synthetic glycosidase inhibitors is limited by the availability of specific IC50 values for this compound against α-glucosidase in the public domain. While its "strong inhibitory activity" is noted, precise quantitative data from the primary literature is not readily accessible.[1]

However, to provide a useful benchmark, the following table summarizes the reported IC50 values for the synthetic inhibitors acarbose, miglitol, and voglibose against α-glucosidase from various sources. It is crucial to note that the inhibitory activity of these compounds can vary significantly depending on the enzyme source (e.g., yeast, rat intestine, human) and the specific assay conditions used in the experiment.

InhibitorEnzyme SourceIC50 Value (µM)
Acarbose Yeast α-glucosidase~2450
Yeast α-glucosidase193.37 µg/mL
Porcine small intestinal α-glucosidase35.0 µg/mL
Miglitol Human lysosomal α-glucosidase0.35
Rat sucrase0.11
Rat maltase1.3
Rat isomaltase1.2
Voglibose Rat maltase0.11
Rat isomaltase0.16
Rat sucrase0.07
Human lysosomal α-glucosidase5.6

Note: The variability in the IC50 values highlights the importance of standardized assays for direct comparison. The data for synthetic inhibitors is provided to give a general sense of their potency.

Mechanism of Action

The primary mechanism of action for both this compound and the synthetic inhibitors discussed is the competitive or non-competitive inhibition of α-glucosidase enzymes located in the brush border of the small intestine. This inhibition slows down the breakdown of complex carbohydrates into glucose, thereby reducing the rate of glucose absorption and lowering the post-meal spike in blood glucose levels.

Glycosidase_Inhibition_Pathway cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte Complex Carbohydrates Complex Carbohydrates Disaccharides Disaccharides Complex Carbohydrates->Disaccharides Digestion Alpha-Glucosidase Alpha-Glucosidase Disaccharides->Alpha-Glucosidase Substrate Monosaccharides (Glucose) Monosaccharides (Glucose) Glucose Absorption Glucose Absorption Monosaccharides (Glucose)->Glucose Absorption Alpha-Glucosidase->Monosaccharides (Glucose) Hydrolysis Glycosidase Inhibitors Glycosidase Inhibitors Glycosidase Inhibitors->Alpha-Glucosidase Inhibition

Figure 1: Mechanism of action of glycosidase inhibitors in the small intestine.

Experimental Protocols

The following is a generalized protocol for determining the α-glucosidase inhibitory activity of a compound, based on commonly cited methodologies.

In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the concentration of an inhibitor required to inhibit 50% of the α-glucosidase activity (IC50).

Materials:

  • α-glucosidase from Saccharomyces cerevisiae (yeast)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Test compound (e.g., this compound) and positive controls (e.g., acarbose)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive controls in DMSO.

    • Prepare a solution of α-glucosidase in phosphate buffer.

    • Prepare a solution of pNPG in phosphate buffer.

  • Assay:

    • To each well of a 96-well microplate, add a solution of the test compound at various concentrations.

    • Add the α-glucosidase solution to each well and incubate the mixture for a specified period (e.g., 10 minutes at 37°C).

    • Initiate the reaction by adding the pNPG solution to each well.

    • Incubate the plate at 37°C for a defined time (e.g., 20 minutes).

    • Stop the reaction by adding a solution of sodium carbonate (e.g., 0.1 M).

  • Measurement:

    • Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.

  • Calculation:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Reagent Solutions (Enzyme, Substrate, Inhibitors) B Add Inhibitor & Enzyme to Microplate A->B C Pre-incubation (e.g., 10 min at 37°C) B->C D Add Substrate (pNPG) to Initiate Reaction C->D E Incubation (e.g., 20 min at 37°C) D->E F Stop Reaction (e.g., with Na2CO3) E->F G Measure Absorbance at 405 nm F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Figure 2: A typical experimental workflow for an in vitro α-glucosidase inhibition assay.

Conclusion

This compound represents a promising naturally derived glycosidase inhibitor with demonstrated strong inhibitory activity. However, for a definitive head-to-head comparison with established synthetic drugs like acarbose, miglitol, and voglibose, the public availability of its specific IC50 or Ki values against α-glucosidase under standardized conditions is essential. The provided data on synthetic inhibitors illustrates their potency, which serves as a benchmark for the future evaluation of this compound and other novel natural compounds. Further research to quantify the inhibitory efficacy of this compound is crucial to fully understand its therapeutic potential in the management of hyperglycemia and type 2 diabetes.

References

Panosialin Analogs: A Comparative Analysis of Their Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the antibacterial activity of Panosialin analogs, a class of natural products that inhibit bacterial fatty acid synthesis. By targeting the enoyl-acyl carrier protein (ACP) reductase (FabI), an essential enzyme in this pathway, Panosialins present a promising avenue for the development of novel antimicrobial agents. This document synthesizes available experimental data to compare the performance of different Panosialin analogs and provides detailed methodologies for key experimental procedures.

Comparative Antibacterial Spectrum

The antibacterial efficacy of Panosialin analogs is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that visibly inhibits microbial growth. The available data, summarized in the table below, indicates that Panosialin analogs exhibit potent activity against Gram-positive bacteria, particularly Staphylococcus aureus. Notably, the 'w' series of analogs (wA and wB) appear to have enhanced activity compared to their counterparts (A and B). Information on their activity against Gram-negative bacteria is limited, with studies suggesting that the outer membrane and efflux pumps of these bacteria may confer a degree of resistance.[1]

Panosialin AnalogTarget OrganismMIC (µg/mL)
Panosialin AStaphylococcus aureus128
Streptococcus pneumoniae>128
Mycobacterium tuberculosis>128
Panosialin B Staphylococcus aureus 128 [1]
Streptococcus pneumoniae>128
Mycobacterium tuberculosis>128
Panosialin wAStaphylococcus aureus64
Streptococcus pneumoniae128
Mycobacterium tuberculosis128
Panosialin wB Staphylococcus aureus 64 [1]
Streptococcus pneumoniae64
Mycobacterium tuberculosis64

Note: The provided MIC values are based on available research. A comprehensive side-by-side comparison across a broader range of bacterial species, including a more extensive panel of Gram-negative bacteria, is warranted for a complete understanding of the antibacterial spectrum of all Panosialin analogs.

Mechanism of Action: Targeting Fatty Acid Synthesis

Panosialin analogs exert their antibacterial effect by inhibiting the bacterial type II fatty acid synthesis (FASII) pathway. This pathway is essential for the biosynthesis of fatty acids, which are critical components of bacterial cell membranes. The specific target of Panosialins is the enoyl-acyl carrier protein (ACP) reductase, an enzyme that catalyzes a crucial step in the fatty acid elongation cycle. By blocking this enzyme, Panosialins disrupt membrane integrity and ultimately lead to bacterial cell death.

FASII_Pathway cluster_elongation Fatty Acid Elongation Cycle cluster_inhibition Inhibition Malonyl_ACP Malonyl-ACP Ketoacyl_ACP β-Ketoacyl-ACP Malonyl_ACP->Ketoacyl_ACP Acyl_ACP Acyl-ACP (Cn) Acyl_ACP->Ketoacyl_ACP FabF/B Hydroxyacyl_ACP β-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP FabG Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP FabZ/A Elongated_Acyl_ACP Acyl-ACP (Cn+2) Enoyl_ACP->Elongated_Acyl_ACP FabI Panosialin Panosialin Analogs Panosialin->Inhibition caption Figure 1: Panosialin analogs inhibit the Enoyl-ACP Reductase (FabI) in the bacterial FASII pathway.

Caption: Figure 1: Panosialin analogs inhibit the Enoyl-ACP Reductase (FabI) in the bacterial FASII pathway.

Experimental Protocols

The following section details the methodology for determining the Minimum Inhibitory Concentration (MIC) of Panosialin analogs, a fundamental experiment for assessing their antibacterial spectrum.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

a. Materials:

  • Panosialin analogs (stock solutions of known concentration)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Incubator

b. Experimental Workflow:

Caption: Figure 2: Experimental workflow for MIC determination using the broth microdilution method.

c. Step-by-Step Protocol:

  • Preparation of Panosialin Analog Dilutions:

    • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the Panosialin analog stock solution to the first well of a row and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will create a range of concentrations of the analog.

    • Include a positive control (broth with bacteria, no analog) and a negative control (broth only) on each plate.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10^8 CFU/mL. A spectrophotometer can be used for more precise measurement.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate (except the negative control wells). The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

    • The MIC is the lowest concentration of the Panosialin analog at which there is no visible growth.

Conclusion

Panosialin analogs demonstrate significant promise as antibacterial agents, particularly against Gram-positive pathogens. Their specific targeting of the essential FASII pathway makes them attractive candidates for further drug development. The enhanced activity of the 'w' analogs suggests that structural modifications can lead to improved potency. However, to fully elucidate their therapeutic potential, further research is necessary to expand the knowledge of their antibacterial spectrum, especially against a wider array of Gram-negative bacteria and clinically relevant resistant strains. Standardized MIC testing, as detailed in this guide, will be instrumental in generating the robust and comparable data required to advance these compounds through the drug discovery pipeline.

References

Panosialin D: A Comparative Analysis of its Enoyl-ACP Reductase Inhibition Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory mechanism of Panosialin, a family of natural product inhibitors, against bacterial enoyl-acyl carrier protein (ACP) reductase (ENR), with a selection of well-characterized inhibitors targeting the same pathway. This document is intended to serve as a resource for researchers in antibacterial drug discovery and development.

Introduction to Panosialin and the Target Enzyme

Panosialin is a family of acylbenzenediol sulfate metabolites produced by Streptomyces sp. that have demonstrated potent inhibitory activity against bacterial enoyl-acyl carrier protein (ACP) reductase (ENR).[1] ENR is a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is responsible for the biosynthesis of fatty acids essential for bacterial cell membrane construction. The distinction between the bacterial FAS-II and the mammalian type I fatty acid synthesis (FAS-I) systems makes ENR an attractive target for the development of novel antibacterial agents with selective toxicity. Panosialin's inhibition of ENR disrupts this vital pathway, leading to the depletion of necessary fatty acids and ultimately inhibiting bacterial growth.[1]

Mechanism of Action of Panosialin

Panosialin exerts its antibacterial effect by directly inhibiting the activity of enoyl-ACP reductase. This enzyme catalyzes the final, rate-limiting reductive step in the fatty acid elongation cycle. The Panosialin family of compounds has shown inhibitory activity against various isoforms of ENR, including FabI and FabK, from clinically relevant pathogens.

FASII_Pathway_Inhibition

Figure 2. General workflow for an in vitro ENR inhibition assay.

Conclusion

Panosialin represents a promising class of natural product inhibitors targeting the essential bacterial enoyl-ACP reductase. Its mechanism of action, shared by other potent inhibitors like triclosan and AFN-1252, validates ENR as a key target for antibacterial drug discovery. In contrast, inhibitors like platensimycin and platencin demonstrate that other enzymes within the FAS-II pathway, such as the condensing enzymes, are also viable targets. Further investigation into the specific molecular interactions between Panosialin and the ENR active site, along with detailed kinetic studies, will be crucial for the development of this compound family into effective therapeutic agents. The provided experimental protocols offer a foundation for researchers to conduct comparative studies and further elucidate the inhibitory mechanisms of novel antibacterial candidates.

References

Panosialin D: A Comparative Analysis of its Glycosidase Inhibition Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Panosialin D, a novel glycosidase inhibitor, and its differential effects on various glycosidase subtypes. While quantitative inhibitory data for this compound remains limited in publicly accessible literature, this document summarizes its known activities and compares them with established glycosidase inhibitors, Acarbose, Miglitol, and Voglibose. Detailed experimental protocols for assessing glycosidase inhibition are also provided to facilitate further research.

Introduction to this compound

This compound is a novel analog of panosialin, isolated from the culture broth of Streptomyces sp. OH-5186. Structurally, it is 5-(13-methylpentadecyl)-1,3-benzenediol bis(sodium sulfate). Preliminary studies have indicated that this compound exhibits strong inhibitory activity against several glycosidase subtypes, including α-mannosidase, α-glucosidase, and β-glucosidase.[1] However, specific IC50 values, which are crucial for a precise quantitative comparison, are not yet available in published research.

Comparative Inhibitory Activity

To provide a framework for understanding the potential efficacy of this compound, this section presents the inhibitory concentrations (IC50) of three widely studied glycosidase inhibitors: Acarbose, Miglitol, and Voglibose. This data, gathered from various sources, highlights the diverse specificities and potencies of these established drugs against different glycosidase enzymes.

Table 1: Comparative IC50 Values of Glycosidase Inhibitors
Glycosidase SubtypeAcarboseMiglitolVogliboseThis compound
α-Glucosidase (intestinal) 11 nM[2]0.11 µM (rat sucrase), 1.3 µM (rat maltase), 1.2 µM (rat isomaltase)[3]3.9 nM (sucrase), 6.4 nM (maltase)[1]Strong Inhibition (IC50 not reported)[1]
α-Glucosidase (lysosomal) -0.35 µM (human)[3]5.6 µM (human)[4]Strong Inhibition (IC50 not reported)[1]
β-Glucosidase -84 µM (human)[3]>1,000 µM (human)[4]Strong Inhibition (IC50 not reported)[1]
α-Mannosidase ---Strong Inhibition (IC50 not reported)[1]

Note: IC50 values can vary depending on the enzyme source, substrate, and assay conditions. The data presented here is for comparative purposes. A direct comparison of this compound's potency will require standardized assays.

Experimental Protocols for Glycosidase Inhibition Assays

The following is a generalized protocol for determining the inhibitory activity of a compound against a specific glycosidase. This protocol can be adapted for various glycosidase subtypes by using the appropriate enzyme, substrate, and buffer conditions.

Materials
  • Glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae)

  • Chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)

  • Inhibitor compound (e.g., this compound)

  • Positive control inhibitor (e.g., Acarbose)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3) solution

  • 96-well microplate

  • Microplate reader

Assay Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of the glycosidase enzyme in phosphate buffer.

    • Prepare a stock solution of the substrate in phosphate buffer.

    • Prepare serial dilutions of the inhibitor compound and the positive control in phosphate buffer.

  • Enzyme Inhibition Assay:

    • To each well of a 96-well microplate, add the following in order:

      • 50 µL of phosphate buffer

      • 10 µL of the inhibitor solution (or buffer for control)

      • 20 µL of the enzyme solution

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of sodium carbonate solution.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the following formula:

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for assessing glycosidase inhibition and a simplified representation of a potential signaling pathway affected by glycosidase inhibitors.

Glycosidase_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_analysis Data Analysis A Enzyme Solution D Add Buffer, Inhibitor & Enzyme A->D B Substrate Solution F Add Substrate B->F C Inhibitor Dilutions C->D E Pre-incubation (37°C, 10 min) D->E E->F G Incubation (37°C, 20 min) F->G H Stop Reaction (Na2CO3) G->H I Measure Absorbance (405 nm) H->I J Calculate % Inhibition I->J K Determine IC50 J->K

Caption: Workflow for a typical in vitro glycosidase inhibition assay.

Glycosidase_Inhibition_Signaling_Pathway cluster_carbohydrate_metabolism Carbohydrate Metabolism cluster_inhibition Inhibition cluster_cellular_response Cellular Response ComplexCarbs Complex Carbohydrates (e.g., Starch, Sucrose) Glycosidase Glycosidase (e.g., α-glucosidase) ComplexCarbs->Glycosidase Substrate Monosaccharides Monosaccharides (e.g., Glucose) Glycosidase->Monosaccharides Hydrolysis GlucoseUptake Glucose Uptake by Cells Monosaccharides->GlucoseUptake Inhibitor This compound Inhibitor->Glycosidase Inhibition BloodGlucose Reduced Blood Glucose Levels GlucoseUptake->BloodGlucose

Caption: Simplified pathway of glycosidase action and its inhibition.

Conclusion

This compound presents itself as a promising new glycosidase inhibitor with demonstrated strong activity against key glycosidase subtypes. While the absence of specific IC50 values currently limits a direct quantitative comparison with established drugs like Acarbose, Miglitol, and Voglibose, the available information warrants further investigation. The provided experimental protocol offers a standardized method for researchers to determine the precise inhibitory profile of this compound and other novel compounds. Future studies quantifying the differential effects of this compound will be crucial in elucidating its therapeutic potential in conditions such as diabetes, where glycosidase inhibition plays a critical role.

References

In Vivo Comparative Analysis of Panosialin D and Miglitol: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comparative in vivo analysis of Panosialin D and the established alpha-glucosidase inhibitor, miglitol, is currently not feasible due to a lack of published in vivo studies for this compound. Extensive searches of scientific literature have not yielded any animal or human studies detailing the in vivo efficacy, pharmacokinetics, or safety profile of this compound.

While in vitro studies have indicated that this compound exhibits inhibitory activity against alpha-glucosidase, its biological effects within a living organism remain uninvestigated.[1] Notably, research on the panosialin family of compounds has also highlighted their potent inhibitory activity against bacterial enoyl-ACP reductase, suggesting a primary role as antibacterial agents.[2][3][4]

In contrast, miglitol is a well-characterized alpha-glucosidase inhibitor with a substantial body of in vivo data from both preclinical animal models and human clinical trials. This guide, therefore, provides a comprehensive overview of the available in vivo data for miglitol to serve as a reference for researchers and drug development professionals.

Miglitol: An In Vivo Profile

Miglitol is an oral anti-diabetic drug that competitively and reversibly inhibits alpha-glucosidase enzymes in the brush border of the small intestine. This action delays the enzymatic digestion of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.

Mechanism of Action

The primary mechanism of miglitol involves the inhibition of enzymes such as sucrase, maltase, and isomaltase. This delays the breakdown of dietary carbohydrates, leading to a slower and reduced rise in blood glucose levels after meals.

cluster_0 Small Intestine Lumen cluster_1 Brush Border Membrane cluster_2 Enterocyte Complex Carbohydrates Complex Carbohydrates Alpha-Glucosidase Alpha-Glucosidase Complex Carbohydrates->Alpha-Glucosidase Digestion Glucose Absorption Glucose Absorption Alpha-Glucosidase->Glucose Absorption Monosaccharides Miglitol Miglitol Miglitol->Alpha-Glucosidase Inhibition

Fig. 1: Mechanism of Action of Miglitol

In Vivo Efficacy of Miglitol in Animal Models

Numerous studies have demonstrated the efficacy of miglitol in animal models of diabetes and impaired glucose tolerance. These studies typically involve oral administration of miglitol followed by a carbohydrate challenge to assess its impact on postprandial glucose excursions.

Quantitative Data Summary
Animal ModelTreatmentDosageKey FindingsReference
Non-insulin-dependent diabetic ratsAcute oral administration10 mg/kg b.w.Significantly reduced the increase in blood glucose after an oral maltose load.[5]
Non-insulin-dependent diabetic ratsChronic oral administration10 mg/kg b.w.Blood glucose dropped significantly two days after the start of treatment.[5]
Goto-Kakizaki (GK) rats (Type 2 diabetes model)Acute oral administration10 mg/kg b.w.Decreased the incremental area under the curve (AUC) of blood glucose by 45% after sucrose-loading.[6]
Wistar fatty rats (obese-hyperglycemic model)Oral administration in diet40 mg/100 g high-fat diet for 29 daysSignificantly decreased plasma glucose and glycoalbumin levels.[7]
STZ-induced diabetic ratsOral administration with sucroseNot specifiedSuppressed the increase in postprandial blood glucose levels after sucrose loading.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo experiments used to evaluate miglitol.

Oral Sucrose/Maltose Tolerance Test in Rats

This test evaluates the effect of a compound on the rise in blood glucose following an oral carbohydrate load.

Protocol:

  • Animal Model: Male Wistar or Goto-Kakizaki rats are commonly used.[5][6]

  • Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Rats are fasted overnight (typically 12-18 hours) with free access to water.

  • Baseline Blood Sample: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.

  • Drug Administration: Miglitol, dissolved in a suitable vehicle (e.g., saline), is administered orally via gavage at a specified dose (e.g., 10 mg/kg body weight).[5] A control group receives the vehicle only.

  • Carbohydrate Challenge: Immediately after drug administration, a solution of sucrose or maltose (e.g., 2 g/kg body weight) is administered orally.[5]

  • Blood Sampling: Blood samples are collected at various time points post-carbohydrate load (e.g., 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Blood glucose concentrations are determined using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the overall glycemic response.

cluster_workflow Experimental Workflow A Overnight Fasting of Rats B Baseline Blood Glucose Measurement A->B C Oral Administration of Miglitol or Vehicle B->C D Oral Sucrose/Maltose Load (2 g/kg) C->D E Serial Blood Sampling (e.g., 30, 60, 90, 120 min) D->E F Blood Glucose Analysis E->F G Data Analysis (AUC Calculation) F->G

Fig. 2: Oral Carbohydrate Tolerance Test Workflow

Conclusion

Miglitol has a well-documented in vivo profile demonstrating its efficacy in reducing postprandial hyperglycemia through the inhibition of alpha-glucosidases. The provided data and protocols offer a solid foundation for its continued study and application.

In contrast, the absence of in vivo data for this compound represents a significant knowledge gap. While its in vitro glycosidase inhibitory activity is noted, further research, including comprehensive animal studies, is imperative to determine its potential as a therapeutic agent and to enable any meaningful comparison with established drugs like miglitol. Researchers are encouraged to pursue in vivo investigations of this compound to elucidate its pharmacological properties.

References

Safety Operating Guide

Proper Disposal of Panosialin D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of investigational compounds like Panosialin D is a critical component of laboratory safety and environmental responsibility. As a bioactive benzene derivative with a sulfate group, this compound requires careful handling as chemical waste. This guide provides a comprehensive, step-by-step procedure for its proper disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and to ensure compliance with local, state, and federal regulations.[1][2] Always handle this compound within a chemical fume hood to minimize inhalation exposure.[3]

Personal Protective Equipment (PPE) is mandatory. This includes, at a minimum:

  • Safety goggles or glasses with side shields[4]

  • A lab coat[5]

  • Chemical-resistant gloves[5]

Should any this compound come into contact with your gloves, remove them immediately, wash your hands, and put on a new pair.[4]

Step-by-Step Disposal Procedure

The primary route for the disposal of this compound and materials contaminated with it is through designated hazardous waste streams.[3] Under no circumstances should this compound be disposed of down the drain or in regular trash containers.[4][6]

  • Waste Segregation and Collection:

    • Solid Waste: Collect all solid materials contaminated with this compound, such as unused compound, contaminated pipette tips, Eppendorf tubes, and gloves, in a designated hazardous waste container.[3] This container should be clearly labeled for hazardous waste.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible hazardous waste container.[6]

  • Container Labeling:

    • All waste containers must be clearly and accurately labeled.[3]

    • The label should include:

      • The words "Hazardous Waste"[5]

      • The full chemical name: "this compound"

      • The primary hazards associated with the compound (e.g., "Bioactive," "Benzene Derivative").

      • The accumulation start date.

  • Waste Storage:

    • Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[6]

    • This area should be away from general lab traffic and incompatible materials.[6]

    • Ensure containers are kept closed except when adding waste.[3]

  • Waste Pickup and Disposal:

    • Contact your institution's EHS office to arrange for the pickup of the hazardous waste.[4]

    • Do not attempt to transport hazardous waste off-site yourself.

Decontamination Procedures

Following the handling and disposal of this compound, thoroughly decontaminate all work surfaces and equipment. A common and effective decontamination solution is 70-75% ethanol.[3] After decontamination, wash your hands and arms thoroughly with soap and water.[3]

Quantitative Data Summary for Disposal

ParameterGuidelineSource
Waste Category Hazardous Chemical Waste[3][6]
Solid Waste Container Labeled, sealed, chemically compatible container[3]
Liquid Waste Container Labeled, sealed, leak-proof, chemically compatible container[6]
PPE Safety goggles, lab coat, chemical-resistant gloves[4][5]
Storage Location Designated, secure satellite accumulation area[6]
Disposal Method Collection by institutional EHS for incineration or other approved methods[4]

This compound Disposal Workflow

PanosialinD_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_final_steps Final Disposal Steps start Start: Handling this compound ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe waste_gen Generate this compound Waste ppe->waste_gen is_liquid Is the waste liquid? waste_gen->is_liquid solid_waste Collect in Solid Hazardous Waste Container is_liquid->solid_waste No liquid_waste Collect in Liquid Hazardous Waste Container is_liquid->liquid_waste Yes label_container Label Waste Container ('Hazardous Waste', 'this compound') solid_waste->label_container liquid_waste->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Panosialin D

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Panosialin D, a potent sialidase inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Given the potent enzymatic activity of this compound, stringent adherence to PPE protocols is mandatory to prevent exposure. The recommended PPE is similar to that for handling other potent enzyme inhibitors and is detailed below.

PPE CategoryItemRationale
Respiratory Protection NIOSH-approved N95 respirator or higherTo protect against inhalation of aerosols or fine powders.
Eye Protection Safety goggles or a face shieldTo protect the eyes from splashes or aerosols.[1]
Hand Protection Disposable, chemical-resistant gloves (e.g., nitrile)To prevent skin contact. It is recommended to wear two pairs of gloves.[2]
Body Protection Fluid-resistant lab coat or coverallsTo protect skin and clothing from contamination.
Foot Protection Closed-toe shoesTo prevent contamination of footwear.

Operational Plan for Safe Handling

A systematic workflow is critical to minimize exposure risk when handling this compound. The following diagram outlines the key steps from receipt of the compound to its final disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receiving Receiving Storage Storage Receiving->Storage Log & store appropriately Weighing Weighing Storage->Weighing Use ventilated enclosure Solubilization Solubilization Weighing->Solubilization In fume hood Experimentation Experimentation Solubilization->Experimentation Use appropriate containment Decontamination Decontamination Experimentation->Decontamination Clean all surfaces Waste_Segregation Waste_Segregation Decontamination->Waste_Segregation Separate solid & liquid waste Final_Disposal Final_Disposal Waste_Segregation->Final_Disposal Follow institutional guidelines

Operational Workflow for Handling this compound

Step-by-Step Handling and Disposal Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Log the compound in your chemical inventory.

  • Store this compound according to the manufacturer's recommendations, typically in a cool, dry, and well-ventilated area away from incompatible materials.

2. Preparation and Handling:

  • All handling of solid this compound should be conducted in a chemical fume hood or other ventilated enclosure to minimize inhalation risk.

  • When preparing solutions, add the solvent to the solid slowly to avoid generating dust.

  • Ensure all labware is clean and appropriate for the intended use.

3. During Experimentation:

  • Always wear the recommended PPE.

  • Work within a designated area to contain any potential spills.

  • Avoid eating, drinking, or applying cosmetics in the laboratory.[2]

4. Decontamination and Disposal:

  • Waste Disposal: All materials that have come into contact with this compound are considered chemical waste.

    • Solid Waste: Collect all contaminated solid waste, including gloves, pipette tips, and empty vials, in a designated and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed hazardous waste container.

  • Dispose of all waste in accordance with institutional, local, and national regulations for hazardous chemical waste.[3]

By adhering to these safety protocols, researchers can handle this compound safely and effectively, minimizing personal and environmental risks.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.